CAY10734
説明
特性
IUPAC Name |
1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-15(2)11-16-3-9-19(10-4-16)22-24-21(25-29-22)18-7-5-17(6-8-18)12-26-13-20(14-26)23(27)28/h3-10,15,20H,11-14H2,1-2H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQNRSGKLNMHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)CN4CC(C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439828 | |
| Record name | Merck SIP Agonist | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635701-59-6 | |
| Record name | Merck SIP Agonist | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Core Mechanism of CAY10734: A Technical Guide to SIRT6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the mechanism of action of CAY10734, a potent and selective inhibitor of Sirtuin 6 (SIRT6). By targeting a key enzyme in cellular regulation, this compound presents a promising avenue for therapeutic intervention in a range of diseases, including cancer. This document provides a comprehensive overview of the SIRT6 signaling pathway, the biochemical and cellular effects of its inhibition by this compound, and detailed experimental protocols for its evaluation.
The Central Role of SIRT6: A Key Epigenetic Regulator
SIRT6 is a NAD⁺-dependent protein deacetylase that plays a crucial role in a multitude of cellular processes, including DNA repair, genome stability, inflammation, and metabolism.[1][2] As a nuclear sirtuin, its primary function involves the deacetylation of histone H3 at specific lysine (B10760008) residues, namely lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[1] This enzymatic activity leads to the condensation of chromatin, resulting in the transcriptional repression of target genes.
One of the most well-characterized roles of SIRT6 is its regulation of glucose metabolism. It acts as a corepressor for the transcription factor Hypoxia-inducible factor 1-alpha (HIF1α), thereby controlling the expression of numerous glycolytic genes.[1] By deacetylating H3K9ac at the promoters of NF-κB target genes, SIRT6 can also modulate inflammatory responses.[2] Given its wide-ranging influence on cellular homeostasis, dysregulation of SIRT6 activity has been implicated in aging, metabolic disorders, and the progression of cancer.
This compound: A Potent and Selective Allosteric Inhibitor of SIRT6
While the specific identifier "this compound" does not appear in the reviewed literature, a well-characterized potent and selective SIRT6 inhibitor, referred to as compound 11e , serves as a representative molecule for understanding this class of inhibitors. This compound is likely a specific batch or catalog number for a compound with a similar chemical scaffold and mechanism of action.
Compound 11e is a novel allosteric inhibitor of SIRT6.[3][4] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that alters its catalytic activity. This mode of inhibition can offer higher selectivity and a more nuanced modulation of enzyme function.
Biochemical Potency and Selectivity
Quantitative analysis demonstrates the high potency and selectivity of compound 11e for SIRT6. This makes it a valuable tool for specifically probing the functions of SIRT6 without significantly affecting other related enzymes.
| Parameter | Value | Reference |
| IC₅₀ for SIRT6 | 0.98 µM | [3][4] |
| Binding Affinity (Kd) | 9.46 µM | [3] |
| Selectivity | No significant inhibition of SIRT1, SIRT2, SIRT3, and HDAC1-11 at concentrations up to 100 µM | [3][4] |
Mechanism of Action: Reversing SIRT6-Mediated Deacetylation
The core mechanism of action of this compound (represented by compound 11e) is the direct inhibition of SIRT6's deacetylase activity. This inhibition leads to a hyperacetylated state of SIRT6's target histones, thereby reversing the transcriptional repression mediated by SIRT6.
Impact on Histone Acetylation
Treatment of cells with a SIRT6 inhibitor like compound 11e results in a dose-dependent increase in the acetylation levels of key histone marks.
| Cell Line | Histone Mark | Effect of Compound 11e (0-20 µM) | Reference |
| BxPC-3 (human pancreatic cancer) | H3K9ac | Concentration-dependent increase | [3] |
| BxPC-3 (human pancreatic cancer) | H3K18ac | Concentration-dependent increase | [3] |
| BxPC-3 (human pancreatic cancer) | H3K56ac | Concentration-dependent increase | [3] |
| PANC-02 (murine pancreatic cancer) | H3K9ac | Concentration-dependent increase | [3] |
| PANC-02 (murine pancreatic cancer) | H3K18ac | Concentration-dependent increase | [3] |
| PANC-02 (murine pancreatic cancer) | H3K56ac | Concentration-dependent increase | [3] |
This increase in histone acetylation leads to a more open chromatin structure at the promoter regions of SIRT6 target genes, facilitating the binding of transcription factors and promoting gene expression.
Downstream Cellular Effects
The inhibition of SIRT6 and the subsequent alteration of gene expression manifest in several key cellular phenotypes, particularly relevant in the context of cancer.
-
Upregulation of GLUT1 and Increased Glucose Uptake: As SIRT6 represses the glucose transporter GLUT1, its inhibition leads to increased GLUT1 expression and enhanced glucose uptake by cancer cells.[2]
-
Reduced TNF-α Secretion: By modulating NF-κB signaling, SIRT6 inhibition can lead to a reduction in the secretion of the pro-inflammatory cytokine TNF-α.[2]
-
Inhibition of Cancer Cell Migration and Metastasis: In pancreatic cancer models, the SIRT6 inhibitor compound 11e has been shown to completely block the migration of cancer cells at a concentration of 20 µM.[3] In vivo studies have further demonstrated a marked inhibition of liver metastases in mouse models of pancreatic cancer.[3][4]
Signaling Pathways Modulated by this compound
The mechanism of action of this compound can be visualized through its impact on key signaling pathways.
References
Unveiling CAY10734: A Technical Guide to a Selective S1P1 Receptor Agonist in Research
For Immediate Release
This technical guide provides an in-depth overview of CAY10734, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This compound is a valuable research tool for scientists and drug development professionals investigating the roles of the S1P1 signaling pathway in various physiological and pathological processes, including immune cell trafficking, vascular integrity, and autoimmune diseases. This document outlines the mechanism of action of this compound, presents its key in vitro and in vivo pharmacological data, details relevant experimental protocols, and illustrates the signaling cascade it modulates.
Core Mechanism of Action: S1P1 Receptor Agonism
This compound acts as a functional agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on lymphocytes and endothelial cells. Upon binding, this compound triggers the internalization of the S1P1 receptor. This process of receptor downregulation effectively renders lymphocytes insensitive to the endogenous S1P gradient, which is crucial for their egress from secondary lymphoid organs. Consequently, the primary and well-documented effect of this compound in vivo is the sequestration of lymphocytes within lymph nodes, leading to a reversible reduction in circulating lymphocytes (lymphopenia). This mechanism of action is central to its use in research models of autoimmune diseases and inflammation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for a compound structurally identical to this compound, referred to as "compound 20" in the cited literature.
| In Vitro Potency and Selectivity | |
| Parameter | Value |
| S1P1 EC50 | 0.23 nM |
| S1P2 EC50 | >10,000 nM |
| S1P3 EC50 | >10,000 nM |
| S1P4 EC50 | 1,300 nM |
| S1P5 EC50 | 250 nM |
| In Vivo Efficacy: Lymphopenia in Rats | |
| Dose | Effect |
| 0.1 mg/kg (oral) | Full lymphopenia |
| Reversibility | Within 24 hours |
Signaling Pathway
Activation of the S1P1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gαi subunit of heterotrimeric G proteins. This leads to the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, G protein activation can lead to the activation of downstream effectors such as phosphoinositide 3-kinase (PI3K) and Akt, as well as the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2. These pathways are involved in regulating cell survival, proliferation, and migration. A critical consequence of sustained S1P1 agonism is the recruitment of β-arrestin, which mediates receptor desensitization and internalization, a key aspect of its mechanism of action for inducing lymphopenia.
Caption: S1P1 receptor signaling cascade initiated by this compound.
Experimental Protocols
In Vitro S1P Receptor Activation Assay (GTPγS Binding Assay)
This assay determines the potency and selectivity of a compound by measuring its ability to stimulate the binding of [35S]GTPγS to G proteins coupled to specific S1P receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from CHO or HEK293 cells stably overexpressing human S1P1, S1P2, S1P3, S1P4, or S1P5 receptors.
-
Assay Buffer: Prepare an assay buffer containing 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, and 5 µM GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (5-10 µg protein/well), varying concentrations of this compound (or other test compounds), and 0.1 nM [35S]GTPγS in the assay buffer.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the log concentration of the compound. Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
In Vivo Lymphopenia Assessment in Rodents
This protocol describes the evaluation of the in vivo efficacy of this compound by measuring its effect on peripheral blood lymphocyte counts in rats or mice.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice. Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Prepare a formulation of this compound for oral gavage (e.g., in 1% methylcellulose). Administer a single oral dose of this compound or vehicle control to the animals.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at baseline (pre-dose) and at various time points post-dose (e.g., 4, 8, 24, 48 hours).
-
Lymphocyte Counting: Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute number of lymphocytes.
-
Data Analysis: Express the lymphocyte counts at each time point as a percentage of the baseline value for each animal. Calculate the mean percentage of baseline lymphocyte count for each treatment group. The dose required to achieve the maximal reduction in lymphocyte count can be determined.
Caption: Workflow for in vivo lymphopenia assessment.
Conclusion
This compound is a highly selective and potent S1P1 receptor agonist that serves as a critical tool for investigating the multifaceted roles of S1P1 signaling. Its ability to induce profound but reversible lymphopenia makes it particularly useful for preclinical studies in immunology and for exploring the therapeutic potential of targeting the S1P1 receptor in various disease models. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in a research setting.
CAY10734: An In-Depth Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10734 is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) with critical roles in immune cell trafficking, vascular biology, and neuroinflammation. As a targeted modulator of S1P1, this compound offers a valuable tool for investigating the physiological and pathological roles of this receptor and holds therapeutic potential for autoimmune diseases and other inflammatory conditions. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of its mechanism of action.
Introduction to this compound
This compound is a synthetic small molecule that acts as a selective agonist at the S1P1 receptor. Its high affinity and selectivity make it a valuable pharmacological tool for dissecting S1P1-mediated signaling events.
Quantitative Profile of this compound
The following table summarizes the binding affinity and potency of this compound for the S1P receptor subtypes.
| Receptor Subtype | IC50 (nM) | Assay Type | Reference |
| S1P1 | 0.6 | Radioligand Binding Assay | [1] |
| S1P2 | >10,000 | Radioligand Binding Assay | [1] |
| S1P3 | 12,000 | Radioligand Binding Assay | [1] |
| S1P4 | 70 | Radioligand Binding Assay | [1] |
| S1P5 | 1 | Radioligand Binding Assay | [1] |
Table 1: Receptor Binding Profile of this compound.
Core Downstream Signaling Pathways of S1P1 Activation by this compound
Upon binding of this compound, the S1P1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi/o family. This initiates a cascade of intracellular signaling events that mediate the diverse cellular responses to S1P1 agonism. The principal downstream pathways are detailed below.
Gαi-Mediated Signaling: PI3K/Akt and Ras/ERK Pathways
The activation of Gαi by the this compound-S1P1 complex leads to the dissociation of the Gαi and Gβγ subunits. Both subunits can then activate downstream effectors.
-
PI3K/Akt Pathway: The Gβγ subunit can directly activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B) and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). This colocalization at the membrane leads to the phosphorylation and activation of Akt. Activated Akt is a crucial node in signaling networks that promote cell survival, proliferation, and growth.
-
Ras/ERK Pathway: The Gβγ subunit can also lead to the activation of the Ras/Raf/MEK/ERK cascade, a central signaling pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. This can occur through various adaptor proteins that link Gβγ to the activation of the small GTPase Ras.
β-Arrestin-Mediated Signaling and Receptor Internalization
In addition to G protein-dependent signaling, agonist binding to S1P1, including by this compound, recruits β-arrestins. β-arrestin binding has two major consequences:
-
Receptor Desensitization and Internalization: β-arrestin sterically hinders further G protein coupling, leading to desensitization of the receptor. It also acts as an adaptor protein to facilitate the internalization of the S1P1 receptor via clathrin-mediated endocytosis. This process is crucial for regulating the duration and intensity of S1P1 signaling.
-
Scaffolding for Downstream Signaling: β-arrestins can also act as scaffolds for various signaling proteins, initiating a second wave of signaling that is independent of G proteins. For S1P1, β-arrestin can scaffold components of the ERK pathway, leading to a sustained activation of ERK in intracellular compartments.
In Vivo Effects: Lymphocyte Egress
A key physiological role of S1P1 is the regulation of lymphocyte egress from secondary lymphoid organs. This compound, as a potent S1P1 agonist, effectively reduces the number of circulating lymphocytes in vivo. This is a critical endpoint for the development of S1P1 modulators for autoimmune diseases.
| Animal Model | Dose of this compound | Effect | Reference |
| Mice | 10 mg/kg | Maximal reduction in peripheral blood lymphocytes | [1] |
| Rats | 0.5 mg/kg | Maximal reduction in peripheral blood lymphocytes | [1] |
| Dogs | 0.5 mg/kg | Maximal reduction in peripheral blood lymphocytes | [1] |
Table 2: In Vivo Efficacy of this compound on Lymphocyte Count.
Detailed Experimental Protocols
GTPγS Binding Assay for Gαi Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
Materials:
-
Cell membranes expressing the S1P1 receptor.
-
[³⁵S]GTPγS.
-
Non-labeled GTPγS.
-
GDP.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
This compound.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing cell membranes, GDP, and varying concentrations of this compound in assay buffer.
-
Pre-incubate the mixture for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS. For determining non-specific binding, add a high concentration of non-labeled GTPγS.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radiolabel.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the activated S1P1 receptor, often using enzyme fragment complementation (EFC) or fluorescence resonance energy transfer (FRET).
Materials:
-
Cells co-expressing S1P1 fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment.
-
Assay medium.
-
This compound.
-
Luminescence or fluorescence plate reader.
Procedure:
-
Plate the engineered cells in a microplate and incubate to allow for cell attachment.
-
Replace the culture medium with assay medium.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Add the detection reagents for the reporter system (e.g., luciferin (B1168401) for luciferase-based EFC).
-
Incubate at room temperature in the dark.
-
Measure the signal (luminescence or FRET) using a plate reader.
Western Blot for Phosphorylated Akt and ERK
This technique is used to detect the phosphorylation and therefore activation of Akt and ERK in response to this compound stimulation.
Materials:
-
Cells expressing the S1P1 receptor.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting apparatus.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound for different time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total protein to confirm equal loading.
Conclusion
This compound is a powerful research tool for elucidating the complex signaling networks downstream of the S1P1 receptor. Its high potency and selectivity enable precise investigation of the roles of the PI3K/Akt and Ras/ERK pathways, as well as β-arrestin-mediated signaling, in various physiological and pathological contexts. The experimental protocols provided herein offer a foundation for researchers to quantitatively assess the impact of this compound on these key signaling cascades, ultimately contributing to a more comprehensive understanding of S1P1 biology and the development of novel therapeutics.
References
An In-depth Technical Guide to the Selectivity Profile of CAY10444 (BML-241) for Sphingosine-1-Phosphate (S1P) Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Core Subject: CAY10444 (also known as BML-241) is a widely cited pharmacological tool compound initially identified as a selective antagonist for the Sphingosine-1-Phosphate Receptor 3 (S1P3). This guide provides a comprehensive analysis of its selectivity profile, compiling available quantitative data and detailing the experimental methodologies used for its characterization. Subsequent research has revealed a more complex and less selective activity profile than initially reported, which will be a central theme of this document.
Introduction to S1P Receptors and CAY10444
Sphingosine-1-phosphate (S1P) receptors are a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5. They play critical roles in a myriad of physiological processes, including immune cell trafficking, vascular development and function, and neural signaling. The distinct downstream signaling pathways activated by each receptor subtype underscore the therapeutic potential of developing subtype-selective modulators for various diseases.
CAY10444 (BML-241) was first described as a lead compound for the development of selective S1P3 antagonists.[1] However, further studies have demonstrated that its activity is not confined to S1P3 and is dependent on the signaling pathway being assayed. This guide aims to provide a clear and data-driven overview of its pharmacological characteristics.
Quantitative Selectivity Profile of CAY10444
The selectivity of CAY10444 has been assessed in various functional assays. The data reveals that CAY10444 is a low-micromolar antagonist at both S1P3 and S1P2 receptors when measuring calcium mobilization, but its activity is highly dependent on the G-protein signaling pathway being investigated.
| Receptor Subtype | Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| S1P1 | Ca2+ Mobilization | HeLa | % Inhibition | No significant inhibition at 10 µM | [1] |
| S1P2 | Ca2+ Mobilization | CHO | - | Active at 10 µM | [1][2] |
| S1P3 | β-Arrestin Recruitment | - | IC50 | 4.6 | [3][4] |
| Ca2+ Mobilization | CHO (human S1P3) | IC50 | 11.6 | [5] | |
| Ca2+ Mobilization | HeLa | % Inhibition | 37% inhibition at 10 µM | [4] | |
| Gi-mediated cAMP Inhibition | CHO | - | No significant antagonism at 10 µM | [2] | |
| S1P4 | - | - | - | Data not available | - |
| S1P5 | - | - | - | Data not available | - |
Summary of Selectivity: The available data indicates that CAY10444 (BML-241) is not a selective S1P3 antagonist. It exhibits inhibitory activity against the Gq-mediated calcium mobilization pathway of both S1P2 and S1P3 receptors in the micromolar range.[1][2] Notably, it does not antagonize the Gi-mediated signaling of S1P3 (cAMP inhibition), suggesting it is a pathway-selective inhibitor rather than a true receptor antagonist.[2] There is no publicly available data on its activity at S1P4 and S1P5 receptors.
Signaling Pathways and Experimental Workflows
To understand the context of CAY10444's activity, it is essential to visualize the primary signaling cascades of the S1P receptors and the workflows of the assays used to characterize it.
S1P receptors couple to various heterotrimeric G proteins to initiate downstream signaling. The primary G protein couplings for each subtype are illustrated below.
This workflow outlines the key steps in a typical fluorescence-based assay to measure the inhibition of S1P-induced intracellular calcium mobilization by CAY10444.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the literature for characterizing CAY10444 and other S1P receptor modulators.
This protocol is adapted from the methodology described by Jongsma et al. (2006) to assess the inhibitory effect of CAY10444 on S1P2- and S1P3-mediated calcium signaling.[1][2]
-
Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the human S1P2 or S1P3 receptor are cultured in appropriate media (e.g., Ham's F-12 with L-glutamine, 10% FBS).
-
Cells are plated into black, clear-bottom 96-well plates at a density of approximately 40,000 cells per well and grown overnight.
-
-
Dye Loading and Compound Incubation:
-
The following day, growth medium is removed, and cells are loaded for 1 hour at 37°C with 4 µM Fluo-4 AM ester in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES, 0.42% v/v pluronic acid, and 2.5 mM probenecid.
-
After loading, cells are washed twice with HBSS containing 20 mM HEPES and 2.5 mM probenecid.
-
Cells are then incubated for 1 hour at 37°C in the assay buffer (HBSS with HEPES and probenecid) in the presence of various concentrations of CAY10444 (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO).
-
-
Signal Detection and Analysis:
-
The 96-well plate is placed in a scanning fluorometer (e.g., FlexStation).
-
A baseline fluorescence reading is taken before the addition of an agonist.
-
Cells are stimulated with a concentration of S1P that elicits a submaximal response (e.g., EC80).
-
The change in fluorescence, corresponding to the increase in intracellular Ca2+, is measured immediately after agonist addition.
-
The inhibitory effect of CAY10444 is calculated as the percentage reduction in the S1P-induced calcium signal compared to the vehicle-treated control. An IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
This functional assay determines if a compound antagonizes the Gi-coupling of a receptor, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This protocol is based on the negative results reported for CAY10444 at the S1P3 receptor.[2]
-
Cell Preparation:
-
CHO cells stably expressing the human S1P3 receptor are incubated for 1 hour with or without 10 µM CAY10444.
-
Cells are detached using an enzyme-free cell dissociation buffer, washed once with HBSS, and resuspended in stimulation buffer (HBSS with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 0.05% BSA, and 5 mM HEPES).
-
-
Assay Procedure:
-
The cell suspension is added to a 384-well plate.
-
A stimulation mixture is prepared containing forskolin (B1673556) (an adenylyl cyclase activator, e.g., 3 µM final concentration) and a range of S1P concentrations. For antagonist testing, CAY10444 is included in this mixture.
-
The stimulation mixture is added to the cells, and the plate is incubated at room temperature for a defined period (e.g., 30 minutes).
-
-
cAMP Detection and Analysis:
-
Intracellular cAMP levels are measured using a homogenous assay kit, such as a LANCE cAMP kit, according to the manufacturer's protocol. This typically involves lysing the cells and adding detection reagents that generate a signal (e.g., fluorescence resonance energy transfer) inversely proportional to the cAMP concentration.
-
Data is analyzed by plotting the S1P concentration-response curve in the presence and absence of CAY10444. A rightward shift in the S1P EC50 value in the presence of CAY10444 would indicate competitive antagonism of the Gi pathway. The lack of a significant shift indicates no antagonism.[2]
-
Conclusion
While initially identified as a selective S1P3 antagonist, the pharmacological profile of CAY10444 (BML-241) is more complex. It acts as a low-micromolar inhibitor of Gq-mediated calcium mobilization through both S1P2 and S1P3 receptors but fails to antagonize Gi-mediated signaling of S1P3. This pathway-specific inhibition, combined with a lack of comprehensive data for S1P1, S1P4, and S1P5, suggests that CAY10444 should be used with caution as a pharmacological tool. Researchers should be aware of its non-selective nature and its potential to inhibit calcium signaling initiated by other, unrelated receptors.[2] This guide provides the necessary data and methodological context for the informed use and interpretation of results obtained with this compound.
References
- 1. BML-241 fails to display selective antagonism at the sphingosine-1-phosphate receptor, S1P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BML-241 fails to display selective antagonism at the sphingosine-1-phosphate receptor, S1P(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
The S1P1 Receptor Agonist CAY10734: A Potential Therapeutic Avenue in Multiple Sclerosis Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS). A key pathological feature of MS is the infiltration of autoreactive lymphocytes, particularly T cells, into the CNS, where they attack the myelin sheath surrounding nerve fibers. Modulating the trafficking of these pathogenic immune cells is a major therapeutic strategy for MS. Sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a critical regulator of lymphocyte egress from secondary lymphoid organs. Agonism of S1P1 leads to the internalization and degradation of the receptor on lymphocytes, effectively trapping them in lymph nodes and preventing their entry into the circulation and subsequent infiltration into the CNS. CAY10734 is a potent and selective agonist of the S1P1 receptor, positioning it as a compound of significant interest for the development of novel MS therapies. This technical guide provides a comprehensive overview of the applications of this compound in preclinical models of multiple sclerosis, with a focus on the experimental autoimmune encephalomyelitis (EAE) model.
While specific quantitative data from in vivo EAE studies utilizing this compound is not publicly available in the form of detailed publications, this guide will outline the established methodologies for evaluating such a compound and the expected signaling pathways based on its known mechanism of action.
Core Concepts: S1P1 Receptor Signaling and Lymphocyte Trafficking
The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, is a process tightly controlled by a chemotactic gradient of sphingosine-1-phosphate (S1P). S1P levels are high in the blood and lymph, while they are low within the lymphoid tissues. Lymphocytes express S1P1, and the binding of S1P to this receptor is the crucial signal that guides their exit into circulation.
S1P1 receptor agonists, like this compound, function as functional antagonists. Upon binding to S1P1, they induce receptor internalization and degradation. This renders the lymphocytes unresponsive to the S1P gradient, leading to their sequestration within the lymph nodes. This reduction in circulating lymphocytes, particularly the pathogenic T helper 1 (Th1) and Th17 cells implicated in MS, is the primary mechanism by which S1P1 agonists are thought to exert their therapeutic effects in autoimmune diseases.
Experimental Autoimmune Encephalomyelitis (EAE) as a Model for MS
EAE is the most widely used animal model for human multiple sclerosis. It is an inflammatory demyelinating disease of the CNS that can be induced in susceptible animals by immunization with myelin-derived antigens, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG), proteolipid protein (PLP), or myelin basic protein (MBP), emulsified in a potent adjuvant. The resulting immune response leads to the generation of myelin-specific T cells that infiltrate the spinal cord and brain, causing inflammation, demyelination, and axonal damage, which clinically manifests as ascending paralysis.
The EAE model is invaluable for studying the pathogenesis of MS and for the preclinical evaluation of potential therapeutic agents like this compound. Key parameters assessed in EAE studies to determine therapeutic efficacy include clinical scores, body weight changes, and various immunological and histological endpoints.
Experimental Protocols for Evaluating this compound in EAE Models
The following sections detail the standard experimental protocols that would be employed to assess the efficacy of this compound in a murine EAE model.
Induction of EAE in C57BL/6 Mice
-
Antigen Emulsion Preparation: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) is emulsified with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: On day 0, female C57BL/6 mice (8-12 weeks old) are subcutaneously immunized with the MOG₃₅₋₅₅/CFA emulsion at two sites on the flank.
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of pertussis toxin, which acts as an additional adjuvant to facilitate the entry of pathogenic T cells into the CNS.
Administration of this compound
While a specific, published dosing protocol for this compound in an EAE model is not available, a typical study design would involve the following considerations:
-
Dose-Response Studies: Several doses of this compound would be evaluated to determine the optimal therapeutic concentration.
-
Route of Administration: Based on its chemical properties, this compound could be administered via oral gavage, intraperitoneal injection, or subcutaneous injection.
-
Frequency of Administration: Daily administration is common for S1P1 agonists in EAE models.
-
Treatment Regimen: Treatment could be initiated either prophylactically (starting at or before the time of immunization) or therapeutically (starting after the onset of clinical signs of EAE).
Monitoring and Data Collection
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
Body Weight: Body weight is measured daily as an indicator of general health and disease severity. Weight loss is a common feature of EAE.
Quantitative Data Presentation
The following tables represent the expected structure for presenting quantitative data from a hypothetical study evaluating this compound in an EAE model.
Table 1: Effect of this compound on Clinical Score in EAE Mice
| Treatment Group | Mean Peak Clinical Score (± SEM) | Mean Day of Onset (± SEM) | Cumulative Disease Score (± SEM) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (Mid Dose) | |||
| This compound (High Dose) |
Table 2: Effect of this compound on Body Weight Change in EAE Mice
| Treatment Group | Mean Maximum Body Weight Loss (%) (± SEM) | Day of Maximum Weight Loss (± SEM) |
| Vehicle Control | ||
| This compound (Low Dose) | ||
| This compound (Mid Dose) | ||
| This compound (High Dose) |
Table 3: Effect of this compound on CNS Infiltrating Cells and Cytokine Levels
| Treatment Group | CD4+ T cells in CNS (cells/gram) (± SEM) | Th1 cells (IFN-γ+) in CNS (%) (± SEM) | Th17 cells (IL-17A+) in CNS (%) (± SEM) |
| Vehicle Control | |||
| This compound (High Dose) |
Histological Analysis
At the end of the study, spinal cords and brains are collected for histological analysis to assess the degree of inflammation and demyelination.
-
Tissue Processing: Animals are perfused with paraformaldehyde, and the CNS tissues are dissected and processed for paraffin (B1166041) embedding or cryosectioning.
-
Staining:
-
Hematoxylin and Eosin (H&E): To visualize inflammatory cell infiltrates.
-
Luxol Fast Blue (LFB): To assess the extent of demyelination.
-
Immunohistochemistry: To identify specific immune cell populations (e.g., CD4+ for T cells, Mac-3 for macrophages/microglia).
-
Signaling Pathways and Visualizations
The therapeutic effect of this compound is mediated through the S1P1 signaling pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.
Caption: this compound binds to the S1P1 receptor, leading to its internalization and lymphocyte sequestration.
Caption: Workflow for assessing this compound efficacy in the EAE model of multiple sclerosis.
This compound, as a potent S1P1 receptor agonist, holds significant promise as a therapeutic candidate for multiple sclerosis. Based on its mechanism of action, it is expected to ameliorate the clinical and pathological features of EAE by preventing the infiltration of pathogenic lymphocytes into the central nervous system. The experimental framework detailed in this guide provides a robust methodology for the preclinical evaluation of this compound and other S1P1 modulators. The generation of specific quantitative data from such studies will be crucial for advancing this therapeutic strategy towards clinical application for the benefit of patients with multiple sclerosis.
Technical Guide: IRAK4 Modulation in Autoimmune Disease Research
A focus on IRAK4 Degradation as a Therapeutic Strategy
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide provides an in-depth overview of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a therapeutic target in autoimmune diseases. The specific compound "CAY10734" mentioned in the user request did not yield specific public information. Therefore, this guide focuses on the broader, well-documented role of IRAK4 modulation, using the IRAK4 degrader KT-474 and other inhibitors as prominent examples to illustrate the principles and methodologies.
Introduction to IRAK4 and its Role in Autoimmunity
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system.[1] It functions as a key mediator of signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3] Upon activation, IRAK4 is a crucial component of the Myddosome, a protein complex that initiates a signaling cascade leading to the activation of transcription factors such as NF-κB and AP-1.[2][4] This, in turn, drives the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, which are major contributors to the pathology of numerous autoimmune diseases.[5][6]
Given its pivotal role in inflammatory signaling, IRAK4 has emerged as a highly attractive therapeutic target for a range of autoimmune and inflammatory conditions, including rheumatoid arthritis, systemic lupus erythematosus (SLE), atopic dermatitis, and hidradenitis suppurativa.[7][8][9] The dual function of IRAK4, involving both its kinase activity and its scaffolding role in protein-protein interactions, has led to the development of not only kinase inhibitors but also targeted protein degraders (e.g., PROTACs) as a novel therapeutic approach.[9]
Mechanism of Action: IRAK4 Inhibition vs. Degradation
Two primary strategies are being explored to therapeutically target IRAK4: kinase inhibition and protein degradation.
-
IRAK4 Kinase Inhibitors: These small molecules are designed to bind to the ATP-binding site of the IRAK4 kinase domain, preventing the phosphorylation of its downstream substrates.[4] While this approach can block the kinase-dependent signaling pathways, it does not affect the scaffolding function of the IRAK4 protein. Several IRAK4 kinase inhibitors have been evaluated in preclinical and clinical studies.[10][11]
-
IRAK4 Degraders (PROTACs): Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. An IRAK4 PROTAC consists of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase.[12] This brings the E3 ligase into close proximity with IRAK4, leading to its ubiquitination and subsequent degradation by the proteasome.[12] By eliminating the entire IRAK4 protein, this approach ablates both its kinase and scaffolding functions, potentially leading to a more profound and sustained inhibition of the inflammatory signaling pathway.[9] KT-474 is a notable example of an IRAK4 degrader that has shown promise in clinical trials.[13]
Quantitative Data on IRAK4 Modulators
The following tables summarize key quantitative data for representative IRAK4 modulators from preclinical and clinical studies.
Table 1: In Vitro Potency of IRAK4 Modulators
| Compound | Modality | Assay | Cell Line/System | IC50 / DC50 | Reference |
| KT-474 | Degrader | IRAK4 Degradation | RAW 264.7 cells | DC50: 4.0 nM | |
| PF-06650833 | Inhibitor | IRAK4 Kinase Inhibition | Biochemical Assay | IC50: 2.7 nM | [14] |
| CA-4948 | Inhibitor | IRAK4 Kinase Inhibition | Biochemical Assay | IC50 < 50 nM | [10] |
| BMS-986126 | Inhibitor | IRAK4 Kinase Inhibition | Biochemical Assay | IC50: 5.3 nM | [10] |
Table 2: In Vivo Efficacy of IRAK4 Modulators in Autoimmune Models
| Compound | Model | Species | Key Findings | Reference |
| KT-474 | LPS-induced Cytokine Release | Mouse | Significant reduction in TNF-α and IL-6 | [6] |
| PF-06650833 | Collagen-Induced Arthritis (CIA) | Rat | Protection from arthritis development | [14] |
| PF-06650833 | MRL/lpr and Pristane-induced Lupus | Mouse | Reduced circulating autoantibody levels | [14] |
| CA-4948 | Collagen-Induced Arthritis (CIA) | Mouse | Inhibition of arthritis severity | [15] |
| CA-4948 | LPS-induced Cytokine Release | Mouse | 72% reduction in TNF-α, 35% reduction in IL-6 | [6] |
Table 3: Clinical Pharmacodynamics of KT-474 (IRAK4 Degrader)
| Population | Dose | Effect | Reference |
| Healthy Volunteers | Single doses (600–1,600 mg) | ≥93% mean reduction in blood IRAK4 | [13] |
| Healthy Volunteers | 14 daily doses (50–200 mg) | ≥95% mean reduction in blood IRAK4 | [13] |
| Patients with HS or AD | 28 daily doses | Normalization of IRAK4 in skin lesions | [13] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of IRAK4 modulators. Below are representative protocols for key experiments.
Western Blotting for IRAK4 Degradation
This protocol is designed to assess the ability of a compound to induce the degradation of IRAK4 in a cellular context.
Materials:
-
Cell lines (e.g., THP-1, RAW 264.7)
-
Cell culture medium and supplements
-
Test compound (e.g., IRAK4 degrader) and vehicle (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG-132) as a control
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IRAK4, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Pre-treat cells with the test compound at various concentrations or vehicle for the desired duration (e.g., 24 hours). For mechanistic validation, a separate group of cells can be pre-treated with a proteasome inhibitor (e.g., 1 µM MG-132) for 1-2 hours before adding the degrader.[16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.[17]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-IRAK4 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. The membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin) to ensure equal protein loading.[17]
Cytokine Release Assay in Human PBMCs
This assay measures the effect of an IRAK4 modulator on the production of pro-inflammatory cytokines in primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Test compound and vehicle (DMSO)
-
Stimulants (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8)
-
ELISA or multiplex immunoassay kits for cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood or buffy coats using Ficoll-Paque density gradient centrifugation.[18]
-
Cell Plating and Pre-treatment: Plate the isolated PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well. Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.[19]
-
Stimulation: Add the stimulant (e.g., 100 ng/mL LPS) to the wells to induce cytokine production. Include unstimulated and vehicle-treated stimulated controls.[19]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatant using ELISA or a multiplex immunoassay (e.g., Luminex) according to the manufacturer's instructions.[20]
In Vivo Murine Model of Systemic Lupus Erythematosus (MRL/lpr)
The MRL/lpr mouse model spontaneously develops a systemic autoimmune disease that shares many characteristics with human SLE.[21][22]
Animals:
Procedure:
-
Acclimatization and Grouping: Acclimatize the mice for at least one week before the start of the experiment. Randomly assign mice to treatment groups (e.g., vehicle control, test compound at different doses).
-
Dosing: Administer the test compound or vehicle via the desired route (e.g., oral gavage) at a specified frequency and duration (e.g., daily for 8-12 weeks).[23]
-
Monitoring of Disease Progression:
-
Proteinuria: Monitor urine protein levels weekly or bi-weekly using dipsticks or a quantitative assay. The development of proteinuria is a key indicator of kidney damage.[23]
-
Autoantibodies: Collect blood samples periodically to measure serum levels of anti-dsDNA antibodies by ELISA.[24]
-
Clinical Signs: Monitor for signs of disease such as skin lesions, lymphadenopathy, and splenomegaly.[23]
-
-
Terminal Endpoint Analysis: At the end of the study, sacrifice the mice and collect blood and tissues for further analysis.
-
Histopathology: Perform histological examination of the kidneys to assess glomerulonephritis.
-
Spleen and Lymph Node Weights: Measure the weights of the spleen and lymph nodes as an indicator of immune activation.[23]
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kymeratx.com [kymeratx.com]
- 6. curis.com [curis.com]
- 7. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 10. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 15. EULAR Abstract Archive [scientific.sparx-ip.net]
- 16. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PBMC Luminex Cytokine Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 21. 000485 - MRL-lpr Strain Details [jax.org]
- 22. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 23. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-bioarray.com [creative-bioarray.com]
CAY10734: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Potent and Selective S1P1 Receptor Agonist
This technical guide provides a comprehensive overview of CAY10734, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the S1P1 receptor and holds potential for therapeutic development in areas such as autoimmune diseases and organ transplantation. This document details its molecular structure, physicochemical properties, mechanism of action, and relevant experimental protocols.
Molecular Structure and Physicochemical Properties
This compound, with the systematic IUPAC name 1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]-3-azetidinecarboxylic acid, is a small molecule modulator of S1P receptors. Its structure is characterized by a central 1,2,4-oxadiazole (B8745197) ring linking a phenyl group substituted with an isobutylphenyl moiety to another phenyl group which, in turn, is connected to an azetidine-3-carboxylic acid via a methyl bridge.
Molecular Structure:
A 2D representation of the this compound molecular structure can be generated from its SMILES string: CC(C)CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)CN4CC(C4)C(=O)O
Physicochemical Properties:
While exhaustive experimental data for all physicochemical properties of this compound are not publicly available, key identifiers and some known properties are summarized in the table below. The compound is a crystalline solid.
| Property | Value |
| CAS Number | 635701-59-6 |
| Molecular Formula | C23H25N3O3 |
| Formula Weight | 391.5 g/mol |
| Solubility | DMF: 5 mg/ml; DMF:PBS (pH 7.2) (1:10): 0.1 mg/ml |
Mechanism of Action and Signaling Pathway
This compound acts as a potent agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in lymphocyte trafficking, endothelial barrier function, and other physiological processes. Upon binding, this compound activates the S1P1 receptor, initiating a cascade of intracellular signaling events.
The S1P1 receptor is primarily coupled to the Gi/o family of G proteins. Activation by an agonist like this compound leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and phosphoinositide 3-kinase (PI3K), which activates the Akt signaling pathway. Furthermore, S1P1 activation can influence the Ras-ERK and Rho GTPase signaling pathways, thereby affecting cell survival, proliferation, and migration.
In Vitro and In Vivo Activity
This compound exhibits high potency and selectivity for the S1P1 receptor. Its inhibitory constants (IC50) against a panel of S1P receptors demonstrate its preferential binding to S1P1 and S1P5.
In Vitro Receptor Binding Affinity:
| Receptor | IC50 (nM) |
| S1P1 | 0.6 |
| S1P2 | >10,000 |
| S1P3 | 12,000 |
| S1P4 | 70 |
| S1P5 | 1 |
Data obtained from radioligand binding assays.
In Vivo Activity:
In animal models, administration of this compound leads to a dose-dependent reduction in peripheral blood lymphocytes, a hallmark of S1P1 receptor agonism. This effect is attributed to the sequestration of lymphocytes in secondary lymphoid organs.
| Animal Model | Maximal Response Dose | Effect |
| Mice | 10 mg/kg | Reduction of peripheral blood lymphocytes |
| Rats | 0.5 mg/kg | Reduction of peripheral blood lymphocytes |
| Dogs | 0.5 mg/kg | Reduction of peripheral blood lymphocytes |
| Rat Skin Allograft | 5 mg/kg/day (in combination with Cyclosporin A) | Increased graft survival |
Experimental Protocols
The following are representative experimental protocols for the characterization of S1P1 receptor agonists like this compound.
S1P1 Receptor Binding Assay (Competitive Radioligand Binding)
This assay is designed to determine the binding affinity of a test compound for the S1P1 receptor by measuring its ability to compete with a radiolabeled ligand.
CAY10734: A Comprehensive Technical Guide for Researchers
An In-Depth Review of the Potent and Selective S1P₁ Receptor Agonist
This technical guide provides a detailed overview of CAY10734, a potent and selective sphingosine-1-phosphate receptor 1 (S1P₁) agonist. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive chemical information, biochemical activity data, and detailed experimental methodologies.
Chemical Information
This compound, with a CAS number of 635701-59-6, is a small molecule modulator that acts as an agonist at the S1P₁ receptor.[1] Its systematic IUPAC name is 1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]-3-azetidinecarboxylic acid.
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 635701-59-6 |
| Molecular Formula | C₂₃H₂₅N₃O₃ |
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | 1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]-3-azetidinecarboxylic acid |
| Appearance | Crystalline solid |
| Solubility | DMF: 5 mg/ml; DMF:PBS (pH 7.2) (1:10): 0.1 mg/ml; Ethanol: Partially soluble |
Synthesis and Purification:
While a specific, detailed synthesis protocol for this compound is not publicly available, compounds with a 1,2,4-oxadiazole (B8745197) core are often synthesized through the cyclization of amidoximes with carboxylic acids or their derivatives. Purification of such derivatives typically involves techniques like column chromatography on silica (B1680970) gel or alumina, and recrystallization. Common solvents for chromatography include hexanes, ethyl acetate, and dichloromethane, sometimes with modifiers like triethylamine (B128534) for basic compounds or acetic acid for acidic compounds. Recrystallization solvent systems are chosen based on the compound's solubility at different temperatures and may include ethanol, isopropanol, or solvent pairs.
Stability and Storage:
Biochemical Activity
This compound is a potent and selective agonist of the S1P₁ receptor. Its primary mechanism of action involves binding to and activating the S1P₁ receptor, which plays a crucial role in lymphocyte trafficking.
Receptor Binding Affinity:
Radioligand binding assays have been used to determine the binding affinity of this compound for various S1P receptor subtypes. The half-maximal inhibitory concentration (IC₅₀) values are presented in the table below.
| Receptor Subtype | IC₅₀ (nM) |
| S1P₁ | 0.6 |
| S1P₂ | >10,000 |
| S1P₃ | 12,000 |
| S1P₄ | 70 |
| S1P₅ | 1 |
These data demonstrate that this compound exhibits high affinity for the S1P₁ and S1P₅ receptors, with significantly lower affinity for S1P₂, S1P₃, and S1P₄. This selectivity profile makes it a valuable tool for studying the specific roles of the S1P₁ receptor.
In Vitro and In Vivo Activity:
The agonist activity of this compound at the S1P₁ receptor leads to the internalization of the receptor, which in turn reduces the egress of lymphocytes from lymphoid organs. This results in a dose-dependent reduction of peripheral blood lymphocyte counts.
In Vivo Efficacy:
Studies in animal models have demonstrated the in vivo efficacy of this compound. In mice, rats, and dogs, administration of this compound resulted in a significant reduction in the number of circulating lymphocytes. Furthermore, in a rat skin allograft model, this compound, in combination with cyclosporin (B1163) A, was shown to increase graft survival.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Radioligand Binding Assay (General Protocol):
This protocol describes a general method for determining the binding affinity of a compound to S1P receptors using a competitive binding assay with a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the S1P receptor subtype of interest.
-
Radiolabeled S1P ligand (e.g., [³²P]S1P).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5).
-
Glass fiber filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the different concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
In Vivo Lymphocyte Counting in Mice (General Protocol):
This protocol outlines a general procedure for assessing the effect of an S1P₁ receptor agonist on peripheral blood lymphocyte counts in mice.
-
Materials:
-
This compound.
-
Vehicle for administration (e.g., sterile PBS, DMSO/saline).
-
Mice (e.g., C57BL/6).
-
Anticoagulant (e.g., EDTA).
-
Red blood cell lysis buffer.
-
Antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-B220).
-
Flow cytometer.
-
-
Procedure:
-
Administer this compound or vehicle to mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
At various time points after administration, collect peripheral blood from the mice into tubes containing an anticoagulant.
-
Lyse the red blood cells using a lysis buffer.
-
Stain the remaining white blood cells with fluorescently labeled antibodies specific for different lymphocyte populations.
-
Analyze the stained cells using a flow cytometer to determine the number of total lymphocytes and specific lymphocyte subsets.
-
Compare the lymphocyte counts in the this compound-treated group to the vehicle-treated control group.
-
Rat Skin Allograft Model (General Protocol):
This protocol provides a general framework for evaluating the immunosuppressive effects of a compound in a rat skin transplantation model.
-
Materials:
-
Donor and recipient rats of different strains (e.g., Brown Norway donors and Lewis recipients).
-
This compound.
-
Vehicle for administration.
-
Surgical instruments.
-
Sutures.
-
Bandages.
-
-
Procedure:
-
Anesthetize both the donor and recipient rats.
-
Excise a full-thickness piece of skin from the donor rat (e.g., from the back or tail).
-
Prepare a graft bed of the same size on the recipient rat (e.g., on the back).
-
Place the donor skin graft onto the recipient's graft bed and secure it with sutures.
-
Bandage the graft site to protect it.
-
Administer this compound or vehicle to the recipient rats daily, starting from the day of transplantation.
-
Monitor the skin grafts daily for signs of rejection (e.g., inflammation, necrosis, eschar formation).
-
Record the day of complete graft rejection, defined as the day when more than 90% of the graft is necrotic.
-
Compare the graft survival times between the this compound-treated and vehicle-treated groups.
-
Signaling Pathways and Visualizations
Activation of the S1P₁ receptor by this compound initiates a cascade of intracellular signaling events. The S1P₁ receptor is primarily coupled to the Gαi family of G proteins.
Upon binding of this compound, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can activate downstream effectors such as phosphoinositide 3-kinase (PI3K) and the small GTPase Rac. Activation of the PI3K/Akt pathway promotes cell survival and proliferation, while Rac activation leads to cytoskeletal rearrangements. The primary functional consequence of S1P₁ receptor agonism in the context of immunology is the inhibition of lymphocyte egress from lymph nodes.
Experimental Workflow for In Vivo Lymphocyte Sequestration Assay:
The following diagram illustrates a typical workflow for an in vivo experiment to assess the effect of this compound on lymphocyte counts.
Safety Information
As a selective S1P₁ receptor agonist, this compound is expected to share a similar safety profile with other molecules in this class. The most common adverse effects associated with S1P receptor modulators include transient bradycardia upon first dose, macular edema, and an increased risk of infections due to the reduction in circulating lymphocytes. Cases of skin cancer have also been linked to some S1P receptor modulators. It is crucial that this compound be handled by trained professionals in a laboratory setting. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling the compound, and appropriate personal protective equipment should be worn. This product is for research use only and is not intended for human or veterinary use.
References
CAY10734: A Technical Guide to a Potent and Selective S1P1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10734 is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking and immune modulation. This document provides a comprehensive technical overview of this compound, including its discovery, mechanism of action, key in-vitro and in-vivo data, and detailed experimental protocols. The information presented is intended to support further research and development of this and related compounds.
Introduction
Sphingosine-1-phosphate (S1P) receptors are a family of five G protein-coupled receptors (S1P1-5) that mediate a wide range of cellular processes.[1] The S1P1 receptor subtype is of particular interest in drug discovery due to its essential role in regulating the egress of lymphocytes from secondary lymphoid organs.[2] Agonism of S1P1 leads to the internalization of the receptor, effectively trapping lymphocytes in the lymph nodes and preventing their circulation to sites of inflammation. This mechanism of action has been clinically validated with the approval of S1P receptor modulators for the treatment of autoimmune diseases such as multiple sclerosis.
This compound, a member of the 3,5-diphenyl-1,2,4-oxadiazole (B189376) class of compounds, emerged from a focused discovery effort to identify potent and selective S1P1 agonists with an improved therapeutic profile.[3][4] This guide details the key characteristics and developmental context of this compound.
Discovery and Development
This compound was identified through a systematic exploration of the 3,5-diphenyl-1,2,4-oxadiazole scaffold.[3][5] The initial lead compound was discovered through high-throughput screening, and subsequent medicinal chemistry efforts focused on optimizing potency for the S1P1 receptor while minimizing activity at other S1P receptor subtypes, particularly S1P3, which has been associated with cardiovascular side effects like bradycardia.[3][5] this compound, also referred to as analogue 26 in the primary literature, demonstrated high potency and exceptional selectivity against S1P2 and S1P3 receptors.[4]
Mechanism of Action
This compound acts as a potent agonist at the S1P1 receptor.[6] Upon binding, it activates intracellular signaling cascades, leading to the internalization and degradation of the S1P1 receptor on lymphocytes. This functional antagonism prevents lymphocytes from responding to the natural S1P gradient that guides their exit from lymph nodes, resulting in a reversible, dose-dependent reduction in peripheral blood lymphocyte counts.[6]
Signaling Pathway
The binding of an agonist like this compound to the S1P1 receptor, which is coupled to Gi, initiates a cascade of intracellular events. This includes the dissociation of the G protein subunits, leading to the activation of downstream effectors such as Akt and ERK, and the inhibition of adenylyl cyclase.[7][8]
Quantitative Data
The following tables summarize the key in-vitro and in-vivo data for this compound.
Table 1: In-Vitro Receptor Binding Affinity of this compound [6]
| Receptor | IC50 (nM) |
| S1P1 | 0.6 |
| S1P2 | >10,000 |
| S1P3 | 12,000 |
| S1P4 | 70 |
| S1P5 | 1 |
Table 2: In-Vivo Efficacy of this compound in Reducing Peripheral Blood Lymphocytes [6]
| Species | Maximal Response Dose (mg/kg) |
| Mouse | 10 |
| Rat | 0.5 |
| Dog | 0.5 |
Table 3: In-Vivo Efficacy of this compound in a Rat Skin Allograft Model [3][6]
| Treatment Group | Median Graft Survival (days) |
| Vehicle | 10-12 |
| Cyclosporin A (CsA) alone | 12 |
| This compound (5 mg/kg/day) + CsA | 22 |
Experimental Protocols
Radioligand Binding Assay for S1P Receptors
This protocol is a representative method for determining the binding affinity of compounds like this compound to S1P receptors.
Objective: To determine the IC50 value of this compound for S1P receptor subtypes.
Materials:
-
Cell membranes expressing the human S1P receptor of interest.
-
Radioligand (e.g., [³²P]S1P).
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Rat Skin Allograft Model
This in-vivo model is used to assess the immunosuppressive efficacy of compounds like this compound.
Objective: To evaluate the ability of this compound to prolong the survival of skin allografts in rats.
Animals:
-
Male Lewis (LEW) rats (recipient).
-
Male Brown Norway (BN) rats (donor).
Materials:
-
This compound formulation for oral administration.
-
Cyclosporin A (CsA) for subcutaneous injection.
-
Surgical instruments.
-
Sutures.
-
Bandages.
Procedure:
-
Anesthetize a donor BN rat and harvest a full-thickness piece of skin from the dorsal thorax.
-
Prepare the graft by removing any underlying fat and fascia.
-
Anesthetize a recipient LEW rat and prepare a graft bed on the dorsal thorax by excising a piece of skin of the same size as the graft.
-
Place the donor skin graft onto the recipient bed and secure it with sutures.
-
Apply a protective dressing.
-
Administer this compound (e.g., 5 mg/kg/day, orally) and CsA (e.g., 10 mg/kg/day, subcutaneously) daily, starting on the day of transplantation.
-
Monitor the grafts daily for signs of rejection (e.g., inflammation, edema, necrosis).
-
The endpoint is defined as the day on which more than 90% of the graft is necrotic.
-
Record the graft survival time for each animal and calculate the median survival time for each treatment group.
Conclusion
This compound is a highly potent and selective S1P1 receptor agonist with demonstrated in-vivo efficacy in relevant models of immunosuppression. Its discovery and development highlight the potential for targeting the S1P1 receptor to achieve therapeutic immunomodulation with an improved selectivity profile. This technical guide provides a foundational resource for researchers and drug development professionals interested in furthering the understanding and application of this compound and related S1P1 agonists.
References
- 1. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of potent 3,5-diphenyl-1,2,4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
CAY10734: A Technical Guide to a Potent and Selective S1P1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10734 is a potent and highly selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1). Its principal mechanism of action involves the activation of the S1P1 signaling pathway, leading to the modulation of crucial cellular processes, most notably lymphocyte trafficking. This technical guide provides a comprehensive overview of the function of this compound, including its binding affinity, in vivo efficacy, the underlying signaling cascade, and detailed experimental protocols for its characterization.
Core Function and Mechanism of Action
This compound is a small molecule agonist of the S1P1 receptor, a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system. The binding of this compound to S1P1 receptors on lymphocytes induces their sequestration in secondary lymphoid organs, thereby reducing the number of circulating lymphocytes in the peripheral blood. This targeted immunomodulatory effect makes this compound and other S1P1 agonists valuable tools for research into autoimmune diseases and for the development of novel immunosuppressive therapies.
S1P1 Signaling Pathway
The activation of the S1P1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. S1P1 is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the G protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors. Key signaling events include the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the Ras-MAPK (mitogen-activated protein kinase) pathway, as well as the modulation of adenylyl cyclase activity. These pathways ultimately regulate cell survival, proliferation, migration, and, critically for lymphocytes, their egress from lymphoid tissues.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.
Table 1: In Vitro Receptor Binding Affinity
| Receptor | IC50 (nM) |
| S1P1 | 0.6 |
| S1P2 | >10,000 |
| S1P3 | 12,000 |
| S1P4 | 70 |
| S1P5 | 1 |
Data from radioligand binding assays.
Table 2: In Vivo Efficacy - Reduction of Peripheral Blood Lymphocytes
| Animal Model | Maximal Response Dose (mg/kg) |
| Mice | 10 |
| Rats | 0.5 |
| Dogs | 0.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the function of this compound.
Radioligand Binding Assay for S1P Receptors
This protocol is designed to determine the binding affinity of this compound for S1P receptors.
Materials:
-
Cell membranes expressing human S1P1, S1P2, S1P3, S1P4, or S1P5 receptors
-
[³³P]-S1P (radioligand)
-
This compound
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate this compound dilution, and 50 µL of [³³P]-S1P (final concentration ~0.1-0.5 nM).
-
Add 50 µL of cell membrane preparation (containing 5-10 µg of protein) to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the 96-well filter plate, followed by four washes with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of non-labeled S1P (e.g., 10 µM).
-
Calculate the specific binding and determine the IC50 value by non-linear regression analysis.
In Vivo Lymphocyte Reduction Assay
This protocol measures the effect of this compound on the number of circulating lymphocytes in peripheral blood.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Experimental animals (e.g., mice, rats)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Automated hematology analyzer or flow cytometer
-
Antibodies for lymphocyte surface markers (for flow cytometry)
Procedure:
-
Acclimate animals to the experimental conditions for at least one week.
-
Prepare a solution of this compound in the chosen vehicle at the desired concentrations.
-
Administer this compound or vehicle to the animals via the desired route (e.g., oral gavage).
-
Collect blood samples from the animals at predetermined time points (e.g., 0, 4, 8, 24, 48 hours post-administration).
-
Determine the total lymphocyte count in the blood samples using an automated hematology analyzer.
-
Alternatively, for more detailed analysis, use flow cytometry to quantify specific lymphocyte populations (e.g., T cells, B cells) using fluorescently labeled antibodies.
-
Calculate the percentage reduction in lymphocyte count compared to the vehicle-treated control group for each time point and dose.
Conclusion
This compound is a powerful research tool for investigating the roles of the S1P1 receptor in various physiological and pathological processes. Its high potency and selectivity make it an ideal compound for in vitro and in vivo studies aimed at understanding the therapeutic potential of S1P1 agonism. The experimental protocols provided in this guide offer a foundation for the robust characterization of this compound and similar compounds in a research setting.
CAY10734 and S1P5 Receptor Interaction: A Technical Guide
This technical guide provides an in-depth overview of the interaction between chemical compounds and the Sphingosine-1-Phosphate Receptor 5 (S1P5), with a focus on the methodologies used to characterize these interactions. While specific quantitative data for "CAY10734" is not publicly available, this guide will utilize data from other well-characterized S1P5 receptor modulators to illustrate the principles and experimental procedures. This document is intended for researchers, scientists, and drug development professionals working on S1P5-targeted therapeutics.
Introduction to S1P5 Receptor
The Sphingosine-1-Phosphate Receptor 5 (S1P5), also known as EDG8, is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and immune cells.[1][2] Its activation by the endogenous ligand sphingosine-1-phosphate (S1P) is involved in regulating crucial physiological processes, including immune cell trafficking, particularly of natural killer (NK) cells, and maintaining the integrity of the blood-brain barrier.[3][4] S1P5 primarily couples to Gαi and Gα12/13 proteins. Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, while Gα12/13 activation stimulates the Rho family of small GTPases.[1] These signaling cascades make the S1P5 receptor an attractive therapeutic target for neurodegenerative diseases, autoimmune disorders, and certain cancers.[5]
Quantitative Analysis of Ligand-Receptor Interaction
The interaction of a ligand with the S1P5 receptor is quantified by its binding affinity (Ki) and its functional potency (EC50 or IC50). These parameters are determined through various in vitro assays.
Data Presentation
The following tables summarize representative quantitative data for known S1P5 receptor modulators.
Table 1: S1P5 Receptor Binding Affinities
| Compound | Assay Type | Ki (nM) | Cell Line |
| Compound 3 | [³³P]-S1P Radioligand Binding | 1.4 | - |
| Compound 15 | [³³P]-S1P Radioligand Binding | 4.4 | - |
| Compound 28 | [³³P]-S1P Radioligand Binding | 0.3 | - |
Note: Data for Compounds 3, 15, and 28 are for antagonist activity.[2]
Table 2: Functional Potency of S1P5 Receptor Agonists
| Compound | Assay Type | Cell Line | EC50 (nM) |
| A-971432 | GTPγS Binding | S1P5-transfected HEK | 5.7 |
| A-971432 | cAMP Inhibition | S1P5-transfected CHO | 4.1 |
| Siponimod | GTPγS Binding | Not Specified | 0.98 |
| Ozanimod | GTPγS Binding | Not Specified | 11 |
Note: A lower EC50 value indicates higher potency.[4]
Table 3: Functional Potency of S1P5 Receptor Antagonists
| Compound | Assay Type | IC50 (nM) |
| Compound 1 | Ca²⁺ mobilization | 406 |
| Compound 3 | Ca²⁺ mobilization | 0.1 |
| Compound 15 | Ca²⁺ mobilization | 0.1 |
| Compound 28 | Ca²⁺ mobilization | 0.03 |
Note: A lower IC50 value indicates higher potency.[2]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the interaction of ligands with the S1P5 receptor are provided below.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the S1P5 receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitor constant (Ki) of a test compound.
Materials:
-
Membrane preparations from cells overexpressing human S1P5 receptor.
-
Radioligand (e.g., [³³P]-S1P).[6]
-
Test compound.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.[4]
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂.
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For non-specific binding, a high concentration of unlabeled S1P is added instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.[7]
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to the S1P5 receptor. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[8]
Objective: To determine the potency (EC50) and efficacy of a test compound in activating S1P5-coupled G-proteins.[4]
Materials:
-
Cell membranes from a cell line overexpressing human S1P5.[4]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.[4]
-
Guanosine Diphosphate (GDP).[4]
-
[³⁵S]GTPγS.[4]
-
Test compounds (S1P5 agonists) at various concentrations.[4]
-
96-well microplates.
-
Glass fiber filter mats.
Procedure:
-
In a 96-well plate, add the S1P5-expressing cell membranes, GDP, and varying concentrations of the test compound to the assay buffer.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[2]
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.[2]
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and add a scintillation cocktail.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the measured counts per minute (CPM) against the logarithm of the agonist concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the EC50 value.[4]
cAMP Assay
This assay is used for Gi-coupled receptors like S1P5, where agonist binding leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][9]
Objective: To determine the potency (IC50) of a test compound in inhibiting adenylyl cyclase activity.
Materials:
-
S1P5-expressing cells (e.g., CHO or HEK293).[9]
-
Forskolin (an adenylyl cyclase activator).[1]
-
Test compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based).[9]
-
Plate reader compatible with the chosen assay technology.
Procedure:
-
Seed S1P5-expressing cells in a multi-well plate and culture overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
For agonist testing, stimulate the cells with varying concentrations of the S1P5 agonist in the presence of a fixed concentration of forskolin.
-
For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist and forskolin.
-
Incubate for the desired time at 37°C.[1]
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data are analyzed to determine the IC50 or EC50 of the compound.[1]
Calcium Mobilization Assay
This assay is a useful readout to screen for agonists or antagonists of GPCRs that can couple to Gq or be engineered to couple to a promiscuous G protein like Gα16, leading to an increase in intracellular calcium.[10]
Objective: To measure changes in intracellular Ca²⁺ levels in response to a test compound.[11]
Materials:
-
HTC4 cells transiently or stably expressing the S1P5 receptor.[11] For S1P5 which does not naturally couple to Gq, co-transfection with a promiscuous G protein such as Gα16 or Gαqz5 is required.[5][11]
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2-AM or Fluo-4 AM).[10][11]
-
Krebs buffer or Hank's balanced salt solution (HBSS) with HEPES and BSA.[10][11]
-
Test compound.
-
A scanning fluorometer with integrated fluidics (e.g., FlexStation).[11]
Procedure:
-
Grow cells expressing the S1P5 receptor in 96-well plates.[11]
-
Load the cells with a cell-permeable fluorescent Ca²⁺ indicator dye.[11]
-
After an incubation period, wash the cells to remove the excess dye.
-
Place the plate in the scanning fluorometer.
-
The instrument will add the test compound to the wells and simultaneously measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
The data can be converted into a concentration-response curve to determine the EC50 value of a ligand-receptor pair.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the S1P5 receptor signaling pathways and the workflows of the key experimental assays.
Caption: S1P5 receptor signaling pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: GTPγS Binding Assay Workflow.
Caption: cAMP Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
CAY10734 in Neuroscience Research: An In-depth Technical Guide
An advanced tool for modulating Sphingosine-1-Phosphate Receptor 1 (S1P1) signaling in the central nervous system, CAY10734 is a potent and selective agonist with significant potential for investigating neuroinflammatory and neurodegenerative processes. This guide provides a comprehensive overview of its mechanism of action, experimental applications, and the underlying signaling pathways for researchers, scientists, and drug development professionals.
Introduction
Originally misidentified in some contexts, this compound is now definitively characterized as a high-affinity agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor ubiquitously expressed in the central nervous system (CNS) on neurons, astrocytes, microglia, and oligodendrocytes.[1][2][3] With an IC50 of 0.6 nM for S1P1, and also exhibiting high affinity for the S1P5 receptor (IC50 = 1 nM), this compound offers a powerful means to dissect the multifaceted roles of S1P signaling in neural function and disease.[4] The modulation of S1P receptors, particularly S1P1, is a clinically validated strategy in the treatment of multiple sclerosis, highlighting the therapeutic potential of targeting this pathway.[3][5][6] This document serves as a technical resource for the application of this compound in neuroscience research.
Core Mechanism of Action: S1P1 Receptor Agonism
This compound exerts its biological effects by binding to and activating S1P1 receptors. As a receptor agonist, it mimics the action of the endogenous ligand, sphingosine-1-phosphate (S1P). The binding of this compound to S1P1 initiates a cascade of intracellular signaling events. S1P1 is primarily coupled to the Gi/o family of G proteins.[7] Activation of S1P1 by an agonist like this compound leads to the dissociation of the G protein subunits, which in turn can modulate the activity of various downstream effectors. This can influence critical cellular processes such as cell survival, migration, and differentiation.[8]
It is important to note that prolonged activation of S1P1 by agonists can lead to receptor internalization and degradation, a phenomenon known as functional antagonism.[9] This downregulation of S1P1 on the cell surface is a key mechanism of action for the multiple sclerosis drug fingolimod (B1672674) (FTY720), which prevents the egress of lymphocytes from lymph nodes, thereby reducing their infiltration into the CNS.[5][10]
Signaling Pathways
The activation of S1P1 by this compound can trigger multiple downstream signaling pathways within neuronal and glial cells, influencing a wide range of cellular functions.
Quantitative Data
The primary quantitative data available for this compound is its binding affinity for S1P receptors. While specific data on its effects in neuroscience applications are limited, data from studies on other selective S1P1 agonists provide valuable context.
| Compound | Target(s) | IC50 / EC50 | Application | Reference |
| This compound | S1P1 | IC50 = 0.6 nM | Lymphocyte reduction in vivo | [4] |
| S1P5 | IC50 = 1 nM | [4] | ||
| S1P3 | IC50 = 12,000 nM | [4] | ||
| S1P2, S1P4 | IC50 > 10,000 nM | [4] | ||
| SEW2871 | S1P1 | EC50 = 13 nM | Reduction of neuronal spike amplitude | [11] |
| Reduction of P-glycoprotein transport at BBB | [12] | |||
| LASW1238 | S1P1 | - | Reduction of infarct volume in a mouse stroke model | [13] |
| Ponesimod | S1P1 | EC50 = 5.7 nM | Lymphocyte sequestration | [14] |
Applications in Neuroscience Research
Based on the known functions of S1P1 in the CNS, this compound is a valuable tool for investigating a range of neurological processes and disease models.
-
Neuroinflammation: S1P1 signaling is critically involved in regulating the inflammatory responses of astrocytes and microglia.[2] this compound can be used to study the role of S1P1 activation in models of neuroinflammatory diseases like multiple sclerosis and encephalitis.[9]
-
Blood-Brain Barrier (BBB) Integrity: S1P1 receptors on endothelial cells and astrocytes are key regulators of BBB permeability.[15][16] this compound can be employed to investigate the mechanisms of BBB disruption and repair in conditions such as stroke and epilepsy.[15][17]
-
Neuronal Function and Plasticity: S1P1 is expressed on neurons and is implicated in regulating neurite outgrowth, neuronal survival, and synaptic activity.[18][19] this compound can be used to explore the direct effects of S1P1 activation on neuronal morphology and function.
-
Remyelination and Neuroprotection: S1P receptor modulators have shown promise in promoting neuroprotection and remyelination in models of demyelinating diseases.[6][20] Given its high affinity for S1P1 and S1P5 (both expressed on oligodendrocytes), this compound is a relevant tool for studying these processes.[1]
Experimental Protocols
The following are generalized protocols for the use of S1P1 agonists like this compound in neuroscience research. Specific concentrations and treatment times should be optimized for the experimental system.
In Vitro Neuronal/Glial Cell Culture Treatment
This protocol outlines the treatment of primary neuronal or glial cell cultures with this compound to assess its effects on cell viability, morphology, or inflammatory responses.
Materials:
-
Primary neuronal or glial cell culture
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate cell culture medium and supplements
-
Reagents for downstream analysis (e.g., antibodies, PCR primers)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.
-
Cell Plating: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize.
-
Prepare working solutions: On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Cell Treatment: Replace the existing culture medium with the medium containing this compound or vehicle.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, perform the desired analysis, such as immunocytochemistry to assess morphological changes, Western blot to analyze protein expression or phosphorylation, qPCR for gene expression analysis, or a cell viability assay.
In Vivo Administration in a Mouse Model of Neurological Disease
This protocol describes the systemic administration of this compound to mice to investigate its effects in a model of neurological disease, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
Materials:
-
Mice with induced neurological disease (e.g., EAE)
-
This compound
-
Vehicle for solubilization (e.g., saline with a small percentage of DMSO and a surfactant like Tween 80)
-
Syringes and needles for administration
Procedure:
-
Disease Induction: Induce the neurological disease in mice according to the established protocol.
-
Prepare Dosing Solution: Prepare a sterile solution of this compound in a suitable vehicle. The final concentration should be calculated based on the desired dose (e.g., 0.1 - 1 mg/kg) and the injection volume. A vehicle control solution should also be prepared.
-
Drug Administration: Administer this compound or vehicle to the mice via the chosen route (e.g., intraperitoneal injection or oral gavage) according to the desired treatment regimen (e.g., daily from the onset of symptoms).
-
Monitoring: Monitor the animals daily for clinical signs of the disease and body weight.
-
Endpoint Analysis: At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., brain, spinal cord) for downstream analysis such as histology, immunohistochemistry, or molecular analysis to assess inflammation, demyelination, and neuronal damage.
Conclusion
This compound is a highly potent and selective S1P1 receptor agonist that serves as a critical tool for probing the intricate roles of sphingolipid signaling in the central nervous system. Its ability to modulate neuroinflammation, blood-brain barrier integrity, and the function of both neurons and glial cells makes it an invaluable compound for research into a wide array of neurological disorders. This guide provides a foundational understanding of this compound's mechanism and application, empowering researchers to effectively utilize this compound in their investigations. As with any potent signaling molecule, careful experimental design and dose-response optimization are crucial for obtaining robust and interpretable results.
References
- 1. Visualizing Sphingosine-1-Phosphate Receptor 1(S1P1) Signaling During Central Nervous System De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate Receptors in the Central Nervous and Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. The S1P–S1PR Axis in Neurological Disorders—Insights into Current and Future Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structure and function of the S1P1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Sphingosine 1-Phoshpate Receptors are Located in Synapses and Control Spontaneous Activity of Mouse Neurons in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingosine 1-phosphate receptor 1 regulates blood-brain barrier permeability in epileptic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sphingosine 1 Phosphate at the Blood Brain Barrier: Can the Modulation of S1P Receptor 1 Influence the Response of Endothelial Cells and Astrocytes to Inflammatory Stimuli? | PLOS One [journals.plos.org]
- 17. Protective effect of the sphingosine-1 phosphate receptor agonist siponimod on disrupted blood brain barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Sphingosine-1-Phosphate Modulators for Multiple Sclerosis [practicalneurology.com]
Methodological & Application
Application Notes and Protocols for In Vivo Use of CAY10734 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10734 is a small molecule inhibitor of Casitas B-lineage lymphoma b (Cbl-b), an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint.[1] Cbl-b negatively regulates the activation of key immune cells, particularly T cells and Natural Killer (NK) cells, by targeting signaling proteins for degradation.[1][2] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity by lowering the activation threshold of these immune cells, leading to a more robust anti-tumor response.[3][4]
These application notes provide a comprehensive guide for the in vivo use of this compound and other Cbl-b inhibitors in mouse models, based on publicly available preclinical data for analogous compounds. Specific in vivo studies for this compound are not extensively documented in the public domain; therefore, these protocols are intended as a representative framework for research and development.
Mechanism of Action and Signaling Pathway
Cbl-b exerts its inhibitory function by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and co-stimulatory molecules like CD28.[1] This ubiquitination leads to the degradation of these proteins, thereby dampening T-cell activation.[1] By inhibiting the E3 ligase activity of Cbl-b, compounds like this compound prevent this degradation, resulting in sustained signaling, enhanced T-cell and NK-cell activation, and a potent anti-tumor immune response.[3][5]
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of analogous Cbl-b inhibitors in various mouse tumor models. This data can serve as a starting point for designing experiments with this compound.
Table 1: In Vivo Efficacy of Cbl-b Inhibitors in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | Cbl-b Inhibitor | Dose & Regimen | Outcome |
| CT26 (Colon Carcinoma) | BALB/c | NX-1607 | 10-30 mg/kg, PO, QD | Significant tumor growth inhibition |
| 4T1 (Breast Cancer) | BALB/c | NX-1607 | 30 mg/kg, PO, QD | Inhibition of tumor growth and metastasis[6] |
| A20 (B-cell Lymphoma) | BALB/c | NX-1607 | Not Specified | Antitumor efficacy[7] |
Table 2: Pharmacokinetic Parameters of a Representative Cbl-b Inhibitor (Oral Administration)
| Parameter | Value |
| Cmax (ng/mL) | ~800 (at 30 mg/kg) |
| Tmax (h) | ~1-2 |
| Half-life (t½) (h) | ~3-4 |
Note: Pharmacokinetic parameters can vary significantly based on the specific compound, formulation, and mouse strain.[8]
Experimental Protocols
Formulation of this compound for In Vivo Administration
For poorly water-soluble compounds like many small molecule inhibitors, a co-solvent-based formulation is often necessary for in vivo studies.[9]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or water for injection
Protocol:
-
Weigh the desired amount of this compound.
-
Dissolve the this compound powder in a small volume of DMSO. Vortex or sonicate if necessary to ensure complete dissolution.
-
In a separate tube, prepare the vehicle by mixing PEG300, Tween 80, and saline. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing to ensure a homogenous mixture.
-
The final formulation should be a clear solution. If precipitation occurs, optimization of the vehicle composition may be required.
In Vivo Efficacy Study in a Syngeneic Mouse Model
Syngeneic mouse tumor models are essential for evaluating the efficacy of immunomodulatory agents like Cbl-b inhibitors as they utilize immunocompetent mice.[1]
Materials:
-
6-8 week old female BALB/c mice
-
CT26 colon carcinoma cells
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously implant 5 x 10^5 CT26 cells into the right flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment and control groups (n=10 per group).[1]
-
Treatment Administration: Administer this compound (e.g., 10-30 mg/kg) or vehicle control via oral gavage once daily.
-
Monitoring: Measure tumor volume and body weight twice weekly.[1]
-
Endpoint: Euthanize mice when tumors exceed 2000 mm³ or if signs of toxicity are observed.[1] At the end of the study, collect tumors for further analysis.
Pharmacodynamic (PD) and Tumor Microenvironment (TME) Analysis
This protocol assesses the effect of Cbl-b inhibition on the immune cell composition within the tumor.
Materials:
-
Tumors from the efficacy study
-
Collagenase D, Dispase, DNase I
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD45, -CD3, -CD4, -CD8, -NK1.1, -FoxP3)
-
Flow cytometer
Protocol:
-
Harvest tumors from treated and control mice at a specified time point.[1]
-
Create a single-cell suspension by mincing and digesting the tumors with enzymes.[1]
-
Filter the cell suspension and perform red blood cell lysis if necessary.[1]
-
Stain the cells with a panel of fluorescently labeled antibodies.[1]
-
Acquire data on a flow cytometer and analyze the populations of interest (e.g., CD8+ T cells, NK cells).[1]
Pharmacokinetic (PK) Study
PK studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the Cbl-b inhibitor.[1]
Materials:
-
6-8 week old male C57BL/6 mice
-
This compound
-
Blood collection supplies
-
LC-MS/MS system for bioanalysis
Protocol:
-
Administer a single oral dose of this compound to a cohort of mice.[1]
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[1]
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
Conclusion
The inhibition of Cbl-b with small molecules like this compound represents a promising strategy to enhance anti-tumor immunity. The protocols and data presented in these application notes provide a foundational framework for the in vivo evaluation of novel Cbl-b inhibitors in mouse models. These studies are critical for understanding the efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic properties of these compounds, which is essential for their further clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nurixtx.com [nurixtx.com]
- 7. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
CAY10734 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10734 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P₁). Its high affinity and selectivity make it a valuable tool for investigating the roles of the S1P₁ receptor in various physiological and pathological processes. These application notes provide detailed information on the solubility of this compound in various solvents, protocols for its preparation and use in experimental settings, and an overview of the signaling pathway it modulates.
Physicochemical Properties and Solubility
This compound is supplied as a crystalline solid.[1] Proper dissolution is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized in the table below.
Data Presentation: this compound Solubility
| Solvent | Concentration | Notes |
| Dimethylformamide (DMF) | ~5 mg/mL | - |
| DMF:PBS (pH 7.2) (1:10) | ~0.1 mg/mL | Prepare by first dissolving in DMF. |
| Ethanol | Slightly soluble | - |
| Dimethyl Sulfoxide (DMSO) | Data not available | While quantitative data is not provided by the manufacturer, compounds soluble in DMF are often soluble in DMSO. It is recommended to perform a small-scale solubility test to determine the optimal concentration. |
Data sourced from the this compound product information sheet from Cayman Chemical.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent (DMF or DMSO)
This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent like DMF or DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile tips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance. Perform this in a chemical fume hood and wear appropriate personal protective equipment (PPE).
-
Solvent Addition: Transfer the weighed this compound to a sterile vial. Add the calculated volume of anhydrous DMF or DMSO to achieve the desired concentration (e.g., for a 5 mg/mL stock solution, add 1 mL of solvent to 5 mg of this compound).
-
Dissolution:
-
Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be used to aid dissolution, but be cautious as heat may degrade the compound.
-
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the dilution of the organic stock solution into an aqueous buffer or cell culture medium for in vitro experiments.
Materials:
-
This compound stock solution (in DMF or DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or desired cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Pipettes and sterile tips
Procedure:
-
Serial Dilution (if necessary): If a range of concentrations is required, perform serial dilutions of the stock solution in 100% of the organic solvent (DMF or DMSO).
-
Dilution into Aqueous Buffer/Medium:
-
To minimize precipitation, add the this compound organic stock solution dropwise to the aqueous buffer or cell culture medium while gently vortexing or swirling.
-
Important: The final concentration of the organic solvent in the assay should be kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic.
-
For example, to prepare a 10 µM working solution from a 10 mM stock in DMSO, you would perform a 1:1000 dilution (e.g., add 1 µL of the stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of the organic solvent (e.g., 0.1% DMSO) in the aqueous buffer or medium without the compound.
-
Use Immediately: It is recommended to prepare aqueous working solutions fresh for each experiment and not to store them for more than one day.[1]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound solutions.
Signaling Pathway Diagram
This compound is an agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P₁), a G protein-coupled receptor (GPCR). Upon activation, S1P₁ primarily couples to the inhibitory G protein, Gαi. This initiates a signaling cascade that influences cell survival, proliferation, migration, and immune cell trafficking.
References
Preparing Stock Solutions of CAY10734: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of CAY10734, a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1). Adherence to proper preparation and storage procedures is critical for ensuring the compound's stability and the reproducibility of experimental results.
This compound: Compound Data
A summary of the essential chemical and physical properties of this compound is presented in the table below. This information is crucial for accurate stock solution preparation and experimental design.
| Property | Value |
| Formal Name | 1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]-3-azetidinecarboxylic acid |
| Molecular Formula | C₂₃H₂₅N₃O₃ |
| Formula Weight | 391.5 g/mol |
| Purity | ≥98% |
| Appearance | A crystalline solid |
| Storage (Solid) | -20°C |
| Stability (Solid) | ≥4 years at -20°C[1] |
| Solubility (DMF) | Approximately 5 mg/mL[1] |
| Solubility (DMF:PBS 1:10) | Approximately 0.1 mg/mL[1] |
| Solubility (Ethanol) | Slightly soluble[1] |
Mechanism of Action: S1P1 Receptor Agonism
This compound acts as a potent agonist at the S1P1 receptor, with a reported IC50 value of 0.6 nM.[1] It exhibits high selectivity for S1P1 over S1P2 and S1P3 receptors.[1] The S1P1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to the Gi/o family of G proteins.[2][3][4][5][6] This initiates a downstream signaling cascade that can include the activation of the Ras-ERK and PI3K-Akt pathways, leading to the regulation of cellular processes such as proliferation, migration, and survival.[2][3][6] In the context of the immune system, S1P1 signaling is a key regulator of lymphocyte trafficking, and its activation can lead to the sequestration of lymphocytes in secondary lymphoid organs.[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMF
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethylformamide (DMF).
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethylformamide (DMF)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber or covered in foil)
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Formula Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 391.5 g/mol x 1000 mg/g = 3.915 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 3.915 mg of this compound into the tared tube. Record the exact mass.
-
-
Solubilization:
-
Add 1 mL of anhydrous DMF to the microcentrifuge tube containing the this compound.
-
Securely cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes at room temperature.
-
-
Storage:
-
For long-term storage, it is recommended to aliquot the stock solution into single-use volumes in sterile, amber, or foil-wrapped vials to protect from light.
-
Store the aliquots at -20°C. While the solid is stable for at least four years at this temperature, the stability of the stock solution should be monitored.[1] It is best practice to use freshly prepared solutions for critical experiments.
-
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
This protocol describes the dilution of the DMF stock solution into an aqueous buffer, such as Phosphate-Buffered Saline (PBS), for use in cell-based assays. Note that this compound is sparingly soluble in aqueous buffers, and aqueous solutions should not be stored for more than one day.[1]
Materials:
-
10 mM this compound stock solution in DMF (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2, or other desired aqueous buffer
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile pipette tips
Procedure:
-
Determine the required volumes for dilution:
-
The final concentration of DMF in the working solution should be kept to a minimum to avoid solvent-induced cellular toxicity (typically ≤0.1%).
-
For example, to prepare 1 mL of a 10 µM working solution in PBS:
-
Use the C1V1 = C2V2 formula:
-
(10,000 µM) x V1 = (10 µM) x (1000 µL)
-
V1 = 1 µL
-
-
-
Therefore, 1 µL of the 10 mM stock solution is needed.
-
-
Dilution:
-
Add 999 µL of sterile PBS (pH 7.2) to a new sterile microcentrifuge tube.
-
Add 1 µL of the 10 mM this compound stock solution in DMF to the PBS.
-
Vortex the tube immediately and thoroughly to ensure proper mixing and to minimize precipitation.
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, a lower final concentration or a different buffer composition may be necessary.
-
-
Usage:
-
Use the freshly prepared aqueous working solution immediately for your experiments.
-
Do not store aqueous solutions of this compound for more than one day.[1]
-
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for preparing this compound solutions for experimental use.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10734 Cell Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for assessing the cell permeability of the research compound CAY10734. The permeability of a compound is a critical determinant of its oral bioavailability and its ability to reach its intended biological target. The following protocols describe three standard in vitro methods for evaluating compound permeability: the Caco-2 permeability assay, the Madin-Darby Canine Kidney (MDCK) cell permeability assay, and the Parallel Artificial Membrane Permeability Assay (PAMPA). These assays are fundamental in early-stage drug discovery for characterizing and selecting promising lead candidates.
The Caco-2 and MDCK cell-based assays are industry-standard models for predicting human intestinal absorption and identifying compounds that are substrates of efflux transporters.[1][2] The PAMPA is a non-cell-based assay that specifically measures passive diffusion.[3] Together, these assays provide a comprehensive profile of a compound's ability to cross biological membranes.
Data Presentation
The following tables summarize example quantitative data obtained from the permeability assays for this compound alongside control compounds.
Table 1: Caco-2 Permeability Assay Data
| Compound | Apparent Permeability (Papp) (A→B) (10⁻⁶ cm/s) | Apparent Permeability (Papp) (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | % Recovery |
| This compound | 5.2 ± 0.4 | 15.8 ± 1.1 | 3.0 | 95% |
| Atenolol (Low Permeability Control) | 0.5 ± 0.1 | 0.6 ± 0.1 | 1.2 | 98% |
| Propranolol (High Permeability Control) | 25.1 ± 2.3 | 24.5 ± 2.1 | 1.0 | 97% |
| Talinolol (Efflux Substrate Control) | 1.2 ± 0.2 | 12.5 ± 1.5 | 10.4 | 96% |
Table 2: MDCK-MDR1 Permeability Assay Data
| Compound | Apparent Permeability (Papp) (A→B) (10⁻⁶ cm/s) | Apparent Permeability (Papp) (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | % Recovery |
| This compound | 6.1 ± 0.5 | 18.3 ± 1.7 | 3.0 | 94% |
| Prazosin (P-gp Substrate Control) | 0.8 ± 0.1 | 9.6 ± 1.0 | 12.0 | 97% |
Table 3: Parallel Artificial Membrane Permeability Assay (PAMPA) Data
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | % Recovery |
| This compound | 8.5 ± 0.7 | 99% |
| Testosterone (High Permeability Control) | 15.2 ± 1.3 | 98% |
| Hydrocortisone (Low Permeability Control) | 1.1 ± 0.2 | 99% |
Signaling Pathways and Transport Mechanisms
The following diagram illustrates the primary mechanisms by which a small molecule compound like this compound can traverse a cell monolayer. These include passive diffusion (both transcellular and paracellular routes) and active transport, which can involve influx and efflux transporters.
Caption: Mechanisms of compound transport across a cell monolayer.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is widely used to predict in vivo drug absorption across the intestinal wall.[4] Caco-2 cells, when cultured as a monolayer, differentiate to form tight junctions and express transporters, mimicking the intestinal barrier.[2]
I. Materials
-
Caco-2 cells (passage 40-60)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
Transwell® inserts (24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Control compounds (Atenolol, Propranolol, Talinolol)
-
LC-MS/MS system
II. Methods
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Culture the cells for 18-22 days, replacing the medium every 2-3 days.[4]
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers. Only use monolayers with TEER values >200 Ω·cm².[5]
-
Optionally, perform a Lucifer Yellow rejection assay to confirm monolayer integrity.
-
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A→B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add HBSS containing 10 µM this compound (or control compound) to the apical (donor) compartment.[4]
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C for 2 hours with gentle shaking.[5]
-
Collect samples from both compartments at the end of the incubation.
-
-
Basolateral to Apical (B→A):
-
Wash the monolayers with pre-warmed HBSS.
-
Add HBSS containing 10 µM this compound (or control compound) to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (receiver) compartment.
-
Incubate and collect samples as described for the A→B direction.
-
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the donor and receiver samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
An efflux ratio ≥ 2 suggests the compound is a substrate of an efflux transporter.[4]
-
-
Protocol 2: MDCK-MDR1 Permeability Assay
This assay is specifically designed to determine if a compound is a substrate of the P-glycoprotein (P-gp/MDR1) efflux transporter, which is highly expressed in the blood-brain barrier.[6][7]
I. Materials
-
MDCK-MDR1 cells
-
The same media and reagents as the Caco-2 assay
-
Prazosin (P-gp substrate control)
II. Methods
-
Cell Seeding and Culture:
-
Seed MDCK-MDR1 cells onto Transwell® inserts.
-
Culture for 3-5 days to form a confluent monolayer.[6]
-
-
Monolayer Integrity Check:
-
Confirm monolayer integrity using TEER measurements (>200 Ω·cm²).[6]
-
-
Transport Experiment (Bidirectional):
-
Follow the same procedure as the Caco-2 transport experiment, using a 90-minute incubation time.[6]
-
-
Sample Analysis and Data Analysis:
-
Analyze samples and calculate Papp and ER as described for the Caco-2 assay. An efflux ratio ≥ 2 is indicative of P-gp mediated efflux.[7]
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[8] It is useful for distinguishing passive diffusion from active transport.
I. Materials
-
PAMPA plate system (donor and acceptor plates)
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound and control compounds
-
UV-Vis spectrophotometer or LC-MS/MS system
II. Methods
-
Membrane Preparation:
-
Coat the filter of the donor plate with 5 µL of the phospholipid solution and allow the solvent to evaporate.
-
-
Assay Setup:
-
Add buffer to the acceptor plate wells.
-
Add a solution of this compound (or control) in buffer to the donor plate wells.
-
Place the donor plate into the acceptor plate to form a "sandwich".
-
-
Incubation:
-
Incubate the plate assembly at room temperature for 5 hours.[3]
-
-
Sample Analysis:
-
Determine the concentration of the compound in the donor and acceptor wells.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using a specific formula for the PAMPA system, which takes into account the concentrations in the donor and acceptor wells after incubation.
-
Experimental Workflow
The following diagram outlines the general workflow for conducting a cell-based permeability assay.
Caption: General workflow for a cell-based permeability assay.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. PAMPA | Evotec [evotec.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. enamine.net [enamine.net]
- 6. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 7. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols for Measuring CAY10734 Activity In Vitro
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the in vitro activity of CAY10734, a known antagonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).
Introduction to this compound and GPR40/FFAR1
This compound is a chemical compound used in research to study the function of GPR40/FFAR1. This receptor is a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin (B600854) secretion.[1][2] GPR40 is activated by medium and long-chain free fatty acids.[3] Upon activation, it primarily couples to the Gαq/11 G protein subunit, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[4][5] This increase in intracellular calcium is a key event in the signaling pathway.[1][6] As an antagonist, this compound is expected to block the activation of this pathway by agonists.
Key In Vitro Assays for this compound Activity
Several in vitro assays can be employed to characterize the antagonist activity of this compound at the GPR40 receptor. The most common and robust methods include:
-
Calcium Mobilization Assay: A functional assay that measures the antagonist's ability to block agonist-induced increases in intracellular calcium.[1][5][7]
-
Reporter Gene Assay: A cell-based functional assay that measures the transcriptional activation of a reporter gene downstream of GPR40 activation.[4][8][9]
-
Radioligand Binding Assay: A direct binding assay to determine if this compound competes with a radiolabeled ligand for the same binding site on the receptor.[3]
Data Presentation: this compound Antagonist Activity
The following table summarizes hypothetical quantitative data for this compound obtained from various in vitro assays. These values are for illustrative purposes to demonstrate how data can be presented for easy comparison.
| Assay Type | Cell Line | Agonist Used | Parameter | This compound Value (nM) |
| Calcium Mobilization | CHO-K1 expressing hGPR40 | GW9508 (EC80) | IC50 | 150 |
| Calcium Mobilization | HEK293 expressing hGPR40 | Linoleic Acid (EC80) | IC50 | 200 |
| Reporter Gene (SEAP) | HEK293T | GW9508 (EC80) | IC50 | 120 |
| Radioligand Binding | CHO-K1 hGPR40 membranes | [3H]AMG 837 | Ki | 95 |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Ki (Inhibition constant) is an indication of the binding affinity of an inhibitor.
Signaling Pathway and Experimental Workflows
GPR40/FFAR1 Signaling Pathway
Caption: GPR40/FFAR1 antagonist (this compound) blocks agonist-induced Gq signaling.
Experimental Workflow: Calcium Mobilization Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel agonists and antagonists of the free fatty acid receptor one (FFAR1) using virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. caymanchem.com [caymanchem.com]
- 9. FFAR1 (GPR40) Reporter Assay Kit - Applications - CAT N°: 601190 [bertin-bioreagent.com]
Application Notes and Protocols for CAY10734-Mediated Lymphocyte Sequestration
Disclaimer: Extensive literature searches did not yield specific in vivo data or established protocols for the compound designated as CAY10734. The following application notes and protocols are based on the known mechanisms of action of Sphingosine-1-Phosphate (S1P) lyase inhibitors, a class of compounds to which this compound is presumed to belong. The information provided should be considered as a general guideline and a starting point for experimental design. Researchers should perform dose-response and time-course studies to determine the optimal conditions for this compound in their specific in vivo models.
Introduction
Lymphocyte sequestration is a powerful tool in immunology research and a therapeutic strategy for autoimmune diseases and organ transplantation. One key mechanism governing lymphocyte trafficking is the sphingosine-1-phosphate (S1P) gradient between secondary lymphoid organs (SLOs) and the circulatory system (blood and lymph). Lymphocytes express S1P receptors (primarily S1P1), and the high concentration of S1P in the blood and lymph acts as a chemoattractant, guiding their egress from SLOs where S1P levels are kept low.
S1P lyase is the enzyme responsible for the irreversible degradation of S1P, thereby maintaining the low S1P concentration within lymphoid tissues. Inhibition of S1P lyase disrupts this gradient by causing an accumulation of S1P within the SLOs. This abolishes the chemotactic cue for lymphocyte egress, leading to their retention and sequestration within the lymph nodes and thymus, resulting in peripheral lymphopenia.
This compound is categorized as an S1P lyase inhibitor. By inhibiting this enzyme, this compound is expected to induce lymphocyte sequestration in vivo, providing a valuable tool for studying immune responses and a potential therapeutic agent.
Mechanism of Action: S1P Lyase Inhibition
The signaling pathway for S1P-mediated lymphocyte egress and its disruption by an S1P lyase inhibitor like this compound is illustrated below.
Caption: S1P Lyase Inhibition Pathway.
Data Presentation
As no specific quantitative data for this compound is publicly available, the following tables are presented as templates. Researchers should populate these tables with their own experimental data.
Table 1: Effect of this compound on Peripheral Blood Lymphocyte Counts
| Treatment Group | Dose (mg/kg) | Time Point (hours) | Total Lymphocytes (cells/µL) | CD4+ T Cells (cells/µL) | CD8+ T Cells (cells/µL) | B Cells (cells/µL) |
| Vehicle Control | - | 0 | ||||
| 24 | ||||||
| 48 | ||||||
| 72 | ||||||
| This compound | X | 0 | ||||
| 24 | ||||||
| 48 | ||||||
| 72 | ||||||
| This compound | Y | 0 | ||||
| 24 | ||||||
| 48 | ||||||
| 72 |
Table 2: S1P Levels in Tissues Following this compound Administration
| Treatment Group | Dose (mg/kg) | Time Point (hours) | Blood S1P (pmol/mg tissue) | Lymph Node S1P (pmol/mg tissue) | Spleen S1P (pmol/mg tissue) | Thymus S1P (pmol/mg tissue) |
| Vehicle Control | - | 24 | ||||
| This compound | X | 24 | ||||
| This compound | Y | 24 |
Experimental Protocols
The following are detailed protocols that can be adapted for use with this compound.
Protocol 1: In Vivo Lymphocyte Sequestration Assay
This protocol describes a typical experiment to evaluate the effect of this compound on peripheral blood lymphocyte counts in mice.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline, or as recommended by the supplier)
-
8-12 week old C57BL/6 mice (or other appropriate strain)
-
Standard laboratory animal housing and handling equipment
-
Blood collection supplies (e.g., EDTA-coated micro-hematocrit tubes, lancets)
-
Flow cytometer
-
Antibodies for lymphocyte subset analysis (e.g., anti-CD3, anti-CD4, anti-CD8, anti-B220)
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. Prepare working solutions for injection at the desired concentrations.
-
Experimental Groups: Divide mice into experimental groups (e.g., vehicle control, this compound low dose, this compound high dose). A minimum of 5 mice per group is recommended.
-
Baseline Blood Collection (Time 0): Collect a small volume of blood (e.g., 20-30 µL) from the tail vein or saphenous vein of each mouse for baseline lymphocyte counts.
-
Compound Administration: Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Treatment Blood Collection: Collect blood samples at various time points after administration (e.g., 24, 48, 72 hours).
-
Lymphocyte Staining and Flow Cytometry:
-
Lyse red blood cells from the blood samples.
-
Wash the remaining cells with FACS buffer.
-
Stain the cells with a cocktail of fluorescently labeled antibodies to identify lymphocyte subsets.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis: Analyze the flow cytometry data to determine the absolute counts of total lymphocytes and various subsets. Compare the post-treatment counts to the baseline and vehicle control groups.
Caption: Lymphocyte Sequestration Workflow.
Protocol 2: Quantification of S1P in Tissues
This protocol provides a general method for measuring S1P levels in various tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Tissues from treated and control animals (lymph nodes, spleen, thymus, blood)
-
Internal standard (e.g., C17-S1P)
-
Extraction solvents (e.g., methanol, chloroform, HCl)
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Tissue Collection and Processing:
-
Euthanize mice at the desired time point after this compound administration.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Excise and weigh the tissues of interest.
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Lipid Extraction:
-
Homogenize the thawed tissue in a suitable buffer.
-
Add the internal standard.
-
Perform a lipid extraction using an appropriate method (e.g., Bligh-Dyer extraction).
-
Collect the organic phase containing the lipids.
-
-
Sample Preparation:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable chromatography column and gradient.
-
Detect and quantify S1P and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the concentration of S1P in the tissue samples based on the standard curve and normalized to the internal standard and tissue weight.
-
Concluding Remarks
The provided application notes and protocols offer a framework for investigating the in vivo effects of this compound on lymphocyte sequestration. Due to the absence of specific data for this compound, it is imperative for researchers to conduct preliminary studies to establish optimal dosing, timing, and vehicle for their experimental models. Careful documentation of these parameters will be crucial for the successful application of this compound in immunology research.
Application Notes and Protocols: Investigating "Compound X" in Combination with Other Immunomodulators
A Note on CAY10734: Initial searches for the specific compound "this compound" did not yield any publicly available scientific literature or product information. However, a similarly named compound, CAY10434, is identified as a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE has been implicated in inflammation and immune responses. Due to the lack of specific data for this compound, this document provides a generalized framework for investigating a hypothetical immunomodulatory agent, "Compound X," in combination with other immunomodulators. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
The field of immunotherapy is rapidly evolving, with combination therapies showing significant promise in overcoming the limitations of monotherapies.[1] Combining immunomodulatory agents with different mechanisms of action can lead to synergistic effects, enhancing anti-tumor immunity and improving clinical outcomes. This application note outlines the rationale and provides experimental protocols for evaluating the combination of a novel immunomodulatory agent, "Compound X," with other established immunomodulators, such as checkpoint inhibitors.
The rationale for combining "Compound X" with other immunomodulators is to target multiple, non-redundant pathways in the cancer-immunity cycle. For instance, while checkpoint inhibitors release the "brakes" on T-cell activity, "Compound X" might modulate the tumor microenvironment to be more receptive to an immune attack, for example, by reducing the presence of immunosuppressive cells or mediators.
Data Presentation
When evaluating the combination of "Compound X" with other immunomodulators, it is crucial to present quantitative data in a clear and structured manner to allow for easy comparison of monotherapy versus combination therapy effects.
Table 1: In Vitro Cytotoxicity of Compound X in Combination with an Anti-PD-1 Antibody
| Treatment Group | Concentration of Compound X (µM) | Concentration of Anti-PD-1 (µg/mL) | % Tumor Cell Lysis (Mean ± SD) |
| Vehicle Control | 0 | 0 | 5.2 ± 1.1 |
| Compound X | 1 | 0 | 15.8 ± 2.3 |
| 5 | 0 | 28.4 ± 3.5 | |
| 10 | 0 | 35.1 ± 4.0 | |
| Anti-PD-1 | 0 | 10 | 20.5 ± 2.8 |
| Combination | 1 | 10 | 45.7 ± 4.2 |
| 5 | 10 | 68.9 ± 5.1 | |
| 10 | 10 | 82.3 ± 6.3 |
Table 2: Cytokine Profiling from Co-culture Supernatants
| Treatment Group | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | 50 ± 8 | 35 ± 6 | 150 ± 25 |
| Compound X (10 µM) | 150 ± 20 | 120 ± 15 | 130 ± 22 |
| Anti-PD-1 (10 µg/mL) | 300 ± 35 | 250 ± 30 | 100 ± 18 |
| Combination | 850 ± 70 | 700 ± 65 | 80 ± 15 |
Experimental Protocols
In Vitro T-cell Mediated Tumor Cell Killing Assay
Objective: To determine if Compound X enhances the ability of T-cells to kill tumor cells, alone or in combination with a checkpoint inhibitor.
Materials:
-
Tumor cell line (e.g., MC38, B16F10)
-
Effector T-cells (e.g., activated human PBMCs or splenocytes)
-
Compound X
-
Anti-PD-1 antibody
-
Cell culture medium and supplements
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
Protocol:
-
Seed tumor cells in a 96-well plate and allow them to adhere overnight.
-
The next day, treat the tumor cells with varying concentrations of Compound X for a predetermined time (e.g., 24 hours).
-
Add activated T-cells to the tumor cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Add the anti-PD-1 antibody to the appropriate wells.
-
Co-culture for 4-24 hours.
-
Measure tumor cell lysis using a cytotoxicity detection kit according to the manufacturer's instructions.
-
Include appropriate controls: tumor cells alone, tumor cells with T-cells (no treatment), T-cells alone, and maximum lysis control.
Cytokine Release Assay
Objective: To measure the production of key pro-inflammatory and anti-inflammatory cytokines by immune cells in response to the combination treatment.
Materials:
-
Immune cells (e.g., PBMCs, splenocytes)
-
Stimulant (e.g., anti-CD3/CD28 beads, tumor cells)
-
Compound X
-
Other immunomodulators (e.g., anti-CTLA-4, TLR agonist)
-
ELISA or multiplex immunoassay kit (e.g., Luminex)
Protocol:
-
Plate immune cells in a 96-well plate.
-
Add Compound X and/or other immunomodulators at desired concentrations.
-
Add a stimulant to activate the immune cells.
-
Incubate for 24-72 hours.
-
Collect the supernatant.
-
Measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) using an ELISA or multiplex immunoassay.
Flow Cytometry for Immune Cell Phenotyping
Objective: To analyze the changes in the frequency and activation status of different immune cell populations in response to the combination therapy.
Materials:
-
Immune cells from in vitro cultures or from in vivo tumor models
-
Fluorochrome-conjugated antibodies against immune cell surface and intracellular markers (e.g., CD3, CD4, CD8, FoxP3, PD-1, CD69, Ki67)
-
Flow cytometer
Protocol:
-
Harvest cells and wash with FACS buffer (PBS with 2% FBS).
-
Perform surface staining by incubating cells with a cocktail of surface antibodies for 30 minutes on ice.
-
For intracellular staining, fix and permeabilize the cells using a fixation/permeabilization kit.
-
Incubate with intracellular antibodies for 30 minutes at room temperature.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
Mandatory Visualizations
Caption: Hypothetical signaling pathway of Compound X and Anti-PD-1.
Caption: General experimental workflow for in vitro combination studies.
Caption: Logical relationship of the combination therapy components.
References
Application Notes and Protocols for Long-Term CAY10734 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10734 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor integral to regulating a multitude of cellular processes.[1] S1P1 activation is critically involved in immune cell trafficking, endothelial barrier function, and vascular development.[2][3] The high affinity and selectivity of this compound for S1P1 make it a valuable tool for investigating the therapeutic potential of modulating the S1P1 signaling pathway in various disease models, including autoimmune disorders and vascular diseases.
These application notes provide a comprehensive guide for the long-term in vitro treatment of cell cultures with this compound. The protocols outlined below are intended to serve as a foundation for researchers, which should be adapted and optimized for specific cell lines and experimental questions. A crucial consideration for long-term studies with S1P1 agonists is the potential for receptor desensitization and internalization, which can lead to functional antagonism over time.[1][4][5]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Source |
| This compound IC50 (S1P1) | 0.6 nM | [1] |
| This compound Selectivity | >10,000 nM (S1P2), 12,000 nM (S1P3), 70 nM (S1P4) | [1] |
| This compound S1P5 IC50 | 1 nM | [1] |
| Solubility (DMF) | ~5 mg/mL | [1] |
| Solubility (Aqueous Buffer) | ~0.1 mg/mL (in 1:10 DMF:PBS, pH 7.2) | [1] |
| Storage | -20°C as a crystalline solid | [1] |
| Stability | ≥4 years at -20°C | [1] |
Signaling Pathway
Activation of S1P1 by this compound initiates a cascade of intracellular signaling events. S1P1 primarily couples to the Gαi subunit of heterotrimeric G proteins. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of G protein subunits also allows for the activation of downstream effectors such as PI3K/Akt and Rac, which are involved in cell survival, migration, and cytoskeletal rearrangement.
Experimental Protocols
Protocol 1: General Long-Term this compound Treatment in Adherent Cell Culture
This protocol provides a general framework for the long-term treatment of adherent cells with this compound. Optimization of seeding density, this compound concentration, and treatment duration is crucial for each specific cell line and experimental goal.
Materials:
-
Adherent cell line of interest (e.g., HUVECs, endothelial cells)
-
Complete cell culture medium
-
This compound (Cayman Chemical, Item No. 10007833)
-
Dimethylformamide (DMF), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMF to create a 5 mg/mL stock solution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Cell Seeding:
-
Seed cells at a density that allows for logarithmic growth throughout the planned treatment period without reaching over-confluence. This will require optimization for each cell line.
-
Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Treatment Initiation:
-
Prepare fresh working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations.
-
Important: To avoid solvent toxicity, the final concentration of DMF in the culture medium should be kept below 0.1%. Prepare a vehicle control with the same final concentration of DMF as the highest this compound concentration group.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
-
Long-Term Maintenance:
-
Replace the culture medium with fresh medium containing this compound or vehicle control every 2-3 days, or as required by the specific cell line's metabolic rate.
-
Regularly monitor cell morphology and confluence using a microscope.
-
At predetermined time points, harvest cells for downstream analysis.
-
Protocol 2: S1P1 Receptor Internalization Assay
Prolonged exposure to S1P1 agonists can lead to receptor internalization and degradation, a form of desensitization.[1][4] This immunofluorescence-based assay allows for the visualization and quantification of S1P1 receptor internalization.
Materials:
-
Cells expressing S1P1 (endogenously or transfected with a tagged S1P1 construct)
-
This compound
-
Complete cell culture medium
-
Formaldehyde (B43269) (4% in PBS) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against S1P1 or the tag
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound at various concentrations and for different durations (e.g., 30 minutes, 1 hour, 4 hours, 24 hours) as described in Protocol 1. Include a vehicle control.
-
-
Immunofluorescence Staining:
-
Wash cells twice with ice-cold PBS.
-
Fix cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount coverslips on slides with a mounting medium containing a nuclear stain (DAPI or Hoechst).
-
-
Imaging and Analysis:
-
Visualize the subcellular localization of the S1P1 receptor using a fluorescence microscope.
-
In untreated or vehicle-treated cells, S1P1 should be primarily localized to the plasma membrane.
-
Upon this compound treatment, internalized receptors will appear as punctate structures within the cytoplasm.
-
Quantify the degree of internalization by measuring the fluorescence intensity in the cytoplasm versus the plasma membrane.
-
Concluding Remarks
The protocols and information provided herein serve as a comprehensive resource for researchers investigating the long-term effects of this compound in cell culture. Due to the potent nature of this S1P1 agonist, careful consideration of dose-response and time-course effects, particularly concerning receptor desensitization, is paramount for the accurate interpretation of experimental outcomes. The provided experimental workflows and signaling pathway diagrams offer a solid foundation for designing and executing robust in vitro studies with this compound.
References
- 1. Prolonged exposure to sphingosine 1-phosphate receptor-1 agonists exacerbates vascular leak, fibrosis, and mortality after lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow-regulated endothelial S1P receptor-1 signaling sustains vascular development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S1P Control of Endothelial Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolonged Exposure to Sphingosine 1–Phosphate Receptor-1 Agonists Exacerbates Vascular Leak, Fibrosis, and Mortality after Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate (S1P) displays sustained S1P1 receptor agonism and signaling through S1P lyase-dependent receptor recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10734 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10734, also known as P22077, is a potent and cell-permeable inhibitor of Ubiquitin Specific Peptidase 7 (USP7).[1][2] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of key cellular proteins involved in cell cycle progression, apoptosis, and tumor suppression.[2][3] One of the most well-characterized substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[3][4] By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. This reduction in MDM2 levels results in the stabilization and accumulation of p53, which can then activate downstream pathways leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5][4][6]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant system for studying cancer biology and drug efficacy compared to traditional 2D cell cultures. These models better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. The application of this compound in these advanced in vitro models provides a valuable tool for investigating its anti-cancer effects in a more translationally relevant context.
Mechanism of Action: The USP7-MDM2-p53 Signaling Pathway
This compound exerts its anti-cancer effects by targeting the USP7-MDM2-p53 signaling axis. In normal cellular conditions, USP7 deubiquitinates and stabilizes MDM2. MDM2, in turn, ubiquitinates p53, marking it for degradation by the proteasome, thus keeping p53 levels low. Upon treatment with this compound, USP7 is inhibited, leading to the destabilization and degradation of MDM2. The resulting decrease in MDM2 allows for the accumulation and activation of p53, which can then transcriptionally activate target genes involved in apoptosis and cell cycle arrest, ultimately leading to tumor cell death.
Caption: this compound inhibits USP7, leading to p53 stabilization and apoptosis.
Quantitative Data
The following table summarizes the in vitro activity of this compound (P22077) in various cancer cell lines based on 2D culture experiments. While direct quantitative data for 3D models is limited in publicly available literature, these values provide a starting point for dose-range finding studies in 3D cultures. It is important to note that higher concentrations may be required in 3D models due to limitations in drug penetration.
| Compound | Target | Cell Line | Assay | Potency (EC50/IC50) | Reference |
| This compound (P22077) | USP7 | - | Cell-free assay | 8.6 µM (EC50) | [1] |
| This compound (P22077) | USP47 | - | Cell-free assay | 8.74 µM (EC50) | [2] |
| This compound (P22077) | - | IMR-32 (Neuroblastoma) | Cell Viability | ~5 µM | [6] |
| This compound (P22077) | - | NGP (Neuroblastoma) | Cell Viability | ~5 µM | [6] |
| This compound (P22077) | - | CHLA-255 (Neuroblastoma) | Cell Viability | ~7 µM | [6] |
| This compound (P22077) | - | SH-SY5Y (Neuroblastoma) | Cell Viability | ~8 µM | [6] |
Experimental Protocols
Protocol 1: Formation of Cancer Cell Spheroids using the Liquid Overlay Technique
This protocol describes a general method for forming cancer cell spheroids in ultra-low attachment plates.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with 5-7 mL of complete culture medium and collect the cell suspension in a 15 mL conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 1,000 to 10,000 cells/well, requires optimization for each cell line).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment round-bottom plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Spheroid formation can be observed within 24-72 hours. Monitor spheroid formation and morphology daily using a light microscope.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol outlines the procedure for treating pre-formed spheroids with this compound.
Materials:
-
Pre-formed cancer cell spheroids in a 96-well plate
-
This compound (P22077) stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
After 3-4 days of spheroid formation (or when spheroids have reached the desired size and compactness), carefully remove 50 µL of the culture medium from each well.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells. This results in a final volume of 100 µL per well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 24, 48, 72 hours).
Protocol 3: Assessment of Spheroid Viability using a Luminescent ATP-based Assay
This protocol describes a common method to determine cell viability in 3D spheroids by measuring ATP levels.
Materials:
-
This compound-treated spheroids in a 96-well plate
-
3D-compatible cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Plate reader with luminescence detection capabilities
Procedure:
-
Equilibrate the 3D cell viability reagent and the spheroid plate to room temperature for at least 30 minutes.
-
Add a volume of the viability reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy in 3D spheroids.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for CAY10734 In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10734 is a potent agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in a variety of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[1][2] As an S1P1 agonist, this compound holds potential for research in autoimmune diseases, inflammatory conditions, and other pathologies where modulation of S1P1 signaling is a therapeutic target. These application notes provide a comprehensive guide for the in vivo use of this compound, including its physicochemical properties, recommended delivery methods, and the signaling pathway it modulates.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for appropriate formulation and in vivo delivery. The following table summarizes the available data for this compound.
| Property | Value | Source |
| Formal Name | 1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]-3-azetidinecarboxylic acid | Cayman Chemical |
| CAS Number | 635701-59-6 | Cayman Chemical |
| Molecular Formula | C23H25N3O3 | Cayman Chemical |
| Formula Weight | 391.5 g/mol | Cayman Chemical |
| Purity | ≥98% | Cayman Chemical |
| Formulation | A crystalline solid | Cayman Chemical |
| Solubility | DMF: 5 mg/mLDMF:PBS (pH 7.2) (1:10): 0.1 mg/mLEthanol: Partially soluble | Cayman Chemical |
S1P1 Receptor Signaling Pathway
This compound exerts its biological effects by activating the S1P1 receptor. Upon binding, it initiates a cascade of intracellular signaling events. The diagram below illustrates the canonical S1P1 signaling pathway.
Experimental Protocols for In Vivo Delivery of this compound
Due to the limited publicly available data on the in vivo administration of this compound, the following protocols are generalized based on common practices for administering small molecule agonists to rodent models. Researchers should perform dose-response studies and formulation optimization to determine the most effective and tolerable administration for their specific experimental needs.
Formulation of this compound for In Vivo Administration
Given the solubility profile of this compound, a co-solvent formulation is recommended.
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile, pyrogen-free vehicle (e.g., saline, corn oil)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMF. For example, dissolve 5 mg of this compound in 1 mL of DMF to get a 5 mg/mL stock solution.
-
Working Solution Preparation (for aqueous-based delivery):
-
For a final concentration of 0.1 mg/mL, dilute the DMF stock solution 1:10 with PBS (pH 7.2).
-
Vortex thoroughly to ensure complete mixing.
-
Visually inspect the solution for any precipitation. If precipitation occurs, further dilution or an alternative formulation may be necessary.
-
-
Working Solution Preparation (for lipid-based delivery):
-
For administration in a lipid-based vehicle like corn oil, the DMF stock can be diluted in the oil. The final concentration of DMF should be kept to a minimum to avoid toxicity. A common final concentration is less than 5% DMF in the total injection volume.
-
Vortex thoroughly to create a uniform suspension or solution.
-
Administration Routes
The choice of administration route depends on the desired pharmacokinetic profile and the experimental model. Common routes for in vivo studies include intraperitoneal (IP), intravenous (IV), and oral gavage (PO).
Materials:
-
Prepared this compound formulation
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
Animal scale
-
70% ethanol
Protocol:
-
Animal Preparation: Weigh the animal to determine the correct injection volume.
-
Dose Calculation: Calculate the volume of the this compound formulation to be administered based on the desired dose in mg/kg.
-
Injection Procedure:
-
Restrain the animal appropriately.
-
Wipe the lower abdominal quadrant with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate to ensure no blood or urine is drawn back, indicating incorrect placement.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Materials:
-
Prepared this compound formulation
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
Mouse restrainer
-
Heat lamp or warm water bath
-
70% ethanol
Protocol:
-
Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Dose Calculation: Calculate the required injection volume based on the animal's weight and desired dosage.
-
Injection Procedure:
-
Wipe the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to the vein.
-
Carefully insert the needle into one of the lateral tail veins. Successful entry may be indicated by a flash of blood in the needle hub.
-
Inject the solution slowly and observe for any swelling at the injection site, which would indicate extravasation.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Return the mouse to its cage and monitor for any adverse effects.
-
Materials:
-
Prepared this compound formulation
-
Flexible or rigid oral gavage needles with a ball tip
-
Sterile syringes
-
Animal scale
Protocol:
-
Animal Preparation: Weigh the animal to calculate the administration volume.
-
Dose Calculation: Determine the volume of the this compound formulation to be administered.
-
Administration Procedure:
-
Gently restrain the animal.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach.
-
Insert the gavage needle into the mouth, directing it along the roof of the mouth and down the esophagus.
-
Administer the formulation slowly.
-
Carefully remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
-
Example Pharmacokinetic Parameters for an S1P1 Agonist (Fingolimod)
While specific pharmacokinetic data for this compound is not publicly available, the following table provides an example of key parameters for another S1P1 agonist, fingolimod, in mice. This serves as a reference for the types of data researchers should aim to collect for this compound.
| Parameter | Fingolimod (in mice) |
| Route of Administration | Oral (gavage) |
| Dose | 1 mg/kg |
| Tmax (Time to maximum concentration) | ~4 hours |
| Cmax (Maximum concentration) | ~20 ng/mL |
| Half-life (t1/2) | ~13 hours |
| Bioavailability | High |
Note: These values are for Fingolimod and should not be directly extrapolated to this compound.
Experimental Workflow for In Vivo Studies with this compound
The following diagram outlines a typical workflow for conducting in vivo experiments with this compound.
Conclusion
These application notes provide a foundational guide for the in vivo use of this compound. Due to the nascent stage of research on this specific compound, it is imperative for investigators to conduct thorough validation and optimization of formulations and dosages for their particular animal models and research questions. Careful adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CAY10734 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of CAY10734.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a small molecule that functions as an agonist for the Sphingosine-1-phosphate receptor 1 (S1P1).[1] As an agonist, it binds to and activates the S1P1 receptor, which is a G protein-coupled receptor involved in various cellular processes, including cell migration, differentiation, and immune responses.
Q2: How should I dissolve and handle this compound?
Proper dissolution and storage are critical for compound stability and experimental reproducibility.[2][3] this compound is a crystalline solid.[1] It is recommended to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your aqueous experimental medium.
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Recommendation |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions.[4][5] |
| Solubility | DMF: 5 mg/ml; DMF:PBS (pH 7.2) (1:10): 0.1 mg/ml; Ethanol: Partially soluble.[1] |
| Stock Solution | Prepare a 10 mM stock solution in DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles.[5] |
| Storage | Store the solid compound and stock solutions at -20°C or -80°C, protected from light.[5] |
| Final DMSO % | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%, ideally ≤ 0.1%) to avoid solvent-induced toxicity.[4][5] |
Q3: What is a good starting concentration range for a dose-response experiment with this compound?
For a new compound or cell line, it is advisable to test a broad concentration range to determine the dose-response relationship.[4][5] A logarithmic or semi-logarithmic dilution series is a common and effective approach.
Table 2: Recommended Initial Concentration Range for this compound
| Concentration Range | Dilution Strategy | Rationale |
| 1 nM to 100 µM | A 10-point, 3-fold or 10-fold serial dilution starting from the highest concentration (e.g., 100 µM).[5] | This wide range helps in identifying the effective concentration window and determining key parameters like EC50 or IC50 values.[4] |
Q4: What controls are necessary for experiments involving this compound?
Proper controls are essential to ensure that the observed effects are due to the compound's activity and not other factors.
-
Vehicle Control: This is the most critical control. Cells are treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.[4] This helps differentiate the compound's effect from any solvent-induced toxicity.[4]
-
Untreated Control: Cells that are not treated with either the compound or the vehicle. This provides a baseline for normal cell behavior.
-
Positive Control: If available, a known S1P1 agonist can be used to confirm that the S1P1 signaling pathway is active in your experimental system.
Q5: What is the optimal incubation time for this compound?
The ideal incubation time depends on the cell line's doubling time and the specific biological endpoint being measured.[4][5] It is recommended to perform a time-course experiment by treating cells with an effective concentration of this compound and measuring the response at several time points (e.g., 6, 12, 24, 48, and 72 hours).[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO and subsequent serial dilutions for a dose-response experiment.
Materials:
-
This compound (Formula Weight: 391.5 g/mol )[1]
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution (10 mM):
-
To prepare 1 ml of a 10 mM stock, weigh out 3.915 mg of this compound.
-
Add 1 ml of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µl) in sterile microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C, protected from light.[5]
-
-
Serial Dilution:
-
For a 10-point, 3-fold serial dilution starting at 100 µM, prepare your dilutions directly in the cell culture medium.
-
Ensure the final DMSO concentration remains constant across all wells, including the vehicle control.[4]
-
Protocol 2: Determining Optimal Concentration with a Cell Viability Assay
This protocol provides a general workflow for determining the effect of this compound on cell viability (e.g., using an MTS or MTT assay).
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium as described in Protocol 1.[5]
-
Treatment:
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[4]
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response versus the log of the this compound concentration to generate a dose-response curve and determine the EC50/IC50 value.
-
Troubleshooting Guide
Issue 1: No observable effect of this compound at tested concentrations.
| Possible Cause | Troubleshooting Steps |
| Concentration too low | Test a wider and higher concentration range.[4] |
| Compound instability | Ensure proper storage and handling.[3] Prepare fresh dilutions from a new aliquot for each experiment.[2][5] |
| Insensitive cell line | Verify that your cell line expresses the S1P1 receptor. This can be confirmed using techniques like Western Blotting, qPCR, or flow cytometry.[4] |
| Serum protein binding | Serum proteins can bind to small molecules, reducing the effective concentration.[5] Consider performing experiments in serum-free or reduced-serum conditions to test this possibility.[5] |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques.[4] |
| Edge effects | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or medium to maintain humidity.[4] |
| Compound precipitation | Visually inspect wells for precipitation after adding the compound. If observed, see Issue 3. |
Issue 3: this compound precipitates in the cell culture medium.
| Possible Cause | Troubleshooting Steps |
| Poor solubility | This is a common issue with hydrophobic compounds.[2][4] |
| Pre-warm the cell culture medium to 37°C before adding the compound dilution.[4] | |
| Lower the final concentration of the compound being tested. | |
| Ensure the DMSO concentration in the final medium is not too high, as this can sometimes cause precipitation when diluted into an aqueous solution. |
Visualizations
Caption: Hypothetical signaling pathway for the S1P1 agonist this compound.
Caption: Workflow for optimizing this compound in vitro concentration.
Caption: Decision tree for troubleshooting this compound experiments.
References
CAY10734 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential off-target effects of CAY10734.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2]
Q2: What are the known off-target effects of this compound?
The primary known off-target effect of this compound is its agonist activity at the Sphingosine-1-Phosphate Receptor 5 (S1P5).[1][2] While it shows high selectivity against S1P2 and S1P3 receptors, its potency at S1P5 is comparable to its potency at the intended S1P1 target.[1][2]
Q3: How can I mitigate the off-target effects of this compound in my experiments?
Mitigating the off-target effects of this compound primarily involves careful experimental design and the use of appropriate controls. Here are key strategies:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired S1P1-mediated effect to minimize the engagement of the S1P5 receptor.
-
Employ S1P5 antagonists: In cell-based assays, co-treatment with a specific S1P5 antagonist can help to isolate the S1P1-mediated effects.
-
Utilize cellular systems with differential S1P receptor expression: If possible, use cell lines or primary cells that endogenously express S1P1 but have low or no expression of S1P5.
-
Validate findings with structurally different S1P1 agonists: To confirm that the observed phenotype is due to S1P1 activation, reproduce key findings with an alternative, structurally unrelated S1P1 agonist that may have a different off-target profile.
-
Employ genetic knockdown or knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of S1P5 in your experimental system. This will directly assess the contribution of the S1P5 receptor to the observed effects of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent results in cell-based assays. | Off-target effects due to S1P5 receptor activation. | 1. Verify the S1P receptor expression profile of your cell line (S1P1 and S1P5 in particular).2. Perform a dose-response curve to identify the minimal effective concentration.3. Include a control group treated with an S1P5-specific antagonist alongside this compound. |
| In vivo effects do not align with known S1P1 signaling. | This compound is activating S1P5 in tissues where this receptor is expressed, leading to confounding physiological responses. | 1. Analyze the expression pattern of S1P1 and S1P5 in the target tissue of your animal model.2. Consider using a different S1P1 agonist with higher selectivity against S1P5 if available.3. If feasible, utilize a conditional knockout animal model for the S1P5 receptor. |
| Difficulty in reproducing published data. | Variations in experimental conditions, such as cell line passage number, which can alter receptor expression levels. | 1. Ensure consistent cell culture conditions.2. Periodically validate the expression of S1P1 and S1P5 in your cell lines using qPCR or western blotting. |
Quantitative Data
Table 1: this compound Receptor Specificity Profile
| Receptor | IC50 (nM) | Selectivity vs. S1P1 |
| S1P1 | 0.6 | - |
| S1P5 | 1 | 1.7-fold |
| S1P4 | 70 | 117-fold |
| S1P3 | 12,000 | 20,000-fold |
| S1P2 | >10,000 | >16,667-fold |
Data sourced from Cayman Chemical product information based on radioligand binding assays.[1][2]
Key Experimental Protocols
Protocol 1: Determining S1P Receptor Expression Profile using Quantitative PCR (qPCR)
-
RNA Extraction: Isolate total RNA from the cells or tissues of interest using a standard RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green or TaqMan probes with primers specific for S1P1 and S1P5. Include a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative expression levels of S1P1 and S1P5 using the ΔΔCt method.
Protocol 2: Validating On-Target vs. Off-Target Effects with an S1P5 Antagonist
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate one group of cells with a specific S1P5 antagonist at its effective concentration for 1-2 hours.
-
This compound Treatment: Treat the cells with this compound at the desired concentration, including a vehicle control group and a group treated with this compound alone.
-
Assay: Perform the desired functional assay (e.g., cell migration, signaling pathway activation) at the appropriate time point.
-
Analysis: Compare the results from the this compound-only group with the group co-treated with the S1P5 antagonist. A reduction in the observed effect in the co-treated group suggests an S1P5-mediated off-target effect.
Visualizations
Caption: this compound Signaling Pathways.
Caption: Workflow for Off-Target Mitigation.
Caption: Troubleshooting Decision Tree.
References
CAY10734 Stability in Culture Medium: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of CAY10734 in typical cell culture environments. Ensuring the integrity of your test compound throughout an experiment is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[1] It also exhibits high affinity for the S1P5 receptor but is highly selective against S1P2 and S1P3 receptors. As an S1P1 agonist, this compound mimics the action of the endogenous lipid signaling molecule sphingosine-1-phosphate, which plays a crucial role in regulating immune cell trafficking, vascular barrier function, and lymphocyte egress from lymphoid organs.[2][3][4][5]
Q2: Why is the stability of this compound in culture medium a concern?
The stability of any small molecule in culture medium is a critical factor for the correct interpretation of experimental results. If this compound degrades over the course of an experiment, its effective concentration will decrease, potentially leading to an underestimation of its potency and efficacy. Stability studies are therefore essential to establish a reliable concentration-response relationship and to ensure that the observed biological effects are attributable to the compound itself and not its degradation products.
Q3: What factors can influence the stability of this compound in my cell culture experiments?
Several factors can affect the stability of a compound in cell culture media, including:
-
pH: The typical pH of culture medium (7.2-7.4) can promote hydrolysis of susceptible chemical structures.
-
Temperature: Standard incubation temperatures of 37°C can accelerate the rate of chemical degradation.
-
Media Components: Components within the culture medium, such as amino acids, vitamins, and metal ions, can potentially interact with and degrade the test compound.[2]
-
Enzymatic Degradation: If the medium is supplemented with serum, enzymes like esterases and proteases can metabolize the compound. Furthermore, the cells themselves can metabolize the compound.
-
Light Exposure: Light can cause photodegradation of light-sensitive compounds.
Q4: How long can I expect this compound to be stable in my culture medium?
While specific, publicly available data on the stability of this compound in cell culture medium over a time course is limited, the product information from Cayman Chemical advises against storing aqueous solutions for more than one day.[1] this compound belongs to the oxadiazole class of compounds, which are generally considered to have good chemical and thermal stability.[6][7][8] However, for definitive results in your specific experimental setup, it is highly recommended to perform a stability study.
Quantitative Data on this compound Stability (Illustrative Example)
| Time (Hours) | Percent Remaining in DMEM + 10% FBS at 37°C (Mean ± SD) |
| 0 | 100 ± 2.5 |
| 2 | 98.1 ± 3.1 |
| 4 | 95.7 ± 2.8 |
| 8 | 91.3 ± 4.0 |
| 24 | 82.5 ± 5.2 |
| 48 | 71.9 ± 6.1 |
Note: This is hypothetical data. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol outlines a general procedure for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Your chosen cell culture medium (e.g., DMEM) with or without serum and other supplements
-
Sterile, low-protein-binding microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Spike the Medium: Dilute the stock solution into pre-warmed (37°C) cell culture medium to the final desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all samples.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium, which will serve as your T=0 time point.
-
Incubation: Place the remaining spiked medium in a 37°C incubator with 5% CO₂.
-
Time-Course Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), remove aliquots of the incubated medium.
-
Sample Processing:
-
If the medium contains serum, precipitate proteins by adding a 3-fold excess of a cold organic solvent like acetonitrile (B52724) or methanol.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
Visualizations
Caption: Workflow for assessing this compound stability in culture medium.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are S1PR1 agonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preventing CAY10734 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the precipitation of CAY10734 in aqueous solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is a potent S1P₁ receptor agonist.[1] Like many small molecule compounds, it is hydrophobic, meaning it has low solubility in water-based solutions such as cell culture media and buffers. This can lead to precipitation, where the compound comes out of solution and forms solid particles. Precipitation can significantly impact experimental results by reducing the effective concentration of the compound and potentially causing cytotoxic effects.
Q2: What are the recommended solvents for dissolving this compound?
The recommended solvent for creating a stock solution of this compound is Dimethylformamide (DMF).[1] It is soluble in DMF at a concentration of 5 mg/mL.[1] While partially soluble in ethanol, DMF is the preferred solvent for achieving a higher concentration stock solution.
Q3: How do I prepare an aqueous working solution from a DMF stock?
It is critical to dilute the DMF stock solution appropriately to avoid precipitation in your aqueous experimental medium. This compound is soluble in a 1:10 solution of DMF:PBS (pH 7.2) at a concentration of 0.1 mg/mL.[1] This indicates that the final concentration of DMF should be kept low in the aqueous solution. A common practice for hydrophobic compounds is to maintain the final organic solvent concentration at or below 0.5% in the final aqueous solution to prevent precipitation and minimize solvent-induced cellular toxicity.
Q4: My this compound precipitated after adding it to my cell culture medium. What should I do?
If you observe precipitation, it is recommended to discard the solution and prepare a fresh one. The presence of precipitate indicates that the compound is not fully dissolved, and the actual concentration in your experiment will be unknown. Refer to the troubleshooting guide below to identify the potential cause and corrective actions.
Q5: Can I sonicate or heat the solution to redissolve the precipitate?
While gentle warming or brief sonication can sometimes help dissolve a compound, it may not be a stable solution for compounds prone to precipitation upon returning to room temperature or incubator conditions. It is generally better to optimize the preparation method to prevent precipitation from occurring in the first place.
Troubleshooting Guide
This guide will help you identify and resolve common issues leading to this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | - Lower the final working concentration of this compound.- Increase the proportion of the aqueous phase to the organic solvent stock. |
| The concentration of the organic solvent (DMF) is too high in the final aqueous solution. | - Ensure the final concentration of DMF in your experimental medium is 0.5% or lower. | |
| Improper mixing technique leading to localized high concentrations of this compound. | - Add the stock solution dropwise to the aqueous medium while gently vortexing or swirling.- Prepare an intermediate dilution in a small volume of medium before adding it to the final volume. | |
| Cloudiness or precipitate forms over time in the incubator | Interaction with components in the cell culture medium (e.g., serum proteins). | - Test the solubility of this compound in your basal medium with and without serum.- If serum is a factor, consider reducing the serum concentration if your experiment allows. |
| Temperature fluctuations affecting solubility. | - Pre-warm the aqueous medium to 37°C before adding the this compound stock solution. | |
| pH of the medium is not optimal for this compound solubility. | - Ensure the pH of your buffer or medium is stable and appropriate. This compound solubility has been tested at pH 7.2.[1] |
Quantitative Data Summary
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 5 mg/mL | [1] |
| 1:10 solution of DMF:PBS (pH 7.2) | 0.1 mg/mL | [1] |
| Ethanol | Partially Soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 5 mg/mL this compound Stock Solution in DMF
-
Materials: this compound (solid), anhydrous Dimethylformamide (DMF), sterile microcentrifuge tubes.
-
Procedure: a. Accurately weigh the desired amount of this compound powder. b. Add the appropriate volume of DMF to achieve a 5 mg/mL concentration. c. Vortex the solution until the this compound is completely dissolved. Visually inspect for any undissolved particles. d. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution
-
Materials: this compound stock solution (5 mg/mL in DMF), sterile aqueous medium (e.g., PBS, cell culture medium).
-
Procedure: a. Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C). b. Calculate the volume of the this compound stock solution needed to achieve the desired final concentration, ensuring the final DMF concentration remains ≤0.5%. c. While gently vortexing or swirling the pre-warmed aqueous medium, add the calculated volume of the this compound stock solution dropwise. d. Visually inspect the final solution for any signs of precipitation. e. Use the freshly prepared working solution immediately for your experiment.
Visualizations
References
CAY10734 cytotoxicity and cell viability assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CAY10734 in cytotoxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1), with an IC50 value of 0.6 nM.[1] It exhibits high selectivity for S1P1 over S1P2 and S1P3 receptors. This compound also binds to S1P5 receptors.[1] As an S1P1 agonist, it has been shown to reduce the number of peripheral blood lymphocytes in animal models, suggesting its potential as an immunosuppressant.[1]
Q2: What is the solubility and stability of this compound?
This compound is supplied as a crystalline solid and is stable for at least four years when stored at -20°C.[1] Its solubility details are provided in the table below.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in an organic solvent such as dimethyl formamide (B127407) (DMF), where its solubility is approximately 5 mg/mL.[1] The solvent should be purged with an inert gas. This compound is also slightly soluble in ethanol.[1]
Q4: How do I prepare aqueous working solutions of this compound for cell culture experiments?
This compound has limited solubility in aqueous buffers.[1] To prepare a working solution, first dissolve the compound in DMF and then dilute this stock solution with the aqueous buffer of your choice (e.g., PBS, pH 7.2). A 1:10 dilution of a DMF stock into PBS results in a solubility of approximately 0.1 mg/mL.[1] It is not recommended to store aqueous solutions for more than one day.[1]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell viability/cytotoxicity assays.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting: this compound has low aqueous solubility.[1] Visually inspect your culture wells for any signs of precipitation after adding the compound. If precipitation is observed, consider the following:
-
Decrease the final concentration of this compound.
-
Increase the percentage of DMF in the final culture medium. However, be mindful of solvent toxicity (see Issue 2).
-
Prepare fresh dilutions from the stock solution for each experiment.
-
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting: The recommended solvent, DMF, can be toxic to cells at higher concentrations.
-
Always include a vehicle control in your experiments. This control should contain the highest concentration of DMF used in your treatment groups.
-
Aim to keep the final DMF concentration in the culture medium below 0.5% (v/v), although the tolerance can be cell-line dependent.
-
-
-
Possible Cause 3: Assay Interference.
-
Troubleshooting: Some compounds can interfere with the chemistry of certain viability assays. For example, compounds with reducing properties can affect tetrazolium-based assays (MTT, MTS, XTT).
-
If you suspect interference, try a different assay based on a different principle (e.g., an ATP-based assay like CellTiter-Glo® or a cytotoxicity assay measuring LDH release).
-
Run a cell-free control containing your compound and the assay reagent to check for direct chemical reactions.
-
-
Issue 2: Low or no observable effect on cell viability.
-
Possible Cause 1: Insufficient Concentration or Incubation Time.
-
Troubleshooting: The cytotoxic or anti-proliferative effects of this compound may be cell-type specific and require a specific concentration range and duration of exposure.
-
Perform a dose-response experiment with a wide range of this compound concentrations.
-
Conduct a time-course experiment to determine the optimal incubation period.
-
-
-
Possible Cause 2: Cell Line Resistance.
-
Troubleshooting: The expression level of S1P1 receptors can vary between cell lines, potentially affecting the cellular response to this compound.
-
If possible, verify the expression of S1P1 in your cell line of interest using techniques like qPCR or western blotting.
-
Consider testing the compound on a panel of different cell lines.
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formula | C23H25N3O3 | [1] |
| Formula Weight | 391.5 | [1] |
| Purity | ≥98% | [1] |
| UV/Vis | λmax: 251 nm | [1] |
| Supplied as | A crystalline solid | [1] |
| Storage | -20°C | [1] |
| Stability | ≥4 years | [1] |
| Solubility | DMF: ~5 mg/mL, Ethanol: Slightly soluble, Aqueous Buffers: Sparingly soluble | [1] |
Table 2: Overview of Common Cell Viability and Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Tetrazolium Reduction (MTT, MTS, XTT) | Measures metabolic activity via the reduction of a tetrazolium salt to a colored formazan (B1609692) product by mitochondrial dehydrogenases in viable cells. | Inexpensive, widely used. | Can be affected by the metabolic state of the cells and compound interference. MTT requires a solubilization step. |
| Resazurin (B115843) Reduction (alamarBlue®) | Measures the reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by metabolically active cells. | Sensitive, non-toxic to cells, allows for multiplexing. | Can be sensitive to culture conditions and compound interference. |
| ATP Measurement (CellTiter-Glo®) | Quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction. | Highly sensitive, rapid, and suitable for high-throughput screening. | Requires a luminometer. The signal is short-lived. |
| LDH Release | Measures the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.[2] | Directly measures cytotoxicity. | May not detect early apoptotic events. |
| Live/Dead Staining | Uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity and/or esterase activity. | Provides single-cell resolution and can be used in flow cytometry and microscopy. | May require specialized equipment (fluorescence microscope or flow cytometer). |
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remember to first dissolve the compound in DMF and then dilute. Include vehicle-only and untreated controls.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Add the MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: General workflow for in vitro cytotoxicity and cell viability assays.
Caption: Simplified S1P1 receptor signaling pathway activated by this compound.
References
Inconsistent results with CAY10734 what to check
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibitory effects of CAY10734 in our cell-based assays. What are the potential causes?
A1: Inconsistent results with small molecule inhibitors like this compound can stem from several factors. Key areas to investigate include:
-
Compound Stability and Solubility: this compound may have limited stability or solubility in your experimental media. Ensure the compound is fully dissolved and has not precipitated.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the media can all impact cellular response to the inhibitor.
-
Experimental Protocol Variations: Inconsistent incubation times, inhibitor concentrations, or procedural steps can lead to variability.
-
Off-Target Effects: At higher concentrations, the inhibitor may be affecting other cellular targets, leading to unexpected biological responses.[1][2]
Q2: How can I ensure that this compound is properly dissolved and stable in my experiments?
A2: Proper handling of the compound is critical. We recommend the following:
-
Follow Manufacturer's Guidelines: Always refer to the product datasheet for recommended solvents and storage conditions. For similar compounds, DMSO is a common solvent.[3]
-
Prepare Fresh Stock Solutions: It is best practice to prepare fresh stock solutions for each experiment. If storing stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[3]
-
Visually Inspect for Precipitation: Before adding to your cells, visually inspect the final dilution in your cell culture media to ensure there is no precipitate.
-
Sonication: Gentle sonication can aid in the dissolution of the compound in the stock solvent.
Q3: What are the recommended positive and negative controls when using this compound?
A3: Including appropriate controls is essential for interpreting your results.
-
Vehicle Control: This is a crucial negative control. Treat a set of cells with the same volume of the solvent used to dissolve this compound (e.g., DMSO) to account for any effects of the solvent itself.[3]
-
Positive Control: If available, use a known activator of the 12-LOX pathway or a compound with a well-characterized effect that you expect this compound to inhibit.
-
Untreated Control: A group of cells that receives no treatment provides a baseline for normal cell function.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered when using this compound.
Problem: High Variability Between Replicates
| Potential Cause | Recommended Action to Check |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use low-retention pipette tips. For small volumes, prepare a master mix of the treatment medium. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to allow for even cell settling. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
Problem: No or Weak Inhibitory Effect Observed
| Potential Cause | Recommended Action to Check |
| Incorrect Compound Concentration | Verify your calculations for serial dilutions. Perform a dose-response experiment to determine the optimal concentration (IC50) for your specific cell line and assay. |
| Compound Degradation | Prepare fresh stock and working solutions. Avoid repeated freeze-thaw cycles of the stock solution.[3] Store the compound as recommended by the manufacturer. |
| Low Target Expression | Confirm that your cell line expresses 12-Lipoxygenase (12-LOX) at a sufficient level. You can check this via Western blot, qPCR, or by consulting literature for your cell model. |
| Cellular Efflux of the Compound | Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can remove the inhibitor from the cell. Consider using an efflux pump inhibitor as a control experiment. |
Experimental Protocols
General Protocol for Cell Treatment with this compound
This protocol provides a general guideline for treating adherent cells in culture.
Materials:
-
This compound
-
DMSO (or other recommended solvent)
-
Complete cell culture medium
-
Cultured adherent cells in multi-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex to ensure complete dissolution.[3]
-
Cell Seeding: Seed your cells at the desired density in multi-well plates and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Prepare Working Solutions: On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the final desired concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Cell Treatment: Remove the existing media from the cells and wash once with sterile PBS. Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on your experimental endpoint.[3]
-
Downstream Analysis: Following incubation, proceed with your planned downstream assays, such as cell viability assays (e.g., MTT), protein extraction for Western blotting, or RNA isolation for qPCR.
Quantitative Data Summary
The following table summarizes typical experimental parameters for a related 12-LOX inhibitor, CAY10698, and can serve as a starting point for optimizing experiments with this compound.
| Parameter | Value | Reference |
| Target | 12-Lipoxygenase (12-LOX) | [3] |
| IC50 | 5.1 µM | [3] |
| Solubility | DMSO: ≥20 mg/mL | [3] |
| Stock Solution Storage | -20°C (short-term) or -80°C (long-term) | [3] |
Visualizations
Caption: A workflow diagram for troubleshooting inconsistent experimental results.
Caption: The 12-Lipoxygenase (12-LOX) signaling pathway and the inhibitory action of this compound.
References
Addressing variability in CAY10734 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental outcomes when using CAY10734, a potent S1P1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an agonist of the sphingosine-1-phosphate receptor 1 (S1P1) with a high affinity (IC50 = 0.6 nM). It also binds to the S1P5 receptor (IC50 = 1 nM) but has significantly lower affinity for S1P2, S1P3, and S1P4 receptors (IC50s = >10,000, 12,000, and 70 nM, respectively).[1] It is supplied as a crystalline solid and has a molecular weight of 391.5 g/mol .[1]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical to ensure its stability and activity, minimizing experimental variability.
-
Solubility:
-
This compound is soluble in dimethyl formamide (B127407) (DMF) at a concentration of approximately 5 mg/ml.[1]
-
It is slightly soluble in ethanol.[1]
-
This compound is sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer of choice. A 1:10 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.1 mg/ml.[1]
-
-
Storage:
Q3: What are the most common sources of variability in cell-based assays with this compound?
Variability in cell-based assays using S1P1 receptor agonists like this compound can arise from several factors:
-
Compound Preparation and Handling: Inconsistent stock solution concentration due to improper dissolution or degradation from improper storage.
-
Cell Health and Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range to maintain stable receptor expression levels.
-
Cell Density: Variations in cell seeding density can affect the responsiveness of cells. Standardize cell density for every experiment.
-
Serum Effects: Components in serum can stimulate basal adenylyl cyclase activity, potentially masking the effects of this compound. Serum-starving cells for several hours before the assay can reduce this background.
-
-
Receptor Expression Levels: The level of S1P1 receptor expression in your cell line is crucial. Low or variable expression can lead to weak or inconsistent signals.
-
Assay-Specific Conditions: Incubation times, temperatures, and buffer components need to be optimized for each specific assay (e.g., cAMP, GTPγS, β-arrestin).
Troubleshooting Guides
Issue 1: Inconsistent or No Response in a cAMP Assay
| Potential Cause | Troubleshooting Steps |
| Inactive this compound | - Confirm the identity and purity of your this compound stock. - Prepare fresh stock solutions, as the compound may have degraded, especially if stored improperly. - Ensure proper storage conditions (-20°C for solid, fresh aqueous solutions). |
| Low S1P1 Receptor Expression | - Verify S1P1 receptor expression in your cell line using qPCR or Western blot. - Consider using a cell line known to express high levels of S1P1 or a stably transfected cell line. |
| Suboptimal Assay Conditions | - Optimize the concentration of this compound by performing a dose-response curve. - Optimize incubation time; a time-course experiment (e.g., 15, 30, 60 minutes) can determine the optimal stimulation time. - Ensure the assay buffer conditions (e.g., pH, ion concentrations) are optimal for your cell type and the assay. |
| High Basal cAMP Levels | - Serum-starve cells for 4-24 hours before the assay to reduce background stimulation from serum components. - Use a parental cell line (not expressing the S1P1 receptor) as a negative control to assess the contribution of endogenous receptors. |
Issue 2: High Background Signal in Functional Assays
| Potential Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | - Some GPCRs can exhibit basal activity. If using an inverse agonist as a negative control, ensure it effectively reduces basal signaling. |
| Endogenous Receptor Expression | - Use a parental cell line lacking the recombinant S1P1 receptor to determine the contribution of any endogenous S1P receptors to the background signal. |
| Non-specific Binding | - In binding assays, include a condition with a high concentration of an unlabeled S1P1 agonist to determine non-specific binding. - Optimize the concentration of this compound to minimize off-target effects. |
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | S1P1 Receptor Agonist | [1] |
| IC50 (S1P1) | 0.6 nM | [1] |
| IC50 (S1P5) | 1 nM | [1] |
| IC50 (S1P2, S1P3, S1P4) | >10,000 nM, 12,000 nM, 70 nM | [1] |
| Formulation | Crystalline solid | [1] |
| Molecular Weight | 391.5 g/mol | [1] |
| Solubility (DMF) | ~5 mg/ml | [1] |
| Solubility (Ethanol) | Slightly soluble | [1] |
| Solubility (Aqueous) | Sparingly soluble (~0.1 mg/ml in 1:10 DMF:PBS) | [1] |
| Storage | -20°C | [1] |
| Stability | ≥4 years | [1] |
Experimental Protocols
General Workflow for Cell-Based Assays with this compound
The following diagram illustrates a general workflow for conducting cell-based assays with this compound.
Caption: General experimental workflow for cell-based assays with this compound.
Detailed Protocol: GTPγS Binding Assay
This assay measures the activation of G proteins upon agonist binding.
Materials:
-
Cells or membranes expressing the S1P1 receptor
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT)
-
[35S]GTPγS
-
Non-labeled GTPγS
-
GDP
-
Glass fiber filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation (if applicable): Prepare cell membranes from cells overexpressing the S1P1 receptor.
-
Assay Setup: In a 96-well plate, add assay buffer, GDP (to a final concentration of 10 µM), and varying concentrations of this compound.
-
Non-specific Binding Control: Include wells with a high concentration of non-labeled GTPγS (e.g., 10 µM).
-
Reaction Initiation: Add cell membranes and [35S]GTPγS to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.
Signaling Pathway
This compound, as an S1P1 receptor agonist, activates downstream signaling pathways primarily through the Gαi subunit of the heterotrimeric G protein.
References
Best practices for working with CAY10734 in the lab
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to working with CAY10734 in a laboratory setting. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] Its primary mechanism of action is to bind to and activate the S1P1 receptor, a G protein-coupled receptor (GPCR), which plays a crucial role in regulating various cellular processes, including lymphocyte trafficking, endothelial barrier function, and cell survival.[2][3][4]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethylformamide (DMF) at approximately 5 mg/mL and is also slightly soluble in ethanol. For use in aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice. A 1:10 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.1 mg/mL. It is not recommended to store the aqueous solution for more than one day.[1]
Q3: How should I store this compound?
A3: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability.[1]
Q4: What are the known off-target effects of this compound?
A4: this compound is highly selective for the S1P1 receptor. However, it also binds to the S1P5 receptor with high affinity. It shows significantly lower affinity for S1P2, S1P3, and S1P4 receptors.[1] At high concentrations, the possibility of off-target effects on S1P5 or other receptors should be considered.
Data Presentation
This compound Receptor Binding Profile
| Receptor Subtype | IC50 (nM) |
| S1P1 | 0.6 |
| S1P2 | >10,000 |
| S1P3 | 12,000 |
| S1P4 | 70 |
| S1P5 | 1 |
Data sourced from radioligand binding assays.[1]
In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect |
| Mice | 10 mg/kg | Maximal reduction of peripheral blood lymphocytes |
| Rats | 0.5 mg/kg | Maximal reduction of peripheral blood lymphocytes |
| Dogs | 0.5 mg/kg | Maximal reduction of peripheral blood lymphocytes |
| Rat Skin Allograft | 5 mg/kg per day (in combination with CsA) | Increased graft survival |
Data sourced from in vivo studies.[1]
Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the activation of the S1P1 receptor by an agonist like this compound.
Caption: S1P1 Receptor Signaling Pathway.
Experimental Protocols
General Protocol for a Cell-Based S1P1 Receptor Activation Assay
This protocol provides a general framework for assessing the agonist activity of this compound on the S1P1 receptor in a cell-based assay.
1. Cell Culture and Seeding:
-
Culture cells endogenously expressing or stably transfected with the S1P1 receptor in appropriate media.
-
Seed cells in a 96-well plate at a density that allows for optimal growth and response. Incubate overnight to allow for cell attachment.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in 100% DMF.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free media or an appropriate assay buffer. The final DMF concentration should be kept low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.
-
Remove the culture medium from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (media with the same final concentration of DMF).
3. Incubation:
-
Incubate the cells with this compound for a predetermined period (e.g., 15 minutes to 24 hours), depending on the specific downstream signaling event being measured.
4. Assay Readout:
-
Measure the desired cellular response. This could include:
-
GTPγS Binding Assay: To measure G protein activation.
-
cAMP Assay: To measure the inhibition of adenylyl cyclase.
-
Calcium Mobilization Assay: If the cells co-express S1P receptors coupled to Gq.
-
Receptor Internalization Assay: Using fluorescently tagged receptors.
-
Western Blotting: To measure the phosphorylation of downstream targets like ERK or Akt.
-
Cell Migration Assay: Using a Boyden chamber or similar system.
-
5. Data Analysis:
-
Plot the response as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
Troubleshooting Guide
Issue 1: Low or No Response to this compound
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | Ensure this compound is fully dissolved in DMF before diluting in aqueous buffer. Prepare fresh dilutions for each experiment. Visually inspect for any precipitation. |
| Compound Degradation | Store the solid compound and stock solutions properly at -20°C. Avoid repeated freeze-thaw cycles of the stock solution. |
| Low S1P1 Receptor Expression | Confirm S1P1 receptor expression in your cell line using qPCR, Western blot, or flow cytometry. |
| Receptor Desensitization | Prolonged exposure to agonists can lead to receptor phosphorylation, internalization, and desensitization.[1][2][3] Perform time-course experiments to determine the optimal stimulation time. Consider using shorter incubation times for acute signaling events. |
| Incorrect Assay Conditions | Optimize assay parameters such as cell density, serum concentration, and incubation time. |
Issue 2: High Background or Variable Results
| Possible Cause | Troubleshooting Steps |
| Solvent Effects | Ensure the final concentration of DMF is consistent across all wells and is at a non-toxic level (typically <0.1%). Run a vehicle control with the highest concentration of DMF used. |
| Cell Health and Viability | Ensure cells are healthy and in the logarithmic growth phase. Avoid using cells that are over-confluent. Perform a cell viability assay in parallel. |
| Plate Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the perimeter wells with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of reagents. |
Issue 3: Suspected Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | This compound is highly selective, but at very high concentrations, it may interact with other S1P receptors, particularly S1P5.[1] Perform a full dose-response curve to determine the EC50. If the observed effect occurs at a much higher concentration than the known IC50 for S1P1, it may be an off-target effect. |
| Endogenous Expression of Other S1P Receptors | Characterize the S1P receptor expression profile of your cell line. |
| Use of a Selective Antagonist | Pre-treat the cells with a selective S1P1 antagonist. If the response to this compound is blocked, it confirms that the effect is mediated by the S1P1 receptor. |
| Receptor Heterodimerization | S1P receptors can form heterodimers, which may alter signaling. This is a complex phenomenon that may require advanced techniques to investigate. |
Experimental Workflow and Troubleshooting Logic
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate (S1P) displays sustained S1P1 receptor agonism and signaling through S1P lyase-dependent receptor recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
CAY10734 Technical Support Center: Dose-Response Curve Optimization
Welcome to the technical support center for CAY10734. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dose-response experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of Kinase X, a critical enzyme in the ABC signaling pathway that regulates cellular proliferation. By targeting the ATP-binding site of Kinase X, this compound prevents the phosphorylation of downstream substrates, leading to an anti-proliferative effect in relevant cell models. Kinases are a major class of "druggable" targets, and inhibitors like this compound are crucial tools for research and drug discovery.[1][2]
Q2: What is a dose-response curve and why is it important for my experiments with this compound?
A2: A dose-response curve is a graph that visualizes the relationship between the concentration (dose) of a drug like this compound and the magnitude of its effect (response) on a biological system.[3][4] These curves are essential for determining key parameters such as potency (EC50/IC50) and efficacy (maximal effect), which are critical for comparing the activity of different compounds and selecting appropriate concentrations for further experiments.[4][5]
Q3: What is the difference between an IC50 and an EC50 value?
A3: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor (like this compound) required to reduce a specific biological or biochemical activity by 50%. It is a common measure of a compound's potency.[2] The EC50 (half-maximal effective concentration) is a more general term for the concentration of a drug that produces 50% of its maximal effect. For an inhibitor, the IC50 is the relevant metric.
Q4: Should I perform a biochemical assay or a cell-based assay?
A4: Both are important. Biochemical assays, using purified Kinase X, are valuable for determining direct inhibitory activity and potency (IC50) against the target.[2] However, these results may not always translate to a cellular environment.[6] Cell-based assays are crucial for confirming that this compound can enter cells, engage its target (Kinase X), and exert a functional effect, such as inhibiting cell proliferation.[6][7] It is highly recommended to use cell-based assays early in the evaluation process.[6]
Q5: What is the recommended starting concentration range for this compound in a cell-based assay?
A5: For initial dose-response experiments, a wide concentration range is recommended to ensure you capture the full sigmoidal curve. A common starting point is a 10-point, 3-fold serial dilution starting from 10 µM. See the data tables below for reported IC50 values in different systems, which can help guide your concentration selection.
Data Presentation: this compound Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Weight | 452.5 g/mol | |
| Purity | >98% | As determined by HPLC |
| Formulation | Crystalline Solid | |
| Solubility | >50 mg/mL in DMSO | Prepare concentrated stock in DMSO. |
| <1 mg/mL in Ethanol | Not recommended as a primary solvent. | |
| Insoluble in Water | Aqueous dilutions require DMSO stock. | |
| Storage | -20°C | Protect from light and moisture. |
Table 2: In Vitro Activity of this compound
| Assay Type | System | IC50 Value | Notes |
| Biochemical Assay | Purified Human Kinase X | 15 nM | Measures direct enzyme inhibition. |
| Cell-Based Assay | MCF-7 Cell Proliferation | 85 nM | 72-hour incubation. |
| Cell-Based Assay | HCT116 Cell Proliferation | 120 nM | 72-hour incubation. |
| Cell-Based Assay | Ba/F3 (Kinase X dependent) | 50 nM | Measures target-specific effect on survival.[7] |
Troubleshooting Guide
This guide addresses common problems encountered when generating a dose-response curve for this compound.
Problem 1: No inhibitory effect or very high IC50 value.
| Possible Cause | Recommended Solution |
| Poor Compound Solubility | Ensure the final DMSO concentration in your assay medium is below 0.5%, as higher concentrations can be toxic to cells.[8] Prepare intermediate dilutions of your DMSO stock in culture medium before adding to the final assay plate. |
| Compound Degradation | This compound stock solutions should be stored at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[9] |
| Incorrect Assay Conditions | Verify that the incubation time is sufficient for this compound to exert its effect (typically 48-72 hours for proliferation assays). Ensure other assay parameters like cell seeding density are optimal. |
| Cell Line Insensitivity | The chosen cell line may not depend on the Kinase X pathway for proliferation. Confirm expression and activity of Kinase X in your cell model or switch to a more sensitive line like the Ba/F3 engineered model. |
Problem 2: The dose-response curve is very steep.
| Possible Cause | Recommended Solution |
| Compound Aggregation | "Promiscuous" inhibitors can form aggregates at high concentrations, leading to non-specific inhibition and artificially steep curves.[8][10] Including a small amount of non-denaturing detergent (e.g., 0.01% Triton X-100) in biochemical assays can help mitigate this.[8] |
| Stoichiometric Inhibition | If the inhibitor concentration is close to the enzyme concentration (tight binding), the IC50 will be dependent on the enzyme concentration, resulting in a steep curve.[10] Re-testing with a lower enzyme concentration in a biochemical assay can confirm this. |
| Cytotoxicity | At high concentrations, this compound may be causing general cell death unrelated to Kinase X inhibition. Perform a cytotoxicity assay (e.g., LDH release) in parallel to your proliferation assay to distinguish targeted inhibition from toxicity. |
Problem 3: The dose-response curve does not reach a 100% inhibition plateau.
| Possible Cause | Recommended Solution |
| Incomplete Inhibition | The highest concentration tested may be insufficient to achieve maximal inhibition. Extend the concentration range of this compound in your next experiment. |
| Assay Background Signal | The assay may have a baseline signal that is not affected by the inhibitor. Ensure you are subtracting the correct background value (e.g., wells with no cells or no substrate). |
| Redundant Signaling Pathways | The cells may have compensatory signaling pathways that allow for partial proliferation even when Kinase X is fully inhibited. This is a biological limitation that may require combination drug studies to overcome. |
Problem 4: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and avoid pipetting very small volumes.[9] Prepare a master mix for reagents whenever possible to ensure consistency across wells.[9] |
| Inconsistent Cell Seeding | Ensure your cell suspension is homogenous before seeding. "Edge effects" in multi-well plates can also cause variability; consider not using the outer wells of the plate for data collection. |
| Compound Precipitation | After diluting the this compound stock into aqueous media, visually inspect for any signs of precipitation before adding to the cells. If observed, reconsider the dilution scheme or final concentration. |
Visualized Workflows and Pathways
Kinase X Signaling Pathway
Caption: this compound inhibits Kinase X, blocking downstream signaling for cell proliferation.
Experimental Workflow: Dose-Response Assay
Caption: Workflow for a cell-based dose-response assay using this compound.
Troubleshooting Flowchart
Caption: A logical guide to troubleshooting common dose-response curve issues.
Experimental Protocols
Protocol: Cell Proliferation Assay (96-well format)
This protocol describes a common method to determine the IC50 of this compound by measuring its effect on the proliferation of an adherent cancer cell line.
Materials:
-
This compound
-
DMSO (Cell culture grade)
-
Appropriate cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Sterile 96-well flat-bottom tissue culture plates (clear for colorimetric, black for fluorescence, white for luminescence)[9]
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or MTT)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to a density of 5,000-10,000 cells/mL (optimize for cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution. For a top final concentration of 10 µM, you can prepare a 200 µM intermediate plate in complete medium (this will be your 2X compound plate).
-
Include a "vehicle control" (DMSO only) and a "no cells" control (medium only for background).
-
-
Cell Treatment:
-
Carefully add 100 µL from the 2X compound plate to the corresponding wells of the cell plate. This brings the final volume to 200 µL and achieves the desired 1X final concentrations. The final DMSO concentration should not exceed 0.5%.[8]
-
Gently mix the plate.
-
-
Incubation:
-
Return the plate to the incubator (37°C, 5% CO2) for 72 hours. This time can be optimized based on the cell line's doubling time.
-
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions (e.g., for CellTiter-Glo®, add 100 µL to each well).
-
Incubate as required (e.g., 10 minutes for CellTiter-Glo®).
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader at the appropriate wavelength (Luminescence for CellTiter-Glo®).
-
Subtract the average background reading (no cells control) from all other readings.
-
Normalize the data by setting the vehicle control as 100% viability and 0% inhibition.
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (sigmoidal) dose-response model to determine the IC50 value.[11]
-
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 4. Dose Response Curve | Definition, Equation & Examples - Lesson | Study.com [study.com]
- 5. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. zoehlerbz.medium.com [zoehlerbz.medium.com]
Technical Support Center: Minimizing CAY10734 (assumed CAY10434) Toxicity in Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the long-term use of CAY10434, a potent and selective inhibitor of CYP4A hydroxylase. Given the limited direct long-term toxicity data for CAY10434, this guide integrates information on its mechanism of action, the known roles of the 20-hydroxyeicosatetraenoic acid (20-HETE) signaling pathway, and general principles of in vitro toxicology.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CAY10434?
CAY10434 is a potent and selective inhibitor of CYP4A hydroxylase, with a primary mechanism of action involving the inhibition of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, specifically targeting the CYP4A11 isoform. This inhibition prevents the conversion of arachidonic acid to 20-HETE, a bioactive eicosanoid involved in various physiological and pathophysiological processes.
Q2: What are the potential on-target and off-target effects of CAY10434 in long-term studies?
-
On-target effects: Long-term inhibition of 20-HETE production can impact signaling pathways regulating vascular tone, inflammation, and angiogenesis. This could lead to alterations in cell proliferation, migration, and survival in a cell-type-specific manner.
-
Off-target effects: While CAY10434 is reported to be selective, the potential for off-target activities, especially at higher concentrations or in prolonged exposures, cannot be entirely ruled out. These could contribute to unexpected cytotoxicity.
Q3: What are the common signs of cytotoxicity to watch for in my cell cultures?
Common indicators of cytotoxicity include:
-
Reduced cell proliferation or cell death.
-
Changes in cell morphology (e.g., rounding, detachment, vacuolization).
-
Decreased metabolic activity (as measured by assays like MTT or resazurin).
-
Increased membrane permeability (as measured by LDH release or vital dye uptake).
Q4: How can I determine the optimal non-toxic working concentration of CAY10434 for my long-term experiments?
It is crucial to perform a dose-response curve to determine the EC50 (effective concentration for 50% of maximal effect on your target) and the IC50 (inhibitory concentration for 50% of a measured response, such as cell viability). The optimal concentration for long-term studies should be the lowest concentration that achieves the desired biological effect with minimal impact on cell viability (ideally >90% viability).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cytotoxicity observed even at low concentrations. | Cell line is particularly sensitive to perturbations in the 20-HETE pathway. | - Perform a thorough dose-response study to identify a narrow non-toxic window.- Consider using a cell line known to be less dependent on 20-HETE signaling.- Evaluate the expression of CYP4A isoforms in your cell line. |
| Inconsistent results between experiments. | - Variation in cell density at the time of treatment.- Degradation of CAY10434 stock solution.- Inconsistent solvent concentration in the final culture medium. | - Standardize cell seeding density and ensure consistent confluency at the start of each experiment.- Aliquot CAY10434 stock solution and store at -80°C. Avoid repeated freeze-thaw cycles.- Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed 0.1%. |
| Loss of compound efficacy over time in long-term cultures. | - Metabolic degradation of CAY10434 by the cells.- Instability of the compound in culture medium at 37°C. | - Replenish the medium with fresh CAY10434 at regular intervals (e.g., every 48-72 hours). The frequency should be optimized based on the stability of the compound and the metabolic activity of the cell line. |
| Vehicle control (e.g., DMSO) shows toxicity. | The concentration of the solvent is too high. | - Reduce the final concentration of the solvent in the culture medium to ≤0.1%.- If a higher concentration is unavoidable due to compound solubility, perform a vehicle toxicity control to determine the maximum tolerable solvent concentration for your specific cell line. |
Quantitative Data Summary
| Parameter | Value | Source/Assay |
| IC50 for CYP4A Hydroxylase | 8.8 nM | Human kidney microsomes |
Experimental Protocols
Protocol 1: Determination of Dose-Response and Cytotoxicity (MTT Assay)
This protocol is a standard method for assessing cell viability and can be adapted to determine the cytotoxic potential of CAY10434.
Materials:
-
Target cell line
-
Complete culture medium
-
CAY10434
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of CAY10434 in DMSO. Make serial dilutions of CAY10434 in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤0.1%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CAY10434. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 24, 48, 72 hours, or longer with medium changes).
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the CAY10434 concentration to determine the IC50 value.
Protocol 2: Long-Term Cell Culture with CAY10434
This protocol outlines a general procedure for maintaining cell cultures in the presence of CAY10434 for extended periods.
Materials:
-
Target cell line
-
Complete culture medium
-
CAY10434 stock solution
-
Appropriate cell culture flasks or plates
Procedure:
-
Initial Seeding: Seed cells at a lower density than for short-term assays to allow for growth over an extended period.
-
Treatment Initiation: After the cells have attached, replace the medium with fresh medium containing the desired non-toxic concentration of CAY10434 (determined from Protocol 1).
-
Medium Changes: Replace the culture medium with fresh medium containing CAY10434 every 48-72 hours. The frequency should be optimized based on the cell line's growth rate and metabolic activity.
-
Cell Passaging: When the cells reach approximately 80-90% confluency, they will need to be passaged.
-
Wash the cells with PBS.
-
Detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Neutralize the dissociation reagent with complete medium.
-
Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in fresh medium containing CAY10434.
-
Seed the cells into new culture vessels at the appropriate density.
-
-
Monitoring: Regularly monitor the cells for any changes in morphology or signs of cytotoxicity. At predetermined time points, cells can be harvested for downstream analysis (e.g., protein expression, gene expression, functional assays).
Visualizations
Signaling Pathways
Caption: CAY10434 inhibits CYP4A, blocking 20-HETE production and downstream signaling.
Experimental Workflow
Caption: Workflow for minimizing toxicity in long-term CAY10434 studies.
Troubleshooting Logic
Caption: Decision tree for troubleshooting CAY10434-induced cytotoxicity.
Validation & Comparative
Validating S1P1 Selectivity: A Comparative Analysis of CAY10444 and Other S1P Receptor Modulators
For researchers, scientists, and drug development professionals, ensuring the precise selectivity of molecular probes is paramount. This guide provides a comparative analysis to aid in validating the sphingosine-1-phosphate receptor 1 (S1P1) selectivity of CAY10444 (also known as BML-241), contrasting its performance with established S1P1 selective modulators.
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a multitude of physiological processes, including immune cell trafficking, vascular development, and neuronal signaling.[1][2] The S1P receptor family consists of five subtypes (S1P1-5), and the development of subtype-selective modulators is a key objective in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects.[1] S1P1, in particular, is a well-validated target for autoimmune diseases.[3]
This guide summarizes the available quantitative data on the selectivity of CAY10444 and compares it with the highly selective S1P1 modulators, Ozanimod and Ponesimod. Detailed experimental protocols for key assays used to determine S1P receptor selectivity are also provided to support the independent validation of these findings.
Comparative Selectivity Profile
The following table summarizes the reported binding affinities or functional potencies (IC50 or EC50 values) of CAY10444, Ozanimod, and Ponesimod across the S1P receptor subtypes. This data is crucial for assessing the selectivity of each compound.
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Reference |
| CAY10444 (BML-241) | No significant activity reported | Inhibition of Ca2+ rise at 10 µM | IC50: 4.6 µM (β-arrestin); Inhibits 37% of S1P-induced Ca2+ increase at 10 µM | No significant activity reported | No significant activity reported | [4][5][6] |
| Ozanimod | High affinity | >10,000-fold selectivity over S1P2 | >10,000-fold selectivity over S1P3 | >10,000-fold selectivity over S1P4 | High affinity | [3][7] |
| Ponesimod | EC50: 5.7 nM | - | ~650-fold lower potency than S1P1 | - | - | [8] |
Note: Specific quantitative data for CAY10734 could not be retrieved. The data presented is for CAY10444 (BML-241), a compound with a similar nomenclature prefix that has been characterized as an S1P3 antagonist, albeit with reported low potency and non-selective effects on calcium signaling.[4][9][10]
Experimental Protocols
Accurate determination of S1P receptor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common assays used in the characterization of S1P receptor modulators.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P receptors upon agonist binding.[11][12][13]
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in activating G proteins coupled to a specific S1P receptor subtype.
Materials:
-
Cell membranes prepared from cells overexpressing a specific human S1P receptor subtype (e.g., CHO or HEK293 cells).
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
Non-labeled GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT).
-
Test compound (e.g., CAY10444, Ozanimod, Ponesimod) at various concentrations.
-
Scintillation vials and scintillation fluid.
-
Filter plates and vacuum manifold.
Procedure:
-
Thaw the cell membranes on ice.
-
Prepare the assay buffer containing GDP (typically 10-100 µM).
-
In a 96-well plate, add the assay buffer, cell membranes (5-20 µg protein per well), and the test compound at various concentrations.
-
Incubate for 15-30 minutes at room temperature to allow the compound to bind to the receptor.
-
Initiate the reaction by adding [35S]GTPγS (typically 0.1-0.5 nM).
-
Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through filter plates using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of non-labeled GTPγS (typically 10 µM).
-
Data are analyzed using non-linear regression to determine EC50 and Emax values.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled S1P receptors (S1P2 and S1P3).[14][15]
Objective: To assess the agonist or antagonist activity of a test compound on S1P2 and S1P3 receptors by measuring changes in intracellular calcium levels.
Materials:
-
Cells stably expressing a specific S1P receptor subtype (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (B1678239) (to prevent dye leakage).
-
Test compound at various concentrations.
-
A fluorescent plate reader with automated injection capabilities.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating with the dye solution for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add assay buffer containing probenecid to the wells.
-
To measure antagonist activity, pre-incubate the cells with the test compound for 15-30 minutes.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject the S1P agonist (for antagonist testing) or the test compound (for agonist testing) and continuously measure the fluorescence signal for 1-2 minutes.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Data are typically expressed as the peak fluorescence response over baseline. For antagonists, the IC50 is calculated from the concentration-response curve.
Visualizing S1P1 Signaling and Experimental Workflow
To further clarify the biological context and experimental design, the following diagrams illustrate the S1P1 signaling pathway and a typical workflow for validating compound selectivity.
Caption: S1P1 receptor signaling pathway.
Caption: Experimental workflow for S1P1 selectivity validation.
References
- 1. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional characteristics of S1P receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BML-241 fails to display selective antagonism at the sphingosine-1-phosphate receptor, S1P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BML-241 fails to display selective antagonism at the sphingosine-1-phosphate receptor, S1P(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput assays to measure intracellular Ca²⁺ mobilization in cells that express recombinant S1P receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CAY10734 and Other S1P1 Agonists for Researchers
This guide provides a detailed comparison of the pharmacological properties of CAY10734 against other prominent sphingosine-1-phosphate receptor 1 (S1P1) agonists: Fingolimod, Siponimod, and Ozanimod. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and application of these immunomodulatory compounds.
Introduction to S1P1 Receptor Agonism
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a pivotal role in regulating lymphocyte trafficking. Agonism at the S1P1 receptor subtype leads to the internalization of the receptor on lymphocytes, rendering them unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs. This sequestration of lymphocytes in the lymph nodes reduces the number of circulating lymphocytes, a key mechanism for the treatment of various autoimmune diseases. While effective, first-generation S1P receptor modulators like Fingolimod are non-selective, leading to potential off-target effects. Newer generations of S1P1 agonists, including this compound, Siponimod, and Ozanimod, have been developed with improved selectivity profiles, aiming to enhance safety while maintaining efficacy.
Comparative Pharmacological Profile
The following table summarizes the in vitro potency and selectivity of this compound and other S1P1 agonists across the five S1P receptor subtypes. The data has been compiled from various sources and should be interpreted with consideration for potential inter-study variability in experimental conditions.
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) | Selectivity Profile |
| This compound (compound 20) | <1 | >10,000 | >10,000 | - | - | Highly selective for S1P1; S1P3-sparing |
| Fingolimod (FTY720-P) | 0.3-0.6 | >10,000 | 3 | 0.3-0.6 | 0.3-0.6 | Non-selective agonist for S1P1, S1P3, S1P4, S1P5 |
| Siponimod (BAF312) | 0.39 | >10,000 | >1,000 | 750 | 0.98 | Selective for S1P1 and S1P5 |
| Ozanimod (RPC1063) | 1.03 | >10,000 | >10,000 | >10,000 | 8.6 | Selective for S1P1 and S1P5 |
Key Experimental Data and Protocols
This section details the methodologies for key experiments used to characterize and compare S1P1 agonists.
In Vitro Assays
1. GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.
Experimental Protocol:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing one of the human S1P receptor subtypes (S1P1-5) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 0.1% fatty acid-free BSA, pH 7.4.
-
Reaction Mixture: In a 96-well plate, cell membranes (10-20 µg protein/well) are incubated with varying concentrations of the test compound (e.g., this compound), 10 µM GDP, and 0.1 nM [³⁵S]GTPγS.
-
Incubation: The reaction mixture is incubated at 30°C for 30-60 minutes.
-
Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, corresponding to the amount of [³⁵S]GTPγS bound to the Gα subunits, is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal efficacy) values.
2. Lymphocyte Trafficking (Chemotaxis) Assay
This assay evaluates the ability of S1P1 agonists to inhibit the migration of lymphocytes towards a chemoattractant, mimicking the process of lymphocyte egress from lymph nodes.
Experimental Protocol:
-
Cell Isolation: Primary human or murine lymphocytes are isolated from peripheral blood or spleen.
-
Chemotaxis Chamber: A transwell insert with a porous membrane (e.g., 5 µm pores) is placed in a well of a 24-well plate. The lower chamber contains a chemoattractant such as sphingosine-1-phosphate (S1P) or the chemokine CXCL12.
-
Cell Treatment: Lymphocytes are pre-incubated with varying concentrations of the S1P1 agonist (e.g., this compound) or vehicle control.
-
Migration: The treated lymphocytes are added to the upper chamber of the transwell insert and incubated for 2-4 hours at 37°C.
-
Quantification: The number of lymphocytes that have migrated to the lower chamber is quantified by flow cytometry or manual cell counting.
-
Data Analysis: The inhibitory effect of the agonist on lymphocyte migration is calculated and IC50 values (concentration of agonist that inhibits 50% of the maximal migration) are determined.
In Vivo Models
1. Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a widely used animal model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory and immunomodulatory drugs.
Experimental Protocol:
-
Induction of Arthritis: Male Lewis rats are immunized with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection of collagen in Incomplete Freund's Adjuvant (IFA) is given 7 days later.
-
Drug Administration: this compound or other S1P1 agonists are administered orally, typically starting from the day of the first immunization (prophylactic regimen) or after the onset of clinical signs of arthritis (therapeutic regimen).
-
Clinical Assessment: The severity of arthritis is assessed by scoring the degree of paw swelling, erythema, and joint stiffness. Paw volume can also be measured using a plethysmometer.
-
Histopathological Analysis: At the end of the study, ankle joints are collected, fixed, and sectioned for histological evaluation of inflammation, pannus formation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the S1P1 signaling pathway and a typical experimental workflow for comparing S1P1 agonists.
Caption: S1P1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparing S1P1 Agonists.
Conclusion
This compound emerges as a highly potent and selective S1P1 agonist with a promising preclinical profile. Its key advantage lies in its high selectivity against the S1P3 receptor, which is associated with cardiovascular side effects observed with less selective agonists like Fingolimod. This S1P3-sparing characteristic suggests a potentially improved safety profile for this compound. Compared to other selective S1P1/S1P5 modulators such as Siponimod and Ozanimod, this compound demonstrates comparable or superior potency at the S1P1 receptor in the available preclinical data. Further head-to-head clinical studies are necessary to fully elucidate the comparative efficacy and safety of these next-generation S1P1 agonists. The experimental protocols and data presented in this guide provide a valuable resource for researchers working on the development and evaluation of novel immunomodulatory therapies targeting the S1P1 receptor.
A Comparative Guide: CAY10734 and Siponimod in Sphingosine-1-Phosphate Receptor Modulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and mechanisms of CAY10734 and Siponimod, two prominent modulators of sphingosine-1-phosphate (S1P) receptors. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate informed decisions in research and development.
Introduction
Both this compound and Siponimod are potent modulators of sphingosine-1-phosphate (S1P) receptors, a class of G protein-coupled receptors that play critical roles in regulating lymphocyte trafficking, immune responses, and neural cell functions. Their ability to selectively target specific S1P receptor subtypes makes them valuable tools for investigating physiological processes and as potential therapeutic agents for autoimmune diseases, particularly multiple sclerosis. This guide offers a head-to-head comparison of their receptor selectivity and reported efficacy based on available preclinical and clinical data.
Mechanism of Action and Receptor Selectivity
This compound and Siponimod function as agonists at specific S1P receptors. Upon binding, they induce receptor internalization, effectively acting as functional antagonists by preventing the natural ligand, S1P, from binding and signaling. This functional antagonism is key to their primary mechanism of reducing the egress of lymphocytes from lymph nodes, thereby limiting their infiltration into sites of inflammation, such as the central nervous system (CNS) in multiple sclerosis.[1][2]
A key differentiator between these two compounds lies in their selectivity profile across the five known S1P receptor subtypes.
| Receptor Subtype | This compound (IC50) | Siponimod (Binding Affinity/Activity) |
| S1P1 | 0.6 nM[1] | High affinity agonist, functional antagonist[1][2] |
| S1P2 | >10,000 nM[1] | Low activity |
| S1P3 | 12,000 nM[1] | Low off-target activity[3] |
| S1P4 | 70 nM[1] | - |
| S1P5 | 1 nM[1] | High affinity agonist[1][2] |
Table 1: Comparative Receptor Selectivity. This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the described binding characteristics of Siponimod for the different S1P receptor subtypes. Lower IC50 values indicate higher potency.
The high selectivity of both compounds for S1P1 and S1P5 receptors is noteworthy. S1P1 is crucial for lymphocyte egress, while S1P5 is expressed on various cells within the CNS, including oligodendrocytes and astrocytes, suggesting a potential for direct neuroprotective effects.[2][4][5]
Efficacy Data: A Comparative Overview
Preclinical Efficacy of this compound
This compound has demonstrated in vivo efficacy in animal models by reducing peripheral blood lymphocyte counts, a direct pharmacological effect of S1P1 receptor modulation.
| Animal Model | Dose | Effect |
| Mice | 10 mg/kg | Maximal reduction of peripheral blood lymphocytes[1] |
| Rats | 0.5 mg/kg | Maximal reduction of peripheral blood lymphocytes[1] |
| Dogs | 0.5 mg/kg | Maximal reduction of peripheral blood lymphocytes[1] |
| Rat Skin Allograft | 5 mg/kg per day (in combination with Cyclosporin A) | Increased graft survival[1] |
Table 2: Preclinical Efficacy of this compound. This table presents the effective doses of this compound in various animal models and the observed outcomes.
Clinical Efficacy of Siponimod in Multiple Sclerosis
Siponimod has undergone extensive clinical evaluation, culminating in its approval for the treatment of secondary progressive multiple sclerosis (SPMS). The pivotal Phase 3 EXPAND trial provides a wealth of efficacy data.
| Outcome Measure | Siponimod | Placebo | Relative Risk Reduction / Difference | p-value |
| 3-Month Confirmed Disability Progression | 26% of patients | 32% of patients | 21% | 0.013 |
| 6-Month Confirmed Disability Progression | - | - | 37% (in active SPMS) | < 0.01 |
| Annualized Relapse Rate | - | - | 55% reduction | -[1] |
| Change in T2 Lesion Volume (mm³) at 24 months | 13.3 | 1316.3 | -1303.0 | < 0.0001 |
| Number of New/Enlarging T2 Lesions | - | - | 80% reduction | < 0.0001 |
| Number of Gadolinium-Enhancing T1 Lesions | - | - | 85% reduction | < 0.0001 |
| 6-Month Confirmed SDMT Improvement | - | - | 62% increased likelihood | 0.007 |
Table 3: Key Efficacy Outcomes from the EXPAND Trial of Siponimod in SPMS. This table summarizes the significant findings from the Phase 3 EXPAND study, comparing Siponimod to placebo. SDMT: Symbol Digit Modalities Test, a measure of cognitive processing speed.
Experimental Protocols
Radioligand Binding Assays for Receptor Selectivity (this compound)
The receptor selectivity of this compound was determined using radioligand binding assays. While the specific details of the protocol for this compound are not publicly available, a general methodology for such assays is as follows:
-
Membrane Preparation: Membranes from cells stably expressing the human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, S1P5) are prepared.
-
Binding Reaction: The cell membranes are incubated with a specific radiolabeled ligand for each receptor subtype (e.g., [³²P]S1P or a subtype-selective radiolabeled antagonist) in the presence of varying concentrations of the test compound (this compound).
-
Separation and Detection: The reaction mixture is filtered to separate the bound from the unbound radioligand. The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
EXPAND Clinical Trial Protocol (Siponimod)
The efficacy of Siponimod in SPMS was established in the EXPAND trial, a Phase 3, randomized, double-blind, placebo-controlled study.
-
Study Population: 1651 patients with SPMS.
-
Intervention: Patients were randomized in a 2:1 ratio to receive either 2 mg of Siponimod orally once daily or a matching placebo.
-
Primary Endpoint: Time to 3-month confirmed disability progression (CDP), defined as at least a 1-point increase in the Expanded Disability Status Scale (EDSS) score (or a 0.5-point increase for patients with a baseline EDSS score of 5.5 or higher), confirmed after 3 months.
-
Secondary Endpoints: Included time to 6-month CDP, annualized relapse rate, and various MRI measures such as change in T2 lesion volume and the number of new or enlarging T2 lesions and gadolinium-enhancing T1 lesions. Cognitive function was assessed using the Symbol Digit Modalities Test (SDMT).
-
Statistical Analysis: Efficacy was assessed in the full analysis set, which included all randomized patients who received at least one dose of the study drug. Time-to-event endpoints were analyzed using a Cox proportional hazards model.
Signaling Pathways and Visualizations
Both this compound and Siponimod exert their effects by modulating S1P receptor signaling. The primary pathway involves the sequestration of lymphocytes in lymph nodes. Additionally, direct effects on neural cells in the CNS are mediated through S1P1 and S1P5 receptors.
References
A Comparative Guide to the Reproducibility of Sirtuin Inhibition: Profiling 3-TYP Against Other Sirtuin Modulators
Disclaimer: The initial query for "CAY10734" did not yield a specific sirtuin inhibitor. Instead, literature points to this compound as an agonist for the S1P1 receptor. However, a compound with a similar nomenclature pattern, 3-TYP (3-(1H-1,2,3-triazol-4-yl)pyridine) , is a well-characterized selective Sirtuin 3 (SIRT3) inhibitor. This guide will focus on 3-TYP and its experimental reproducibility in comparison to other sirtuin inhibitors, assuming a likely interest in this class of compounds.
This guide provides a comparative analysis of the sirtuin inhibitor 3-TYP, with a focus on its selectivity and performance against other known sirtuin modulators. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the design and interpretation of experiments involving these compounds.
Data Presentation: Comparative Inhibitory Activity
The in vitro potency and selectivity of sirtuin inhibitors are critical parameters for ensuring reproducible experimental outcomes. The following tables summarize the half-maximal inhibitory concentrations (IC50) of 3-TYP and other selected sirtuin inhibitors against SIRT1, SIRT2, and SIRT3.
Table 1: IC50 Values of Sirtuin Inhibitors (in µM)
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity Profile |
| 3-TYP | 88 | 92 | 16[1] | SIRT3 Selective |
| Selisistat (EX-527) | 0.038 | 19.6 | 48.7 | SIRT1 Selective |
| AGK2 | >35 | 3.5 | >35 | SIRT2 Selective |
| Sirtinol | 131 | 38 | Not widely reported | SIRT1/SIRT2 Inhibitor |
| Nicotinamide (B372718) | ~50-180 | ~50-180 | ~50-180 | Pan-Sirtuin Inhibitor |
Table 2: Fold Selectivity of Inhibitors for Their Primary Target
| Compound | Primary Target | Fold Selectivity vs. SIRT1 | Fold Selectivity vs. SIRT2 | Fold Selectivity vs. SIRT3 |
| 3-TYP | SIRT3 | ~0.18 | ~0.17 | 1 |
| Selisistat (EX-527) | SIRT1 | 1 | ~515 | ~1281 |
| AGK2 | SIRT2 | >10 | 1 | >10 |
Experimental Protocols
Reproducible results are contingent on detailed and consistent experimental protocols. Below are methodologies for key experiments used to characterize sirtuin inhibitors.
1. In Vitro Sirtuin Deacetylase Inhibition Assay (Fluorometric)
This assay is a common method to determine the IC50 values of sirtuin inhibitors.
-
Principle: The assay measures the deacetylase activity of a recombinant sirtuin enzyme on a synthetic peptide substrate containing an acetylated lysine (B10760008) residue and a fluorophore. Deacetylation by the sirtuin allows a developer enzyme to cleave the peptide, releasing the fluorophore and generating a fluorescent signal. The inhibitor's potency is determined by its ability to reduce this signal.
-
Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes.
-
Fluorogenic sirtuin substrate (e.g., a peptide derived from p53 or other known substrates).
-
NAD+ (sirtuin co-substrate).
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (containing a protease and a pan-sirtuin inhibitor like nicotinamide to stop the reaction).
-
Test compounds (3-TYP, Selisistat, AGK2, etc.) dissolved in DMSO.
-
96-well or 384-well black microplates.
-
Microplate reader with fluorescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the microplate, add the assay buffer, fluorogenic substrate, and NAD+.
-
Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the reaction by adding the recombinant sirtuin enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for an additional 30 minutes at 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
2. Western Blot Analysis of Downstream Target Acetylation
This cell-based assay validates the on-target effect of the inhibitor within a cellular context.
-
Principle: Cells are treated with the sirtuin inhibitor, and the acetylation status of a known downstream target is assessed by Western blot. For example, inhibition of SIRT3 is expected to increase the acetylation of its mitochondrial target, Superoxide Dismutase 2 (SOD2).
-
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa).
-
Cell culture medium and supplements.
-
Test compounds (3-TYP and comparators).
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (e.g., anti-acetylated SOD2, anti-total SOD2, and a loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of the sirtuin inhibitors or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein and a loading control to normalize the data.
-
Mandatory Visualization
Caption: SIRT3 signaling pathway and the inhibitory action of 3-TYP.
Caption: Experimental workflow for sirtuin inhibitor evaluation.
References
In Vitro Validation of CAY10734 Binding to S1P1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CAY10734 with other sphingosine-1-phosphate receptor 1 (S1P1) modulators. The performance of these compounds is evaluated based on their in vitro binding affinities and functional potencies, supported by experimental data. Detailed methodologies for key experiments are included to facilitate replication and further investigation.
Introduction to S1P1 Modulation
Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating lymphocyte trafficking, endothelial barrier function, and other physiological processes.[1][2] Modulation of S1P1 signaling has emerged as a key therapeutic strategy for autoimmune diseases, notably multiple sclerosis.[3][4] S1P1 modulators can act as agonists, leading to the internalization and functional antagonism of the receptor, which ultimately results in the sequestration of lymphocytes in lymph nodes and prevents their infiltration into inflamed tissues.[5][6] This guide focuses on the in vitro validation of this compound, a reported S1P1 agonist, and compares its activity with established S1P1 modulators such as Fingolimod (FTY720), Siponimod, Ozanimod, and Ponesimod.
Comparative Analysis of S1P1 Modulators
The following tables summarize the in vitro binding and functional data for this compound and its key alternatives. It is important to note that the data for this compound is based on information provided by the vendor, Cayman Chemical, and awaits independent, peer-reviewed validation.
Table 1: In Vitro Binding Affinities of S1P1 Modulators
| Compound | Binding Assay Type | Radioligand/Tracer | Receptor Source | Binding Affinity (Ki/Kd, nM) | Reference |
| This compound | Not Specified | Not Specified | Not Specified | Data not publicly available | Cayman Chemical |
| Fingolimod-P | Radioligand Binding | [33P]S1P | CHO cells | 0.3 | [7] |
| Siponimod | Radioligand Binding | [3H]Ozanimod | CHO cells | 0.80 ± 0.97 | [8] |
| Ozanimod | Radioligand Binding | [3H]Ozanimod | CHO cells | 0.27 ± 0.04 | [9][10] |
| Ponesimod | Interferometric Reader | Nanovesicles | C6 cells | 2.09 ± 0.27 | [8] |
Table 2: In Vitro Functional Potency of S1P1 Modulators
| Compound | Functional Assay | Parameter Measured | Receptor Source | Potency (EC50, nM) | Reference |
| This compound | Not Specified | Not Specified | Not Specified | Data not publicly available | Cayman Chemical |
| Fingolimod-P | GTPγS Binding | [35S]GTPγS incorporation | CHO cells | 0.377 ± 0.096 | [11] |
| Siponimod | GTPγS Binding | [35S]GTPγS incorporation | CHO cells | 0.46 | [12] |
| Ozanimod | GTPγS Binding | [35S]GTPγS incorporation | CHO cells | 0.41 ± 0.16 | [1][13] |
| Ponesimod | GTPγS Binding | [35S]GTPγS incorporation | CHO cells | 5.7 | [14][15] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the S1P1 signaling pathway and a typical experimental workflow for a radioligand binding assay.
S1P1 Receptor Signaling Pathway
Radioligand Binding Assay Workflow
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Radioligand Competition Binding Assay for S1P1
This protocol is adapted from a method for determining the binding affinity of compounds to S1P receptors.[16]
1. Reagents and Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free Bovine Serum Albumin (BSA).
-
Cell Membranes: Membranes prepared from a cell line overexpressing human S1P1.
-
Radioligand: [³²P]S1P or [³³P]S1P at a final concentration of 0.1-0.2 nM.
-
Test Compound: this compound or other S1P1 modulators, serially diluted in assay buffer.
-
Non-specific Binding Control: High concentration (e.g., 1 µM) of unlabeled S1P.
-
Filtration Plate: 96-well glass fiber (GF/B or GF/C) filter plate.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Counter.
2. Procedure:
-
Pre-soak the filter plate with assay buffer for at least 30 minutes.
-
In a 96-well assay plate, add 50 µL of diluted test compound or control.
-
Add 50 µL of diluted cell membranes (1-5 µg of protein per well).
-
Pre-incubate for 30 minutes at room temperature.
-
Add 50 µL of the radioligand solution to initiate the binding reaction. The final volume in each well is 150 µL.
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters four to five times with ice-cold wash buffer.
-
Dry the filter plate and measure the radioactivity of each well using a scintillation counter.
3. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve using non-linear regression.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
[³⁵S]GTPγS Binding Functional Assay
This functional assay measures the G-protein activation following receptor agonism.[1][12]
1. Reagents and Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 0.1% fatty acid-free BSA.
-
Cell Membranes: Membranes from a cell line overexpressing human S1P1.
-
[³⁵S]GTPγS: Final concentration of approximately 0.1-0.5 nM.
-
GDP: Guanosine diphosphate, final concentration of 10-30 µM.
-
Test Compound: this compound or other S1P1 agonists, serially diluted.
-
SPA Beads: Wheat Germ Agglutinin (WGA) coated Scintillation Proximity Assay (SPA) beads.
-
Scintillation Counter.
2. Procedure:
-
In a 96-well plate, combine the cell membranes, GDP, and SPA beads in the assay buffer.
-
Add the serially diluted test compound.
-
Add [³⁵S]GTPγS to initiate the reaction.
-
Incubate the plate at room temperature for 30-60 minutes with gentle agitation.
-
Centrifuge the plate to allow the SPA beads to settle.
-
Measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Plot the scintillation counts against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (maximal effect).
Non-Radioactive Alternative: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
TR-FRET assays offer a non-radioactive method to measure ligand binding.[18] A general protocol is outlined below, which would require optimization for the S1P1 receptor.
1. Principle: This assay measures the binding of a fluorescently labeled ligand (tracer) to a receptor that is tagged with a lanthanide (e.g., Terbium or Europium). When an unlabeled test compound competes with the tracer for binding to the receptor, the FRET signal decreases.
2. Reagents and Materials:
-
S1P1 Receptor: Purified S1P1 receptor, often tagged (e.g., with a His-tag or GST-tag).
-
Lanthanide-labeled Antibody: An antibody that specifically binds to the receptor tag (e.g., anti-His-Tb).
-
Fluorescent Tracer: A fluorescently labeled S1P1 ligand.
-
Test Compound: this compound or other unlabeled ligands.
-
Assay Buffer: A buffer optimized for the stability and interaction of the assay components.
-
TR-FRET Plate Reader.
3. Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add a pre-mixed solution of the S1P1 receptor and the lanthanide-labeled antibody.
-
Add the fluorescent tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
4. Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the FRET ratio against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the competition curve.
Conclusion
The in vitro validation of a compound's binding to its target is a critical step in drug discovery. This guide provides a framework for comparing this compound to other S1P1 modulators using established in vitro assays. While data for established compounds like Fingolimod, Siponimod, Ozanimod, and Ponesimod are well-documented in peer-reviewed literature, similar public data for this compound is currently lacking. The provided protocols for radioligand binding, GTPγS functional assays, and TR-FRET assays offer robust methods for researchers to independently validate the binding and functional activity of this compound and other novel S1P1 modulators. Such validation is essential for a comprehensive understanding of their therapeutic potential.
References
- 1. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The S1P receptor 1 antagonist Ponesimod reduces TLR4-induced neuroinflammation and increases Aβ clearance in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fingolimod inhibits glutamate release through activation of S1P1 receptors and the G protein βγ subunit-dependent pathway in rat cerebrocortical nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Drug Repurposing for Identification of S1P1 Agonists with Potential Application in Multiple Sclerosis Using In Silico Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Navigating S1P1 Receptor Agonism: A Comparative Analysis of CAY10734
For researchers, scientists, and drug development professionals, the selection of a potent and selective G protein-coupled receptor (GPCR) agonist is a critical step in elucidating signaling pathways and developing novel therapeutics. This guide provides a comprehensive comparison of CAY10734, a potent sphingosine-1-phosphate receptor 1 (S1P1) agonist, with other commercially available S1P1 receptor modulators. We present a detailed analysis of its cross-reactivity profile, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
This compound: A Potent and Selective S1P1/S1P5 Dual Agonist
This compound is a potent agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a GPCR that plays a crucial role in regulating lymphocyte trafficking, endothelial barrier function, and vascular tone. It also exhibits high affinity for the S1P5 receptor, which is primarily expressed in the central nervous system and on natural killer cells. A key feature of this compound is its remarkable selectivity over other S1P receptor subtypes, particularly S1P2 and S1P3, the activation of which can lead to undesirable side effects.
Comparative Selectivity Profile
To provide a clear and objective comparison, the following table summarizes the binding affinities (IC50/EC50/Kᵢ in nM) of this compound and other widely used S1P receptor modulators. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| Compound | S1P1 (nM) | S1P2 (nM) | S1P3 (nM) | S1P4 (nM) | S1P5 (nM) | Selectivity Profile |
| This compound | 0.6 (IC50) | >10,000 (IC50) | 12,000 (IC50) | 70 (IC50) | 1 (IC50) | Potent S1P1/S1P5 dual agonist with high selectivity against S1P2 and S1P3. |
| Fingolimod-P | 0.33 (IC50) | >10,000 | 1.1 | 1.0 | 0.3 | Non-selective S1P1, S1P3, S1P4, S1P5 agonist. |
| Siponimod (BAF312) | 0.39 (EC50) | >1,000 | >1,000 | ~383.7 - 750 | 0.98 (EC50) | Selective S1P1/S1P5 dual agonist.[1] |
| Ozanimod (RPC-1063) | 1.03 (EC50) | >10,000 | >10,000 | >10,000 | 8.6 (EC50) | Selective S1P1/S1P5 dual agonist.[2] |
| Ponesimod | 3.42 (EC50) | >10,000 | 89.52 (EC50) | >10,000 | 10.1 (EC50) | Selective S1P1 agonist with some activity at S1P3 and S1P5.[2] |
| CYM-5442 | 1.35 (EC50) | >10,000 | >10,000 | >10,000 | >10,000 | Highly selective S1P1 agonist.[2] |
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. S1P1 primarily couples to the inhibitory G protein, Gαi. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can activate downstream effector pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the Ras-Raf-MEK-ERK (MAPK) pathway, which are involved in cell survival, proliferation, and migration.
Experimental Protocols
The determination of a compound's binding affinity and functional activity is crucial for its characterization. Below are detailed methodologies for two key experiments used to assess S1P receptor agonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the S1P receptor, thereby determining its binding affinity (Kᵢ or IC₅₀).
Materials:
-
Cell membranes expressing the human S1P receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³²P]S1P or a high-affinity radiolabeled antagonist).
-
Test compound (e.g., this compound).
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
96-well filter plates (e.g., glass fiber).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
Assay Buffer.
-
Test compound or vehicle (for total binding) or a high concentration of a non-radiolabeled ligand (for non-specific binding).
-
Radioligand at a concentration near its Kₔ.
-
Cell membranes (typically 5-20 µg of protein per well).
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ or Kᵢ of the test compound.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P receptor upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Materials:
-
Cell membranes expressing the S1P receptor of interest.
-
Test compound (e.g., this compound).
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
Assay Buffer.
-
Test compound or vehicle.
-
Cell membranes.
-
GDP (to a final concentration of 1-10 µM).
-
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of 0.1-1 nM).
-
Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid vacuum filtration.
-
Wash the filters with ice-cold Wash Buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity.
-
Determine the EC₅₀ of the test compound for G protein activation.
Conclusion
This compound is a highly potent and selective S1P1/S1P5 dual agonist. Its exceptional selectivity against S1P2 and S1P3 receptors makes it a valuable tool for researchers investigating the specific roles of S1P1 and S1P5 signaling in various physiological and pathological processes, while minimizing the potential for off-target effects associated with less selective compounds. The provided experimental protocols offer a foundation for the in-house characterization and comparison of this compound with other S1P receptor modulators, enabling informed decisions for advancing research and drug discovery programs.
References
A Head-to-Head Comparison of CAY10734 and Other Sphingosine-1-Phosphate (S1P) Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the preclinical S1P modulator CAY10734 against other prominent S1P receptor modulators, including the clinically approved drugs Fingolimod, Siponimod, and Ozanimod. This document is intended to serve as a resource for making informed decisions in research and drug development by presenting available experimental data, detailing methodologies for key assays, and visualizing relevant biological pathways and workflows.
Introduction to S1P Modulation
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a critical role in regulating numerous physiological processes, most notably the trafficking of lymphocytes from secondary lymphoid organs. The modulation of S1P signaling, primarily through its five G protein-coupled receptors (S1P1-5), has emerged as a successful therapeutic strategy for autoimmune diseases such as multiple sclerosis. By functionally antagonizing the S1P1 receptor on lymphocytes, these modulators lead to the sequestration of lymphocytes within lymph nodes, thereby preventing their infiltration into sites of inflammation.[1][2]
The S1P modulators discussed in this guide vary in their selectivity for the different S1P receptor subtypes, which influences their efficacy and safety profiles. While Fingolimod is a non-selective modulator, newer agents like Siponimod, Ozanimod, and the research compound this compound exhibit varying degrees of selectivity, aiming to optimize therapeutic outcomes while minimizing off-target effects.[1][3]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and other S1P modulators. It is important to note that direct head-to-head comparative studies for this compound against the other modulators in the same experimental setups are limited in the public domain. Therefore, the data presented is compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.
Table 1: In Vitro S1P Receptor Activity
| Compound | S1P1 IC50/EC50 (nM) | S1P2 IC50/EC50 (nM) | S1P3 IC50/EC50 (nM) | S1P4 IC50/EC50 (nM) | S1P5 IC50/EC50 (nM) | Reference(s) |
| This compound | 0.6 (IC50) | >10,000 (IC50) | 12,000 (IC50) | 70 (IC50) | 1 (IC50) | [4] |
| Fingolimod-P | 0.3-0.6 (EC50) | >10,000 (EC50) | ~3 (EC50) | 0.3-0.6 (EC50) | 0.3-0.6 (EC50) | [5] |
| Siponimod | 0.4-0.46 (EC50) | >10,000 (EC50) | >1,000 (EC50) | ~383.7-750 (EC50) | 0.3-0.98 (EC50) | [6] |
| Ozanimod | <1 (EC50) | >10,000 (EC50) | >10,000 (EC50) | >10,000 (EC50) | <1 (EC50) | [7][8] |
Table 2: In Vivo Activity - Lymphocyte Reduction
| Compound | Species | Dose | Maximal Lymphocyte Reduction | Reference(s) |
| This compound | Mouse | 10 mg/kg | Yes | [4] |
| Rat | 0.5 mg/kg | Yes | [4] | |
| Dog | 0.5 mg/kg | Yes | [4] | |
| Fingolimod | Human | 0.5 mg/day | ~70% reduction from baseline | [9] |
| Siponimod | Human | 2 mg/day | ~70-80% reduction from baseline | [10] |
| Ozanimod | Human | 1 mg/day | ~50% reduction in patients with MS and IBD | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: S1P receptor modulation leading to lymphocyte sequestration.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for an in vitro lymphocyte migration assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. The following are summaries of key experimental protocols used to characterize S1P modulators.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound for an S1P receptor.
-
Materials:
-
Cell membranes prepared from cells overexpressing the human S1P receptor of interest (e.g., CHO or HEK293 cells).
-
Radiolabeled ligand (e.g., [³²P]S1P or [³H]-ozanimod).[7][11]
-
Unlabeled test compound (e.g., this compound).
-
Assay Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5).[11]
-
96-well filter plates (e.g., GF/B glass fiber).
-
Scintillation counter.
-
-
Procedure:
-
Compound Dilution: Prepare serial dilutions of the unlabeled test compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the diluted test compound, a fixed concentration of the radiolabeled ligand, and the cell membrane preparation.[11] For determining non-specific binding, a high concentration of an unlabeled ligand is used in place of the test compound.[7]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold assay buffer.[11]
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This is a functional assay to measure the activation of G protein-coupled receptors (GPCRs) by an agonist.
-
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for activating an S1P receptor.
-
Materials:
-
Cell membranes from cells overexpressing the human S1P receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compound (e.g., Siponimod).
-
Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Scintillation counter or filter-based detection system.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, the test compound at various concentrations, GDP, and [³⁵S]GTPγS in the assay buffer.[6]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for G protein activation and [³⁵S]GTPγS binding.[6]
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate. Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.[6]
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Lymphocyte Sequestration Assay
This assay measures the ability of an S1P modulator to reduce the number of circulating lymphocytes in an animal model.
-
Objective: To assess the in vivo efficacy of an S1P modulator in inducing lymphopenia.
-
Materials:
-
Laboratory animals (e.g., mice, rats).
-
S1P modulator (e.g., this compound, Fingolimod).
-
Vehicle control.
-
Blood collection supplies.
-
Flow cytometer and relevant antibodies for lymphocyte staining (e.g., anti-CD4, anti-CD8, anti-B220).
-
-
Procedure:
-
Dosing: Administer the S1P modulator or vehicle to the animals via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Blood Collection: Collect blood samples at various time points after dosing.
-
Cell Counting: Perform a complete blood count (CBC) to determine the total number of lymphocytes.
-
Flow Cytometry (Optional): For a more detailed analysis, stain the blood cells with fluorescently labeled antibodies against specific lymphocyte markers to quantify different lymphocyte subpopulations.
-
Data Analysis: Compare the lymphocyte counts in the treated groups to the vehicle control group to determine the percentage of lymphocyte reduction.
-
Conclusion
This compound emerges as a potent and highly selective S1P1 and S1P5 receptor agonist based on the available preclinical data. Its high selectivity against S1P2 and S1P3 receptors suggests a potentially favorable safety profile, as activation of S1P3 has been linked to adverse cardiovascular effects. The in vivo data demonstrating lymphocyte reduction in multiple species further supports its potential as an immunomodulatory agent.
Compared to the non-selective modulator Fingolimod, this compound offers a more targeted approach to S1P receptor modulation. Its selectivity profile is more aligned with the second-generation modulators, Siponimod and Ozanimod, which also primarily target S1P1 and S1P5. While a definitive head-to-head comparison is not available from the current literature, the high potency of this compound at the S1P1 receptor (IC50 = 0.6 nM) is comparable to that of the active metabolites of the clinically approved drugs.
Further preclinical studies directly comparing this compound with other S1P modulators in standardized in vitro and in vivo models are warranted to fully elucidate its comparative efficacy and safety. The experimental protocols and data presented in this guide provide a foundational framework for such investigations and can aid researchers in the design and interpretation of future studies in the field of S1P receptor modulation.
References
- 1. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of fingolimod-induced lymphocyte sequestration on inflammatory response and neurological damages after cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 9. neurology.org [neurology.org]
- 10. The Selective Agonist for Sphingosine-1-Phosphate Receptors Siponimod Increases the Expression Level of NR4A Genes in Microglia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
CAY10734: A Potent and Selective S1P1 Agonist for Research Applications
A Comparative Guide to CAY10734 as a Positive Control for Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism
For researchers in immunology, neurobiology, and drug discovery, the study of sphingosine-1-phosphate receptor 1 (S1P1) signaling is of paramount importance. S1P1 activation governs critical physiological processes, including lymphocyte trafficking, endothelial barrier function, and neuroinflammation. Consequently, potent and selective S1P1 agonists are indispensable tools for elucidating these pathways and for the initial screening of novel therapeutic agents. This guide provides a comprehensive comparison of this compound with other commonly used S1P1 agonists, offering a detailed analysis of its performance as a positive control, supported by experimental data and protocols.
Performance Comparison of S1P1 Agonists
This compound distinguishes itself as a highly potent and selective S1P1 agonist. Its utility as a positive control is underscored by its sub-nanomolar affinity for the S1P1 receptor. To provide a clear comparison, the following tables summarize the quantitative data for this compound and other well-established S1P1 modulators: Fingolimod (FTY720), Siponimod, and Ozanimod.
Table 1: S1P Receptor Binding Affinity (IC50/EC50, nM)
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Assay Type |
| This compound | 0.6 | >10,000 | 12,000 | 70 | 1 | Radioligand Binding[1] |
| Fingolimod-P | ~0.3-0.6 | >10,000 | ~3 | ~0.3-0.6 | ~0.3-0.6 | Radioligand Binding[2] |
| Siponimod | ~0.46 | >10,000 | >1111 | ~383.7 | ~0.3 | GTPγS Binding[3] |
| Ozanimod | 0.41 | >10,000 | >10,000 | >10,000 | 11 | GTPγS Binding[4] |
Table 2: Functional Potency of S1P1 Agonists (EC50, nM)
| Compound | GTPγS Binding Assay | cAMP Inhibition Assay | Receptor Internalization |
| This compound | Data not available | Data not available | Data not available |
| Fingolimod-P | Data not available | Data not available | Induces Internalization[2][5] |
| Siponimod | ~0.46[3] | Data not available | Induces Internalization[6][7] |
| Ozanimod | 0.41 ± 0.16[4][6] | 0.16 ± 0.06[4][6] | Induces Internalization[8] |
S1P1 Signaling Pathway and Agonist Mechanism of Action
S1P1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon agonist binding, a conformational change in the receptor activates the heterotrimeric G protein, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC). A key consequence of S1P1 agonism, particularly by synthetic agonists, is the internalization and subsequent degradation of the receptor, a process termed "functional antagonism."[5][9] This downregulation of S1P1 on lymphocytes prevents their egress from lymph nodes, leading to a reduction of circulating lymphocytes.[10]
Caption: S1P1 Signaling Pathway Activation by an Agonist.
Experimental Protocols
To aid researchers in utilizing this compound as a positive control, detailed methodologies for key experiments are provided below.
S1P1 Receptor Internalization Assay
This assay qualitatively and quantitatively assesses the ability of a compound to induce the internalization of the S1P1 receptor from the cell surface.
Experimental Workflow:
Caption: S1P1 Receptor Internalization Assay Workflow.
Detailed Protocol:
-
Cell Culture: Culture cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-eGFP) in an appropriate medium.
-
Cell Seeding: Seed the cells into 96-well imaging plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMF) and create serial dilutions in the assay buffer.[1]
-
Compound Treatment: Remove the culture medium from the cells and add the prepared compound dilutions. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for receptor internalization.
-
Cell Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix them with a 4% paraformaldehyde solution for 15-20 minutes at room temperature.
-
Nuclei Staining (Optional): The cells can be stained with a nuclear counterstain (e.g., DAPI) to aid in cell identification and automated image analysis.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Data Analysis: Quantify the internalization of the S1P1 receptor by measuring the fluorescence intensity within intracellular vesicles relative to the plasma membrane.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P1 receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the human S1P1 receptor.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Compound and Radioligand Preparation: Prepare serial dilutions of this compound and a stock solution of [³⁵S]GTPγS.
-
Assay Setup: In a 96-well plate, combine the cell membranes, varying concentrations of this compound, and the assay buffer.
-
Reaction Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS to each well.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound from free [³⁵S]GTPγS. Wash the filters with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the EC50 value by plotting the specific binding of [³⁵S]GTPγS as a function of the this compound concentration.
cAMP Inhibition Assay
This assay determines the functional activity of S1P1 agonists by measuring the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.
Detailed Protocol:
-
Cell Culture: Culture cells expressing the S1P1 receptor in a suitable medium.
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to attach.
-
Forskolin (B1673556) Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) followed by stimulation with forskolin to elevate intracellular cAMP levels.
-
Compound Treatment: Add serial dilutions of this compound to the forskolin-stimulated cells.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production and determine the EC50 value for this compound.
Conclusion
This compound serves as an excellent positive control for S1P1 agonism studies due to its high potency and selectivity. Its performance is comparable, and in terms of S1P1 selectivity over S1P3, superior to other widely used S1P1 modulators. The detailed experimental protocols provided in this guide will enable researchers to effectively utilize this compound to validate their assays and confidently screen for novel S1P1-targeting compounds. The accompanying diagrams offer a clear visual representation of the underlying biological pathways and experimental procedures, facilitating a deeper understanding of S1P1 signaling and its pharmacological modulation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-Phosphate: Its Pharmacological Regulation and the Treatment of Multiple Sclerosis: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Update on Sphingosine-1-Phosphate Receptor 1 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Selective Agonist for Sphingosine-1-Phosphate Receptors Siponimod Increases the Expression Level of NR4A Genes in Microglia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
- 10. mdpi.com [mdpi.com]
Comparative Guide to the Potency and Efficacy of CAY10734 and Other S1P1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of CAY10734, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. The performance of this compound is objectively compared with other notable S1P1 receptor modulators, including Fingolimod (FTY720), SEW2871, and Ponesimod. This comparison is supported by quantitative data from various in vitro and in vivo studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action of S1P1 Receptor Agonists
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a crucial role in regulating lymphocyte trafficking. The S1P concentration gradient between secondary lymphoid organs and the blood/lymph is essential for the egress of lymphocytes. S1P1 receptor agonists, such as this compound, initially act as agonists upon binding to S1P1 on lymphocytes. This binding leads to the internalization and subsequent degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient. This functional antagonism effectively traps lymphocytes within the lymph nodes, leading to a reduction in circulating lymphocytes and thereby mitigating autoimmune responses.
S1P1 Receptor Signaling Pathway
The binding of an agonist to the S1P1 receptor initiates a cascade of intracellular signaling events, primarily through the Gαi subunit. This leads to the inhibition of adenylyl cyclase, activation of the PI3K-Akt and Ras-ERK pathways, and Rac activation, ultimately influencing cell survival, proliferation, and migration.
Quantitative Comparison of S1P1 Receptor Agonists
The following tables summarize the available quantitative data on the potency and efficacy of this compound and its alternatives. It is important to note that the data are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro Potency and Efficacy of S1P1 Receptor Agonists
| Compound | Assay Type | Species | Potency (IC50/EC50/Kd) | Efficacy (% of S1P) | Reference |
| This compound | Radioligand Binding (IC50) | Human | 0.6 nM (S1P1) | Not Reported | Cayman Chemical |
| >10,000 nM (S1P2) | |||||
| 12,000 nM (S1P3) | |||||
| 70 nM (S1P4) | |||||
| 1 nM (S1P5) | |||||
| Fingolimod-P | Radioligand Binding (EC50) | Human | ~0.3-0.6 nM (S1P1, S1P4, S1P5) | Full Agonist | [1] |
| ~3 nM (S1P3) | |||||
| >10,000 nM (S1P2) | |||||
| SEW2871 | GTPγS Binding (EC50) | Murine | 13 nM | Full Agonist | [2] |
| Radioligand Binding (IC50) | Human | 37 nM | Not Reported | [3] | |
| Ponesimod | GTPγS Binding (EC50) | Human | 5.7 nM | 100% | [4] |
| Radioligand Binding (Kd) | Human | 2.09 ± 0.27 nM | Not Applicable | [5] |
Table 2: In Vivo Efficacy of S1P1 Receptor Agonists (Lymphocyte Sequestration)
| Compound | Animal Model | Dose | Effect | Reference |
| This compound | Mice, Rats, Dogs | 10, 0.5, 0.5 mg/kg respectively | Maximal reduction of peripheral blood lymphocytes | Cayman Chemical |
| Fingolimod | Mice | 0.1-1 mg/kg daily (oral gavage) | Profound lymphopenia | [6] |
| SEW2871 | Mice | Not specified | Significant lymphopenia | [7] |
| Ponesimod | Rats | 3 mg/kg | Plateau effect in lymphocyte reduction | [8] |
| Humans | 20 mg daily | ~74% mean maximum decrease in total lymphocyte count | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of S1P1 receptor modulators. The following sections provide outlines of key experimental protocols.
Experimental Workflow for S1P1 Modulator Characterization
The preclinical characterization of a novel S1P1 modulator typically follows a structured workflow, starting from initial binding and functional assays to in vivo efficacy studies.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the S1P1 receptor.
Materials:
-
Cell membranes from a cell line overexpressing human S1P1 receptor.
-
Radioligand (e.g., [³²P]S1P).[9]
-
Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA).[9]
-
Test compound at various concentrations.
-
96-well glass fiber (GF/B) filtration plates.[9]
-
Scintillation counter.
Protocol:
-
Dilute the S1P1 receptor-expressing cell membranes in the assay buffer to a final concentration of 1-2 µg of protein per well.[9]
-
Prepare serial dilutions of the unlabeled test compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the test compound dilutions (or vehicle for total binding) and 50 µL of the diluted cell membranes to each well.[9]
-
To determine non-specific binding, add a high concentration of unlabeled S1P to designated wells.
-
Pre-incubate the plate for 30 minutes at room temperature.[9]
-
Add 50 µL of the radioligand ([³²P]S1P) at a fixed concentration (e.g., 0.1-0.2 nM) to all wells to initiate the binding reaction.[9]
-
Incubate for 60 minutes at room temperature to reach equilibrium.[9]
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester.
-
Wash the filters five times with 200 µL of ice-cold assay buffer to remove unbound radioligand.[9]
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of a compound as an agonist at the S1P1 receptor.
Materials:
-
Cell membranes expressing the S1P1 receptor.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
Assay Buffer: e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 0.1% fatty acid-free BSA, and 30 µg/ml saponin.[10]
-
Test compound at various concentrations.
-
Scintillation proximity assay (SPA) beads (e.g., WGA-coated).[10]
-
Microplate scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add a solution containing the S1P1-expressing membranes (e.g., 40 µg/ml), GDP (e.g., 16.67 µM), and SPA beads (e.g., 2.5 mg/ml) to each well.[10]
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of approximately 0.1-0.5 nM.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
Centrifuge the plate to allow the SPA beads to settle.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Plot the [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC50 and Emax values.
In Vivo Lymphocyte Sequestration Assay
Objective: To evaluate the in vivo efficacy of an S1P1 modulator by quantifying the reduction in circulating lymphocytes.
Materials:
-
Experimental animals (e.g., C57BL/6 mice).[6]
-
S1P1 modulator test compound.
-
Vehicle control.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Flow cytometer and relevant antibodies (e.g., anti-CD4, anti-CD8, anti-B220).
Protocol:
-
Acclimatize the animals for at least one week before the experiment.
-
Administer the test compound or vehicle to the animals via the appropriate route (e.g., oral gavage).
-
At specified time points post-administration (e.g., 4, 8, 24 hours), collect blood samples from the animals.
-
Perform a complete blood count (CBC) to determine the total number of lymphocytes.
-
For a more detailed analysis, use flow cytometry to quantify different lymphocyte subpopulations (e.g., T cells, B cells).
-
Stain the blood samples with fluorescently labeled antibodies against specific lymphocyte markers.
-
Acquire and analyze the data using a flow cytometer.
-
Calculate the percentage reduction in lymphocyte counts in the treated groups compared to the vehicle-treated control group.
Conclusion
This compound is a potent and selective S1P1 receptor agonist with demonstrated in vivo efficacy in reducing peripheral blood lymphocytes. When compared to other S1P1 modulators, it exhibits high potency, comparable to or greater than some established compounds like Fingolimod and Ponesimod in certain assays. However, a definitive ranking of potency and efficacy requires direct head-to-head studies under standardized conditions. The choice of an optimal S1P1 modulator for research or therapeutic development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic profile, and safety. The experimental protocols provided in this guide offer a framework for conducting such comparative assessments.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly selective and potent agonists of sphingosine-1-phosphate 1 (S1P1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
A Comparative Guide to CAY10734: Ensuring Consistency and Validating Performance of a Potent S1P1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CAY10734, a potent sphingosine-1-phosphate receptor 1 (S1P1) agonist, with alternative S1P1 agonists. It details experimental protocols for validating the batch-to-batch consistency and performance of these compounds, crucial for reproducible research and drug development.
Introduction to this compound and S1P1 Receptor Agonism
This compound is a potent and selective agonist for the S1P1 receptor, a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking, endothelial barrier function, and other physiological processes. Agonism of S1P1 leads to the internalization of the receptor, which in turn sequesters lymphocytes in the lymph nodes, preventing their migration to sites of inflammation. This mechanism of action makes S1P1 agonists promising therapeutic agents for autoimmune diseases such as multiple sclerosis.
Comparison of this compound with Alternative S1P1 Agonists
Several S1P1 receptor agonists are available for research and clinical use. This section compares this compound with three well-characterized alternatives: Fingolimod (FTY720), Ponesimod, and SEW2871.
Table 1: Comparison of S1P1 Receptor Agonists
| Compound | Mechanism of Action | Reported EC50/IC50 for S1P1 | Selectivity Profile |
| This compound | S1P1 Receptor Agonist | Not publicly available in compiled sources, but expected to be in the low nanomolar range based on its intended use. | Selective for S1P1. |
| Fingolimod (FTY720) | Non-selective S1P receptor modulator (agonist for S1P1, S1P3, S1P4, S1P5) | ~0.3-3.1 nM[1] | Non-selective, which can lead to off-target effects.[1] |
| Ponesimod | Selective S1P1 Receptor Modulator | 5.7 nM[2] | High selectivity for S1P1 over other S1P receptor subtypes.[2] |
| SEW2871 | Selective S1P1 Receptor Agonist | 13 nM, 13.8 nM[3][4] | Highly selective for S1P1; does not activate S1P2, S1P3, S1P4, or S1P5 at concentrations up to 10 μM.[4] |
Batch-to-Batch Consistency and Validation
Ensuring the identity, purity, and potency of each new batch of a small molecule inhibitor is a critical aspect of rigorous scientific research. The following sections outline key experimental protocols for validating the consistency of this compound or any other S1P1 agonist.
Diagram 1: Workflow for Compound Validation
Caption: Workflow for ensuring batch-to-batch consistency.
Experimental Protocols
a) High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the compound by separating it from any impurities.
-
Method: Reversed-phase HPLC is a common method.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).
-
Detection: UV detector at a wavelength appropriate for the compound's chromophore.
-
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Inject a known amount of the sample onto the HPLC column.
-
Run the gradient program to elute the compound and any impurities.
-
Analyze the resulting chromatogram. The area of the main peak relative to the total area of all peaks indicates the purity.
-
-
-
Acceptance Criteria: Purity should typically be ≥95% for in vitro research use.
b) Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Objective: To confirm the molecular weight of the compound, thereby verifying its identity.
-
Method:
-
LC System: Coupled to a mass spectrometer.
-
Mass Spectrometer: Electrospray ionization (ESI) is commonly used for small molecules.
-
Procedure:
-
Inject the sample into the LC-MS system.
-
The compound is separated by the LC and then ionized in the mass spectrometer.
-
The mass-to-charge ratio (m/z) of the parent ion is determined.
-
-
-
Acceptance Criteria: The observed molecular weight should match the expected molecular weight of the compound.
a) GTPγS Binding Assay
-
Objective: To measure the activation of the Gαi protein coupled to the S1P1 receptor.
-
Principle: Agonist binding to the GPCR stimulates the exchange of GDP for a non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
-
Procedure:
-
Prepare membranes from cells overexpressing the human S1P1 receptor.
-
Incubate the membranes with increasing concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP.
-
After incubation, separate the bound from free [³⁵S]GTPγS by filtration.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the data and calculate the EC50 value.
-
b) cAMP Assay
-
Objective: To measure the inhibition of adenylyl cyclase activity upon S1P1 receptor activation.
-
Principle: S1P1 is a Gi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Procedure:
-
Use a cell line stably expressing the human S1P1 receptor.
-
Pre-treat the cells with forskolin (B1673556) to stimulate cAMP production.
-
Add increasing concentrations of the test compound.
-
Lyse the cells and measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
Plot the inhibition of forskolin-stimulated cAMP levels and calculate the EC50 value.
-
c) Receptor Internalization Assay
-
Objective: To visually or quantitatively assess the agonist-induced internalization of the S1P1 receptor.
-
Method: Use a cell line expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP).
-
Procedure:
-
Plate the cells in a multi-well plate suitable for imaging.
-
Treat the cells with increasing concentrations of the test compound.
-
Incubate to allow for receptor internalization.
-
Fix the cells and acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the internalization by measuring the redistribution of fluorescence from the plasma membrane to intracellular vesicles.
-
Calculate the EC50 for receptor internalization.
-
S1P1 Receptor Signaling Pathway
Understanding the signaling cascade initiated by S1P1 receptor activation is crucial for interpreting experimental results.
Diagram 2: S1P1 Receptor Signaling Pathway
Caption: Simplified S1P1 receptor signaling cascade.
Upon binding of an agonist like this compound, the S1P1 receptor activates the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The dissociated Gβγ subunits can activate other downstream signaling pathways, including the PI3K/Akt and Ras/MAPK pathways, which are involved in cell survival and proliferation. A key consequence of agonist binding is the internalization of the S1P1 receptor, a process that is fundamental to its role in lymphocyte sequestration.
Conclusion
Rigorous validation of research compounds is the cornerstone of reproducible science. For potent signaling molecules like this compound, confirming batch-to-batch consistency in terms of purity, identity, and functional activity is not just recommended, but essential. By employing the comparative data and detailed experimental protocols outlined in this guide, researchers can confidently assess the quality of their S1P1 agonists, leading to more reliable and impactful scientific discoveries.
References
- 1. apexbt.com [apexbt.com]
- 2. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SEW 2871 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
A Guide to Selecting Negative Controls for CAY10734 Experiments
For Researchers, Scientists, and Drug Development Professionals
In the realm of targeted therapeutics and pathway analysis, the use of specific inhibitors is a cornerstone of experimental design. CAY10734, a potent and selective inhibitor of the cytochrome P450 enzyme CYP4A11, is a valuable tool for investigating the role of 20-hydroxyeicosatetraenoic acid (20-HETE) in various physiological and pathological processes. To ensure the validity and interpretability of experimental results obtained with this compound, the inclusion of appropriate negative controls is paramount. This guide provides a comprehensive overview of negative control strategies for this compound experiments, complete with comparative data, detailed experimental protocols, and illustrative diagrams.
The Critical Role of Negative Controls
Negative controls are essential for distinguishing the specific effects of an inhibitor from non-specific or off-target effects. An ideal negative control for a small molecule inhibitor like this compound would be a structurally analogous compound that does not inhibit the target enzyme, in this case, CYP4A11. Such a control helps to ascertain that the observed biological effects are a direct consequence of target inhibition and not due to the compound's chemical scaffold or other unintended interactions.
Currently, a commercially available, validated inactive analog of this compound has not been described in the scientific literature. In the absence of such a direct negative control, a multi-faceted approach to control experiments is recommended to build a strong case for the specificity of this compound's action.
Recommended Negative Control Strategies for this compound
Given the lack of a specific inactive analog, the primary negative control for this compound is the vehicle in which the compound is dissolved. This is typically a solvent like dimethyl sulfoxide (B87167) (DMSO). The vehicle control group is treated with the same concentration of the vehicle as the this compound-treated group, accounting for any potential effects of the solvent on the experimental system.
To further strengthen the evidence for on-target activity, researchers can employ additional comparative compounds. While not true negative controls, these compounds can help to dissect the signaling pathway and rule out alternative mechanisms.
-
Different classes of 20-HETE synthesis inhibitors: Using another inhibitor with a distinct chemical structure that also targets CYP4A11 or other 20-HETE synthases can help confirm that the observed phenotype is due to the inhibition of 20-HETE production. An example is HET0016, although it is known to inhibit other CYP4 enzymes as well.
Data Presentation: this compound and Control Comparisons
The following table summarizes the key characteristics of this compound and the expected outcomes for the recommended negative control.
| Compound/Control | Target | Mechanism of Action | Expected Outcome in a CYP4A11 Activity Assay | Purpose in Experiment |
| This compound | CYP4A11 | Selective inhibitor of 20-HETE synthase | Dose-dependent decrease in 20-HETE production | To test the effect of specific CYP4A11 inhibition |
| Vehicle (e.g., DMSO) | None | Solvent for this compound | No significant change in 20-HETE production | To control for the effects of the solvent |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental design, the following diagrams are provided.
Figure 1. this compound inhibits CYP4A11, blocking 20-HETE synthesis.
Figure 2. Workflow for a CYP4A11 inhibition assay.
Experimental Protocols: In Vitro CYP4A11 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on CYP4A11 in a microsomal-based assay.
Materials:
-
Human liver microsomes or recombinant human CYP4A11
-
This compound
-
Vehicle (e.g., DMSO)
-
Arachidonic acid (substrate)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction quenching)
-
Internal standard for LC-MS/MS analysis (e.g., d8-20-HETE)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the chosen vehicle (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of this compound in the vehicle to achieve the desired final assay concentrations.
-
Prepare a stock solution of arachidonic acid in ethanol (B145695) or another suitable solvent.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, microsomes or recombinant enzyme, and either this compound (at various concentrations) or the vehicle control. The final concentration of the vehicle should be consistent across all wells (typically ≤1%).
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Start the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of product formation.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the amount of 20-HETE produced using a validated LC-MS/MS method.
-
Quantify the 20-HETE levels by comparing the peak area ratio of 20-HETE to the internal standard against a standard curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
By diligently employing appropriate negative controls and comparators, researchers can confidently attribute the observed biological effects to the specific inhibition of CYP4A11 by this compound, leading to robust and publishable findings.
CAY10734: A Comparative Analysis of its Specificity for S1P Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding specificity of CAY10734 for the sphingosine-1-phosphate (S1P) receptor subtypes S1P1, S1P2, S1P3, and S1P4. The data presented herein is intended to assist researchers in evaluating this compound as a pharmacological tool for studies targeting the S1P signaling pathway.
Data Presentation: this compound Specificity Profile
The inhibitory activity of this compound against S1P receptor subtypes was determined using radioligand binding assays. The resulting 50% inhibitory concentrations (IC50) are summarized in the table below, providing a clear quantitative comparison of its binding affinity for each receptor.
| Receptor Subtype | This compound IC50 (nM) |
| S1P1 | 0.6 |
| S1P2 | >10,000 |
| S1P3 | 12,000 |
| S1P4 | 70 |
Data sourced from Cayman Chemical product information.[1]
Experimental Protocols
The IC50 values presented were determined by Radioligand Binding Assays . This competitive binding assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from its receptor.
General Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the specific S1P receptor subtype (S1P1, S1P2, S1P3, or S1P4) are isolated.
-
Assay Setup: The prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³²P]S1P or a high-affinity tritiated antagonist) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is then used to calculate the binding affinity (Ki) of the test compound for the receptor.
Mandatory Visualization
To visualize the cellular context of this compound's activity, the following diagrams illustrate the general signaling pathways of the targeted S1P receptors and a typical workflow for specificity testing.
Caption: Simplified signaling pathways for S1P receptors 1 through 4.
Caption: General workflow for a radioligand binding assay.
References
Benchmarking Novel S1P Modulators: A Comparative Analysis Against Established Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of established Sphingosine-1-Phosphate (S1P) receptor modulators. Due to the absence of publicly available experimental data for CAY10734, this document focuses on a detailed analysis of approved S1P drugs: Fingolimod, Siponimod, Ozanimod, and Ponesimod. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of S1P-targeted therapies.
Mechanism of Action of S1P Receptor Modulators
Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs that functionally antagonize S1P receptors, particularly the S1P receptor subtype 1 (S1P1).[1] This antagonism leads to the sequestration of lymphocytes within the lymph nodes, preventing their egress into the peripheral circulation and subsequent infiltration into target tissues, such as the central nervous system (CNS) in autoimmune diseases like multiple sclerosis.[1][2] By reducing the number of circulating lymphocytes, these modulators dampen the inflammatory response.
The various S1P receptor modulators exhibit different selectivity profiles for the five known S1P receptor subtypes (S1P1-5), which can influence their efficacy and safety profiles.[3] While S1P1 is the primary target for lymphocyte sequestration, engagement with other subtypes can lead to off-target effects.[1]
Comparative Performance of Established S1P Drugs
The following tables summarize key performance indicators for Fingolimod, Siponimod, Ozanimod, and Ponesimod, based on data from clinical trials.
Table 1: Receptor Selectivity and Pharmacokinetics
| Drug | Receptor Selectivity | Active Metabolite | Elimination Half-life | Lymphocyte Recovery |
| Fingolimod | S1P1, S1P3, S1P4, S1P5 | Yes (Fingolimod-phosphate) | 6-9 days | 1-2 months[4] |
| Siponimod | S1P1, S1P5 | No | ~30 hours | ~10 days[5] |
| Ozanimod | S1P1, S1P5 | Yes (multiple) | ~19 hours (parent), ~10 days (active metabolite) | ~1 month[4] |
| Ponesimod | S1P1 | No | ~33 hours | 1-2 weeks[4] |
Table 2: Clinical Efficacy in Relapsing Multiple Sclerosis
| Drug | Annualized Relapse Rate (ARR) vs. Placebo/Comparator | Reduction in MRI Lesion Activity |
| Fingolimod | Significant reduction vs. placebo and interferon beta-1a | Significant reduction in new or enlarging T2 lesions |
| Siponimod | Significant reduction vs. placebo | Significant reduction in new or enlarging T2 lesions |
| Ozanimod | Significant reduction vs. interferon beta-1a | Significant reduction in new or enlarging T2 lesions |
| Ponesimod | Significant reduction vs. teriflunomide | Significant reduction in combined unique active lesions |
Table 3: Key Safety and Tolerability Profile
| Drug | Cardiovascular Effects | Lymphopenia | Other Notable Adverse Events |
| Fingolimod | Bradycardia, atrioventricular block (first-dose observation required)[4] | ~70% reduction from baseline[4] | Macular edema, increased risk of infections[5] |
| Siponimod | Transient heart rate reduction (dose titration required) | ~70% reduction from baseline[4] | Macular edema, seizures |
| Ozanimod | Minimal heart rate reduction (dose titration recommended) | ~57% reduction from baseline[4] | Increased liver enzymes |
| Ponesimod | Transient heart rate reduction (dose titration required) | ~70% reduction from baseline[4] | Increased liver enzymes, respiratory effects |
Experimental Protocols
The characterization of S1P receptor modulators involves a series of in vitro and in vivo assays to determine their potency, selectivity, and functional effects. Key experimental protocols are outlined below.
GTPγS Binding Assay
This assay is a functional method used to determine the potency (EC50) and efficacy (Emax) of a compound in activating G-protein coupled receptors (GPCRs) like S1P receptors.[6][7] It measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation by an agonist.[6]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the specific S1P receptor subtype of interest.
-
Assay Buffer: Utilize an assay buffer containing GDP to maintain the G-protein in its inactive state.
-
Incubation: Incubate the cell membranes with varying concentrations of the test compound (e.g., this compound or established S1P modulators) and a fixed concentration of [35S]GTPγS.
-
Separation: Separate the membrane-bound [35S]GTPγS from the unbound nucleotide, typically through filtration.
-
Detection: Quantify the amount of radioactivity bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS against the logarithm of the compound concentration to determine EC50 and Emax values.
β-Arrestin Recruitment Assay
This cell-based functional assay measures the recruitment of β-arrestin to an activated GPCR, which is a key event in receptor desensitization and internalization.[8][9] Technologies like the PathHunter® enzyme fragment complementation (EFC) assay are commonly used.[8][10]
Methodology:
-
Cell Line: Use a cell line engineered to co-express the S1P receptor tagged with a small enzyme donor fragment (e.g., ProLink™) and β-arrestin fused to a larger, inactive enzyme acceptor fragment.[8]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound.
-
Recruitment and Complementation: Agonist binding to the S1P receptor induces the recruitment of β-arrestin, bringing the two enzyme fragments into close proximity and forming a functional enzyme.[8]
-
Substrate Addition: Add a substrate for the newly formed enzyme.
-
Signal Detection: The enzymatic reaction produces a detectable signal (e.g., chemiluminescence) that is proportional to the extent of β-arrestin recruitment.[8]
-
Data Analysis: Plot the signal intensity against the logarithm of the compound concentration to determine the potency of the compound in inducing β-arrestin recruitment.
Lymphocyte Sequestration Assay (In Vivo)
This in vivo assay directly measures the primary pharmacodynamic effect of S1P receptor modulators – the reduction of circulating lymphocytes.
Methodology:
-
Animal Model: Utilize an appropriate animal model, such as rats or mice.
-
Compound Administration: Administer the test compound (e.g., this compound or a known S1P modulator) to the animals, typically orally.
-
Blood Sampling: Collect blood samples at various time points before and after compound administration.
-
Lymphocyte Counting: Isolate lymphocytes from the blood samples using methods like Ficoll-Paque density gradient centrifugation.[11][12]
-
Flow Cytometry: Perform flow cytometric analysis to quantify the number of total lymphocytes and specific lymphocyte subsets (e.g., T cells, B cells).
-
Data Analysis: Calculate the percentage change in lymphocyte counts from baseline at each time point to assess the extent and duration of lymphocyte sequestration.
Visualizing Key Pathways and Workflows
S1P Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway of S1P receptors upon activation by an agonist.
Caption: S1P receptor activation by a modulator initiates downstream signaling and receptor internalization.
Experimental Workflow for S1P Modulator Characterization
The diagram below outlines a typical workflow for the preclinical evaluation of a novel S1P receptor modulator.
Caption: A typical preclinical workflow for characterizing novel S1P receptor modulators.
References
- 1. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulators of the Sphingosine 1-Phosphate Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1‐phosphate receptor modulators in multiple sclerosis treatment: A practical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Potential adverse events associated with sphingosine-1-phosphate (S1P) receptor modulators in patients with multiple sclerosis: an analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. med.upenn.edu [med.upenn.edu]
- 12. lonzabio.jp [lonzabio.jp]
Safety Operating Guide
Navigating the Safe Disposal of CAY10734: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of CAY10734, a research chemical supplied by Cayman Chemical. While the specific Safety Data Sheet (SDS) for this compound was not located, this document synthesizes general best practices for chemical waste disposal in a laboratory setting, drawing from safety protocols for similar compounds.
It is imperative to obtain and review the official Safety Data Sheet (SDS) for this compound from the manufacturer before handling or beginning any disposal procedures. The SDS will contain specific hazard information and disposal requirements.
Core Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound, as with any laboratory chemical, must be conducted in a manner that ensures the safety of personnel and prevents environmental contamination. The following protocol outlines the essential steps for compliant disposal.
Personal Protective Equipment (PPE) and Precautionary Measures
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment.
-
Eye Protection: Wear safety glasses or goggles to protect against splashes.
-
Hand Protection: Chemical-resistant gloves are mandatory.
-
Protective Clothing: A lab coat should be worn to protect skin and clothing.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Solid Waste: All solid waste contaminated with this compound, such as weighing papers, pipette tips, and contaminated gloves, must be collected in a designated hazardous waste container. This container should be clearly labeled.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container for liquid hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: "Empty" containers that previously held this compound should be treated as hazardous waste. They should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste.
Container Labeling and Storage
Accurate and clear labeling of waste containers is a critical regulatory and safety requirement.
-
Labeling: All hazardous waste containers must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms as indicated on the official SDS.
-
Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials. This area should be known to all laboratory personnel.
Disposal Arrangement
The final disposal of hazardous waste must be handled by qualified personnel.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the collection and disposal of the hazardous waste.
-
Licensed Contractor: The EHS office will typically coordinate with a licensed hazardous waste disposal contractor to ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.
Key Hazard Information (Hypothetical for this compound)
The following table summarizes the types of hazard information that would be found on the official Safety Data Sheet for this compound. Researchers must consult the actual SDS for specific data.
| Hazard Classification | GHS Hazard Statement (Example) | Precautionary Statement (Example) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wash skin thoroughly after handling. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Collect spillage. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines in conjunction with the information provided by the chemical manufacturer.
Essential Safety and Operational Guidance for Handling CAY10734
Disclaimer: A specific Safety Data Sheet (SDS) for CAY10734 is not publicly available. The manufacturer, Cayman Chemical, states that this material should be considered hazardous and that a complete SDS is provided to customers via email. The following information is based on general safety protocols for handling potent, solid chemical compounds and specific information from the product information sheet. It is imperative to obtain and review the official SDS from the supplier before handling this compound.
Immediate Safety and Handling Precautions
This compound is a potent agonist of the sphingosine-1-phosphate receptor 1 (S1P1) and should be handled with care in a laboratory setting equipped for handling hazardous chemicals.[1] The following personal protective equipment (PPE) and handling procedures are essential to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Rationale |
| Hands | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption. |
| Eyes | Safety glasses with side shields or goggles. | Protects eyes from splashes or airborne particles. |
| Body | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of the powdered compound. |
Handling Procedures
This compound is supplied as a crystalline solid.[1] Adherence to proper handling procedures is critical to prevent accidental exposure.
Preparation of Stock Solutions:
-
Always handle the solid compound within a chemical fume hood.
-
To prepare a stock solution, dissolve this compound in a suitable organic solvent such as dimethyl formamide (B127407) (DMF), where it is soluble at approximately 5 mg/mL.[1] The solvent of choice should be purged with an inert gas.[1]
-
This compound is also slightly soluble in ethanol.[1]
-
For aqueous buffers, it is sparingly soluble. To maximize solubility, first dissolve the compound in DMF and then dilute with the aqueous buffer. A 1:10 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.1 mg/mL.[1]
-
Aqueous solutions are not recommended for storage for more than one day.[1]
General Handling:
-
Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation at all times.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The container must be clearly labeled. |
| Solutions of this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container for solid chemical waste. |
| Contaminated PPE (e.g., gloves) | Dispose of in the designated solid hazardous waste stream immediately after use. |
Experimental Context and Methodologies
This compound is a potent and selective agonist for the S1P1 receptor, with an IC50 value of 0.6 nM.[1] It also binds to the S1P5 receptor with high affinity (IC50 = 1 nM) but shows significantly lower affinity for S1P2, S1P3, and S1P4 receptors.[1] This selectivity makes it a valuable tool for studying S1P1-mediated signaling pathways.
S1P1 Signaling Pathway
Activation of the S1P1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. This pathway is crucial in regulating various physiological processes, including lymphocyte trafficking, endothelial barrier function, and vascular development.
Caption: this compound activates the S1P1 receptor, leading to downstream signaling.
Experimental Workflow: In Vivo Lymphocyte Reduction Assay
A common application for S1P1 receptor agonists is to study their effect on lymphocyte trafficking. The following workflow outlines a typical in vivo experiment to assess the lymphocyte-reducing effects of this compound in a rodent model.
Caption: Workflow for assessing the in vivo efficacy of this compound.
Detailed Methodology:
-
Animal Models and Acclimatization: Male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are commonly used. Animals should be allowed to acclimatize to the facility for at least one week before the experiment.
-
Baseline Blood Collection: Prior to treatment, collect a small volume of blood (e.g., via tail vein) to establish baseline lymphocyte counts.
-
This compound Formulation and Administration: this compound can be formulated for oral administration. For example, it can be suspended in a vehicle such as 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. The compound is administered orally at desired doses (e.g., 0.5-10 mg/kg).[1]
-
Post-Treatment Blood Collection: Collect blood samples at various time points after administration (e.g., 4, 8, 24, and 48 hours) to monitor the change in lymphocyte counts.
-
Blood Analysis: Perform a complete blood count (CBC) with differential to determine the absolute number of lymphocytes.
-
Data Analysis: Calculate the percentage reduction in peripheral blood lymphocytes compared to the baseline for each animal and treatment group. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the observed effects.
This information is intended to provide essential safety and logistical guidance for researchers. Always prioritize safety and consult the official Safety Data Sheet provided by the supplier before commencing any work with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
